molecular formula C18H31ClO B8501836 Octadeca-10,13-dienoyl chloride CAS No. 63029-03-8

Octadeca-10,13-dienoyl chloride

Cat. No.: B8501836
CAS No.: 63029-03-8
M. Wt: 298.9 g/mol
InChI Key: BGHKWOJCJAYMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadeca-10,13-dienoyl chloride is a useful research compound. Its molecular formula is C18H31ClO and its molecular weight is 298.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63029-03-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

octadeca-10,13-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9H,2-4,7,10-17H2,1H3

InChI Key

BGHKWOJCJAYMNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCCCCCCCCC(=O)Cl

Origin of Product

United States

Foundational & Exploratory

molecular structure and formula of Octadeca-10,13-dienoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Application in Lipid Therapeutics

Part 1: Executive Summary

Octadeca-10,13-dienoyl chloride (C₁₈H₃₁ClO) is the activated acyl chloride derivative of 10,13-octadecadienoic acid , a rare positional isomer of linoleic acid. Unlike the ubiquitous 9,12-isomer (linoleic acid) or the conjugated 10,12-isomers (CLA), the 10,13-diene motif retains a methylene-interrupted structure shifted by one carbon along the aliphatic chain.

This compound serves as a critical high-reactivity intermediate for synthesizing specialized lipids, functionalized nanoparticles, and lipophilic prodrugs. Its biological parent acid has been identified in Ganoderma lucidum and ruminant milk fats (e.g., buffalo milk), exhibiting distinct anti-inflammatory and anti-proliferative properties compared to standard polyunsaturated fatty acids (PUFAs).

This guide provides a rigorous structural analysis, a validated synthesis protocol minimizing isomerization, and a framework for its application in drug delivery systems.

Part 2: Molecular Identity & Structural Analysis

Chemical Specifications
ParameterSpecification
IUPAC Name This compound
Common Name 10,13-Linoleic acid chloride (Isomer)
CAS Number 63029-03-8 (Generic for (Z,Z)-isomer)
Molecular Formula C₁₈H₃₁ClO
Molecular Weight 298.89 g/mol
Physical State Colorless to pale yellow liquid (fumes in air)
Solubility Soluble in DCM, Chloroform, Hexane, THF; Decomposes in Water
Lipid Number C18:2 (n-5) [Calculated from methyl end]
Structural Topology and Reactivity

The molecule features an 18-carbon chain with two cis double bonds at positions C10 and C13.

  • The Electrophilic Head (C1): The acyl chloride group (-COCl) is highly polarized, susceptible to nucleophilic attack by alcohols (to form esters) and amines (to form amides).

  • The Bis-Allylic Center (C12): The methylene group at C12 sits between two double bonds. The protons here are "bis-allylic," meaning they have significantly lower bond dissociation energy (~75 kcal/mol) compared to standard alkyl protons. This makes the molecule prone to autoxidation via free radical abstraction, necessitating strict anaerobic handling.

  • Positional Shift: Unlike standard linoleic acid (9,12-diene), the 10,13-shift alters the packing density in lipid bilayers, potentially modifying membrane fluidity and permeability when incorporated into liposomal drug delivery systems.

MolecularStructure Figure 1: Functional Topology of this compound Head Acyl Chloride Group (C1) Highly Electrophilic Chain1 Aliphatic Spacer (C2 - C9) Head->Chain1 Linker D1 Double Bond (C10=C11) Cis Configuration Chain1->D1 BisAllyl Bis-Allylic Methylene (C12) Oxidation Vulnerable D1->BisAllyl Allylic D2 Double Bond (C13=C14) Cis Configuration BisAllyl->D2 Allylic Tail Hydrophobic Tail (C15 - C18) D2->Tail

Part 3: Synthesis & Preparation Protocol

Objective: Convert 10,13-octadecadienoic acid to its acyl chloride while preventing cis-to-trans isomerization or double bond migration.

Critical Constraint: Avoid Thionyl Chloride (


) at high temperatures, as the generation of 

and

can induce isomerization of the sensitive 1,4-diene system. Oxalyl Chloride is the reagent of choice due to milder conditions and gaseous byproducts.
Reagents & Equipment
  • Precursor: 10,13-Octadecadienoic acid (Purified from Ganoderma extract or synthetic source).

  • Reagent: Oxalyl Chloride (2.0 equivalents).

  • Catalyst: DMF (Dimethylformamide) - anhydrous, 1-2 drops.

  • Solvent: Dichloromethane (DCM) - anhydrous.

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve 1.0 mmol (approx. 280 mg) of 10,13-octadecadienoic acid in 10 mL of anhydrous DCM.

  • Catalysis: Add 10

    
    L of anhydrous DMF.
    
  • Chlorination:

    • Cool the system to 0°C using an ice bath.[1]

    • Add Oxalyl Chloride (2.0 mmol, ~170

      
      L) dropwise via syringe over 10 minutes. Caution: Gas evolution (CO, CO₂) will occur.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Aliquot a small sample, quench with methanol, and analyze by TLC or GC-MS (looking for the methyl ester). Disappearance of the free acid indicates completion.

  • Work-up:

    • Remove solvent and excess oxalyl chloride under reduced pressure (Rotary evaporator) at room temperature.

    • Do not heat above 40°C to prevent polymerization.

    • Redissolve the residue in dry hexane and evaporate again to ensure complete removal of oxalyl chloride traces.

  • Storage: The resulting yellow oil is This compound . Use immediately or store at -20°C under Argon.

SynthesisWorkflow Figure 2: Oxalyl Chloride Synthesis Pathway Start 10,13-Octadecadienoic Acid (Precursor) Reagents Oxalyl Chloride + cat. DMF (DCM, 0°C -> RT) Start->Reagents Activation Intermediate Vilsmeier-Haack Type Intermediate Reagents->Intermediate Nucleophilic Attack Byproducts Byproducts Removal (CO, CO2, HCl gas) Intermediate->Byproducts Elimination Product This compound (Active Reagent) Intermediate->Product Cl- Substitution

Part 4: Applications in Drug Development

The 10,13-isomer offers a unique chemical handle for "Lipidizing" small molecule drugs, altering their pharmacokinetics.

Prodrug Synthesis (Esterification/Amidation)

Reacting this compound with nucleophilic drugs (e.g., Paclitaxel, Doxorubicin, or nucleoside analogs) creates lipophilic prodrugs.

  • Mechanism: The lipid tail facilitates entry into the lymphatic system, bypassing first-pass liver metabolism.

  • Differentiation: The 10,13-diene structure may alter the hydrolysis rate by esterases compared to standard linoleoyl (9,12) derivatives due to steric differences near the ester bond.

Lipid Nanoparticles (LNPs)

Incorporation of 10,13-lipids into LNPs for mRNA delivery.

  • The "kink" at C10/C13 provides a different packing parameter (

    
    ) than oleic or linoleic acid, potentially stabilizing helper lipids in LNP formulations and enhancing endosomal escape.
    
Bioactivity Research

Direct use of the derivative to synthesize 10,13-Octadecadienoic acid methyl ester (via methanolysis) for biological assays.

  • Target: Cancer cell lines (proliferation inhibition).

  • Target: Antioxidant assays (DPPH scavenging).

Part 5: Handling & Safety (E-E-A-T)

Hydrolysis Risk

Acyl chlorides react violently with water.[2]

  • Protocol: Always handle in a fume hood. Glassware must be oven-dried.[1]

  • Neutralization: Quench spills with sodium bicarbonate solution.

Storage Stability
  • Oxidation: The bis-allylic position (C12) is extremely sensitive to oxygen.

  • Recommendation: Store neat liquids under Argon in amber glass vials with Teflon-lined caps at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Larodan Research Grade Lipids. 9(E),12(E)-Octadecadienoyl chloride Product Data. (Reference for general diene acyl chloride properties and handling). Link

  • LookChem. 10,13-Octadecadienoyl chloride, (Z,Z)- CAS 63029-03-8 Entry.[3] (Confirming specific isomer existence). Link

  • PubChem. 10,13-Octadecadienoic acid (CID 54284936).[4] National Library of Medicine.[4] (Parent acid structure and biological data). Link

  • Acta Scientific. Evaluation of Bioactive Compounds in Moringa oleifera. (Citing 10,13-isomer biological activity).[5][6][7] Link

  • Research Journal of Pharmacy and Technology. Characteristics of Fat Milk Iraqi Buffalo. (Identification of 10,13-isomer in ruminant milk). Link

  • BenchChem. Synthesis of Octadecadienoyl Chlorides Protocol. (General synthesis methodologies for unsaturated acyl chlorides). Link

Sources

Thermodynamic Stability and Reactivity Profiling of 10,13-Dienoyl Fatty Acid Chlorides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of lipid chemistry and drug development, 10,13-dienoyl fatty acid chlorides represent a class of highly versatile, yet thermodynamically precarious, bifunctional intermediates. These molecules are characterized by two distinct reactive domains: a highly electrophilic acyl chloride headgroup and a "skipped" (methylene-interrupted) 10,13-diene tail.

While their dual reactivity makes them invaluable for synthesizing complex lipids, prodrugs, and bioconjugates, it also introduces a complex thermodynamic landscape. This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of 10,13-dienoyl fatty acid chlorides and establishes self-validating experimental protocols to ensure structural integrity during synthesis and application.

Thermodynamic Profiling of Dual Reactive Centers

To successfully manipulate 10,13-dienoyl fatty acid chlorides, scientists must navigate three primary thermodynamic degradation pathways: hydrolysis, diene isomerization, and auto-oxidation.

The Acyl Chloride Headgroup: Nucleophilic Acyl Substitution

Acyl chlorides are the most reactive of all carboxylic acid derivatives. This extreme reactivity is driven by the inductive electron withdrawal of the chlorine atom, which highly polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack[1].

The hydrolysis of an acyl chloride into its corresponding 10,13-dienoic acid and hydrogen chloride (HCl) is a highly exergonic process. The Gibbs free energy (


) for this nucleophilic addition-elimination reaction is typically less than -75 kJ/mol[2]. Because water is a ubiquitous and effective nucleophile, the thermodynamic stability of the headgroup cannot be achieved intrinsically; it relies entirely on kinetic isolation through strict, moisture-free environments[3].
The Methylene-Interrupted 10,13-Diene: Isomerization and Resonance Energy

The 10,13-diene system is structurally classified as an "isolated" or methylene-interrupted diene, separated by the C12 carbon[4]. Thermodynamically, isolated dienes exist at a higher energy state than their conjugated counterparts.

Experimental heat of hydrogenation data reveals that non-conjugated dienes release approximately -251 kJ/mol upon reduction, whereas conjugated dienes release only about -226 kJ/mol[5]. This ~25 kJ/mol difference represents the resonance energy gained upon conjugation[6]. Consequently, there is a massive thermodynamic driving force favoring the isomerization of the 10,13-diene into a conjugated 10,12- or 11,13-diene system. Any exposure to basic conditions, transition metal catalysts, or elevated thermal energy will provide the activation energy necessary to trigger this irreversible structural shift[6].

Auto-Oxidation at the Bis-Allylic Center

The C12 methylene group, flanked by two double bonds, is bis-allylic. The C-H bond dissociation energy at this specific position is exceptionally low (~75 kcal/mol) compared to standard aliphatic C-H bonds (~98 kcal/mol). This creates a thermodynamic sink for radical abstraction, leading to rapid auto-oxidation and the formation of destructive hydroperoxides[7].

Pathways A 10,13-Dienoyl Acyl Chloride B Hydrolysis (Exergonic) A->B + H2O (ΔG < 0) C Isomerization (Conjugation) A->C Base/Heat (-25 kJ/mol) D Auto-oxidation (Bis-allylic C12) A->D + O2 / Radicals E 10,13-Dienoic Acid + HCl B->E F 10,12 / 11,13 Conjugated Dienes C->F G Hydroperoxides & Cleavage Products D->G

Thermodynamic degradation pathways of 10,13-dienoyl acyl chlorides.

Quantitative Thermodynamic Constraints

To effectively design experimental workflows, researchers must account for the quantitative thermodynamic parameters that dictate the molecule's behavior.

Table 1: Thermodynamic Parameters of 10,13-Dienoyl Acyl Chlorides

ParameterValue / EstimateThermodynamic Implication
Resonance Stabilization ~25 kJ/molStrong driving force for 10,13

10,12 isomerization under thermal/basic stress.
Bis-allylic C-H Bond Energy ~75 kcal/molHigh susceptibility to auto-oxidation and radical abstraction at C12.
Acyl Chloride Hydrolysis (

)
< -75 kJ/molHighly exergonic reaction; dictates strict anhydrous handling to prevent degradation.

Experimental Workflows & Self-Validating Protocols

To harness 10,13-dienoyl fatty acid chlorides without succumbing to their thermodynamic instability, synthesis and handling must be meticulously controlled. Traditional methods utilizing thionyl chloride (


) often require heating (60-80°C) to drive the reaction to completion[8]. However, this thermal stress inadvertently provides the kinetic energy required to overcome the activation barrier for diene isomerization.

Therefore, the use of oxalyl chloride at room temperature is the authoritative standard for polyunsaturated fatty acids[9]. Oxalyl chloride decomposes into highly volatile byproducts (CO, CO


, HCl), allowing for concentration under vacuum without thermal stress, thus preserving the delicate 10,13-diene configuration[8].
Protocol: Anhydrous Synthesis and Stability Validation

This protocol incorporates a self-validating mechanism to ensure that the acyl chloride is successfully synthesized without triggering diene conjugation.

Step 1: Preparation & Inert Atmosphere Flame-dry a two-neck round-bottom flask and purge continuously with argon. Dissolve the 10,13-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or hexane[8].

Step 2: Catalytic Activation Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which subsequently reacts with the carboxylic acid under exceptionally mild conditions[9].

Step 3: Chlorination Slowly add oxalyl chloride (1.5 eq) dropwise at 0°C to control the exothermic nature of the reaction. Allow the mixture to warm to room temperature and stir for 1.5 hours[9].

Step 4: Volatile Removal Concentrate the crude mixture using a rotary evaporator under high vacuum. Critical Constraint: The water bath temperature must not exceed 25°C to prevent thermal isomerization of the diene[9].

Step 5: Self-Validating Quench To verify that the acyl chloride was formed without diene isomerization, remove a 10 µL aliquot of the crude product and immediately quench it in 1 mL of anhydrous methanol containing a stoichiometric amount of pyridine. Causality: This rapidly converts the highly reactive acyl chloride into a stable methyl ester, freezing the molecular state for accurate analysis without analysis-induced degradation[8].

Step 6: Multi-Modal Analysis Analyze the quenched sample via GC-MS and


H-NMR. The preservation of the multiplet at ~2.8 ppm in the 

H-NMR spectrum (corresponding to the bis-allylic C12 protons) confirms that the diene has not conjugated.

Workflow S1 1. Anhydrous Synthesis (Oxalyl Chloride + DMF) S2 2. Vacuum Concentration (< 25°C) S1->S2 C1 Prevents Hydrolysis S1->C1 S3 3. Aliquot Quenching (Anhydrous MeOH) S2->S3 S4 4. Multi-modal Analysis (GC-MS & 1H-NMR) S3->S4 C2 Forms Stable Ester S3->C2 S5 5. Thermodynamic Validation S4->S5

Self-validating experimental workflow for synthesis and stability assessment.

References

  • Orango. "A Detailed Guide to Reactions and Stability of Conjugated Dienes." The Orango. Available at: [Link]

  • Chemistry LibreTexts. "14.1: Stability of Conjugated Dienes- Molecular Orbital Theory." LibreTexts. Available at: [Link]

  • ACS Publications. "Solid-State Low Temperature → Middle Temperature Phase Transition of Linoleic Acid Studied by FTIR Spectroscopy." ACS. Available at: [Link]

  • Organic Syntheses. "Organic Syntheses Procedure." OrgSyn. Available at: [Link]

  • ResearchGate. "Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes." ResearchGate. Available at: [Link]

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." MasterOrganicChemistry. Available at: [Link]

Sources

Solubility and Handling of Octadeca-10,13-dienoyl Chloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Octadeca-10,13-dienoyl Chloride in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound (C₁₈H₃₁ClO) is the acid chloride derivative of 10,13-octadecadienoic acid, a positional isomer of linoleic acid.[1] As a long-chain, unsaturated acyl chloride, it serves as a critical electrophilic intermediate in lipid synthesis and the modification of pharmaceutical actives.[1]

This guide addresses a common failure mode in the handling of this compound: solvent-induced degradation. While the lipophilic C18 tail dictates solubility, the highly reactive acyl chloride headgroup (


) dictates solvent compatibility.[1] Successful application requires a solvent system that solvates the non-polar chain without nucleophilically attacking the carbonyl center.[1]

Key Takeaway: this compound is highly soluble in non-polar and polar aprotic solvents (e.g., Dichloromethane, Hexane, Toluene) but undergoes rapid, irreversible decomposition in protic solvents (Water, Alcohols, Amines).[1]

Physicochemical Profile & Solubility Principles

To predict solubility behavior, we must analyze the molecule's competing functional domains:

  • The Lipophilic Tail (

    
    ):  A long, unsaturated hydrocarbon chain.[1] This domain drives high affinity for non-polar solvents via London Dispersion forces.[1] It creates a high 
    
    
    
    (estimated > 6.0), making the compound immiscible with water even before hydrolysis occurs.[1]
  • The Electrophilic Head (

    
    ):  A polarized functional group susceptible to nucleophilic attack.[1] This group does not significantly enhance solubility in polar solvents due to the overwhelming hydrophobicity of the tail, but it strictly limits solvent choice based on chemical inertness.[1]
    
Estimated Physical Properties
PropertyValue / DescriptionNote
Physical State Liquid (at 20°C)Oily, typically pale yellow to colorless.[1]
Density ~0.91 – 0.93 g/mLEstimated based on linoleoyl chloride.[1]
Boiling Point > 150°C (at reduced pressure)Decomposes at atmospheric pressure.[1]
Solubility Parameter

Dominated by dispersion forces (

).[1]

Solubility Landscape: Solvent Compatibility Matrix

The following classification is based on Hansen Solubility Parameters (HSP) and Chemical Reactivity .

Tier 1: Recommended Solvents (High Solubility / Chemically Inert)

These solvents are ideal for storage, reactions, and transfers.[1] They dissolve the compound in all proportions.[1]

  • Chlorinated Solvents (DCM, Chloroform): The "Gold Standard."[1] Excellent solvation of the lipid tail; aprotic and non-nucleophilic.[1]

    • Protocol Note: Ensure DCM is stabilized (amylene preferred over ethanol) to prevent trace alcoholysis.[1]

  • Hydrocarbons (Hexane, Heptane, Cyclohexane): Excellent for purification and non-polar reactions.[1]

  • Aromatics (Toluene, Benzene): High solubility; higher boiling points allow for thermal acceleration of downstream coupling reactions.[1]

Tier 2: Conditional Solvents (Soluble / Requires Strict Drying)

These solvents dissolve the compound but can facilitate hydrolysis if trace moisture is present.[1]

  • Ethers (THF, Diethyl Ether, MTBE): Good solubility.[1] Critical: Must be anhydrous (distilled over Na/Benzophenone or molecular sieves).[1] Peroxides in aged ethers can oxidize the 10,13-diene system.[1]

  • Esters (Ethyl Acetate): Soluble, but commercial grades often contain ethanol or water.[1] Use only HPLC-grade, dried over

    
    .
    
  • Ketones (Acetone): Soluble.[1][2] Reactivity risk is low, but acetone is hygroscopic (absorbs water from air), leading to hydrolysis.[1]

Tier 3: Prohibited Solvents (Reactive / Incompatible)

Do NOT use. These solvents act as nucleophiles, destroying the compound.[1]

  • Water: Rapid hydrolysis to 10,13-octadecadienoic acid and HCl gas.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol): Rapid alcoholysis to form methyl/ethyl esters.[1]

  • Amines (Primary/Secondary): Rapid amidation.[1]

  • DMSO/DMF: While aprotic, these are highly hygroscopic and can react violently or facilitate side reactions (e.g., Vilsmeier-Haack type) with acyl chlorides at elevated temperatures.[1]

Mechanistic Insights: Dissolution vs. Degradation[1]

Understanding the failure mechanism is crucial for troubleshooting.[1]

The Hydrolysis Pathway (Reaction with Moisture)

When this compound encounters water (even atmospheric humidity), the oxygen lone pair attacks the carbonyl carbon.[1]



  • Observation: Fuming (white smoke) upon opening the bottle indicates HCl release and degradation.[1]

  • Impact: The formation of HCl can degrade sensitive protecting groups or the diene system in the lipid tail.[1]

The Alcoholysis Pathway (Reaction with Protic Solvents)

[1]
  • Common Error: Using "Stabilized" Chloroform or DCM containing 0.5-1% Ethanol.[1] This converts a portion of your expensive reagent into the ethyl ester.[1]

Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting a solvent for this compound.

SolventSelection Start Start: Select Solvent for Octadeca-10,13-dienoyl Cl IsProtic Is the solvent Protic? (Contains -OH, -NH) Start->IsProtic Stop1 STOP: DEGRADATION Forms Ester/Amide/Acid IsProtic->Stop1 Yes (EtOH, H2O) IsWater Does it contain Trace Water? IsProtic->IsWater No Stop2 STOP: HYDROLYSIS Forms Acid + HCl IsWater->Stop2 Yes (>0.05%) IsPolar Polarity Requirement? IsWater->IsPolar No (Anhydrous) NonPolar Non-Polar Choice: Hexane, Toluene IsPolar->NonPolar Low Polarity Needed Polar Polar Aprotic Choice: DCM, Dry THF IsPolar->Polar Solvation Power Needed

Figure 1: Decision tree for solvent selection to prevent chemical degradation.[1]

Experimental Protocols

SOP: Inert Dilution Method

Objective: Prepare a stock solution of this compound for synthesis without hydrolysis.

Materials:

  • This compound (stored at -20°C).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (water content < 50 ppm).[1]

  • Glassware: Flame-dried volumetric flask, nitrogen/argon balloon.[1]

Procedure:

  • Equilibration: Allow the sealed reagent bottle to warm to room temperature inside a desiccator. Rationale: Opening a cold bottle condenses atmospheric moisture instantly.[1]

  • Purging: Flush the receiving flask with dry Nitrogen or Argon for 2 minutes.

  • Solvent Prep: If using a fresh bottle of solvent, add activated 3Å or 4Å molecular sieves 24 hours prior.[1]

  • Transfer:

    • Use a glass syringe with a stainless steel needle.[1] Avoid plastic syringes if possible, as plasticizers can leach into DCM.[1]

    • Withdraw the required volume of acyl chloride.[1]

    • Inject into the pre-purged solvent flask.[1]

  • Sealing: Immediately cap under inert gas. Parafilm is insufficient for long-term storage of DCM solutions; use a Teflon-lined screw cap or glass stopper with a Keck clip.[1]

Troubleshooting: Quality Check

Before using the reagent in a critical step, perform a simple Silver Nitrate Test :

  • Take a drop of the acyl chloride solution.[1]

  • Add to a vial containing 1 mL of dilute

    
     in acidic water.
    
  • Result: A heavy white precipitate (

    
    ) confirms the presence of chloride.[1] Note: This confirms it is an acid chloride (or HCl), but to check for hydrolysis, NMR is required (shift of 
    
    
    
    -protons).[1]

Applications in Synthesis

The solubility profile of this compound dictates its use in lipid synthesis.[1]

  • Lipid Nanoparticles (LNPs): Used to acylate lipid headgroups.[1]

    • Preferred Solvent: Ethanol-free Chloroform or DCM.[1]

  • Peptide Conjugation: Attaching the lipid tail to peptides.[1]

    • Preferred Solvent: DMF (Strictly Anhydrous) or NMP.[1]

    • Warning: If DMF is wet, the acyl chloride will react to form the formate ester.[1]

Reaction Pathway Visualization

ReactionPathways cluster_solvents Solvent Environment AcylCl Octadeca-10,13- dienoyl Chloride Water Water (Hydrolysis) AcylCl->Water Alcohol Alcohol (Alcoholysis) AcylCl->Alcohol Amine Amine (Amidation) AcylCl->Amine Controlled Reaction Acid Carboxylic Acid (Degradation) Water->Acid Fast Ester Ester (Side Product) Alcohol->Ester Fast Amide Target Amide (Desired Product) Amine->Amide

Figure 2: Chemical fate of the acyl chloride in different solvent environments.[1]

References

  • Compound Identification

    • Title: 3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use (Patent listing this compound structure).[1]

    • Source: US Patent 4336400A.[1][3]

    • URL
  • General Solubility of Fatty Acid Chlorides

    • Title: Preparation and Properties of Fatty Acid Chlorides (General reference for C18 acyl chloride behavior).
    • Source: Journal of the American Chemical Society (Classic mechanistic grounding).[1]

    • Context: Establishes the lipophilic dominance of the C18 chain in solubility parameters.[1]

  • Handling Protocols

    • Title: Purification of Laboratory Chemicals (Standard text for solvent drying).
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2009).[1]

    • Context: Procedures for drying THF and DCM for acyl chloride usage.[1]

Sources

Technical Guide: Comparative Analysis of Linoleoyl Chloride and Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the precise structural, synthetic, and biological distinctions between Linoleoyl Chloride (the standard


 derivative) and its positional isomer, Octadeca-10,13-dienoyl Chloride .

Executive Summary

In lipidomics and drug development, the distinction between positional isomers of fatty acid derivatives is critical. While Linoleoyl Chloride (derived from Linoleic Acid, C18:2


) is a ubiquitous reagent for lipophilizing drugs and synthesizing phospholipids, This compound  is a rare positional isomer.

The core difference lies in the location of the bis-allylic methylene bridge :

  • Linoleoyl Chloride: Bis-allylic carbon at C11 .

  • This compound: Bis-allylic carbon at C12 .

This single carbon shift alters the molecule's oxidative stability, enzymatic recognition (e.g., by COX/LOX pathways), and spectroscopic signature. This guide details the structural divergence, synthesis protocols to prevent isomerization, and analytical methods for differentiation.

Part 1: Structural & Physicochemical Divergence

The two compounds share the same molecular formula (


) and functional group reactivity (acyl chloride), but their hydrocarbon tails differ in double bond topology.
Molecular Architecture
FeatureLinoleoyl ChlorideThis compound
IUPAC Name (9Z,12Z)-Octadeca-9,12-dienoyl chloride(10Z,13Z)-Octadeca-10,13-dienoyl chloride
Double Bond Positions


Bis-Allylic Position C11 (Critical for oxidation)C12 (Critical for oxidation)
Head Group Distance 7 methylene groups (

)
8 methylene groups (

)
Tail Group Length Pentyl chain (

)
Butyl chain (

)
CAS Registry (Parent Acid) 60-33-3 (Linoleic Acid)5282-80-2 (10,13-Octadecadienoic Acid)
The Bis-Allylic Implication

The bis-allylic methylene group (


) is the most reactive site in the molecule due to the low bond dissociation energy (BDE ~75 kcal/mol) of its hydrogen atoms.
  • Linoleoyl Chloride: Oxidation initiates at C11 , leading to 9- and 13-hydroperoxides.

  • 10,13-Isomer: Oxidation initiates at C12 , leading to 10- and 14-hydroperoxides.

This shift renders the 10,13-isomer "invisible" to standard enzymatic assays designed to detect 13-HODE (the metabolite of Linoleic acid), creating a potential blind spot in metabolic tracking.

Part 2: Synthetic Pathways & Quality Control

Synthesizing these chlorides requires strict control to prevent double bond migration (isomerization). Using Thionyl Chloride (


) at high temperatures often generates HCl and heat, which can catalyze the shift of double bonds into a conjugated system (e.g., converting 9,12 to 9,11-conjugated).
Recommended Synthesis Protocol (Oxalyl Chloride Method)

To maintain the integrity of the cis,cis-1,4-diene system, the Oxalyl Chloride method is mandatory.

Reagents:

  • Fatty Acid (Linoleic or 10,13-isomer)[1]

  • Oxalyl Chloride (2.0 equivalents)

  • Catalytic DMF (Dimethylformamide)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 1 mmol of the specific fatty acid in 5 mL anhydrous DCM under Argon atmosphere.

  • Catalysis: Add 1 drop of dry DMF (catalyst).

  • Chlorination: Add Oxalyl Chloride (2 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. (Monitor gas evolution: CO, CO₂, HCl).[2][3]

  • Work-up: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not heat above 40°C.

  • Storage: Use immediately or store at -20°C under Argon.

Visualization of Isomerization Risk

The following diagram illustrates the synthesis pathway and the risk of acid-catalyzed scrambling if improper reagents (like hot


) are used.

SynthesisPathways Start Parent Fatty Acid (9,12 or 10,13) Oxalyl Reagent: Oxalyl Chloride + DMF (0°C to RT) Start->Oxalyl Thionyl Reagent: Thionyl Chloride (Heat) Start->Thionyl Target Target Acyl Chloride (Isomerically Pure) Oxalyl->Target Preserves cis,cis geometry Thionyl->Target Low Yield Impurity Scrambled Isomers (Conjugated Dienes) Thionyl->Impurity Acid-catalyzed migration (Protonation of alkene)

Caption: Synthesis workflow contrasting the mild Oxalyl Chloride route (Green) against the high-risk Thionyl Chloride route (Red) which causes bond migration.

Part 3: Analytical Distinction (NMR & MS)

Distinguishing these isomers requires high-resolution techniques because their polarity and boiling points are nearly identical.

Nuclear Magnetic Resonance ( -NMR)

The key diagnostic signal is the bis-allylic methylene proton . While both appear as triplets near 2.7–2.8 ppm, their exact shift and the integration of the surrounding methylene envelope differ.

Proton TypeLinoleoyl Chloride (

ppm)
10,13-Isomer (

ppm)
Diagnostic Note
-CO-CH2- (C2) ~2.90 (t)~2.90 (t)Identical (deshielded by Cl).
Bis-allylic (C11 vs C12) 2.77 (t) 2.77 (t) Shifts are similar; distinguish by coupling network (COSY).
Terminal Methyl 0.88 (t)0.88 (t)Integration of CH2 chain differs.
Chain Integration C2-C8 (12H)C2-C9 (14H)The "bulk" methylene peak (1.3 ppm) integrates higher for the 10,13 head-group.

Critical Protocol: Use 2D-NMR (COSY or HMBC).

  • In Linoleoyl , the bis-allylic protons (C11) couple to olefins at C10/C12.

  • In 10,13-Isomer , the bis-allylic protons (C12) couple to olefins at C11/C13.

  • Validation: Trace the connectivity from the carbonyl. In Linoleoyl, you count 7 methylenes before the first alkene. In 10,13, you count 8.[4]

Lipid Peroxidation Pathways

The biological divergence is best visualized by the lipid peroxidation mechanism, which is strictly position-dependent.

Peroxidation L_Acid Linoleoyl (9,12) Bis-allylic at C11 Radical_11 Pentadienyl Radical (Centered at C11) L_Acid->Radical_11 H-abstraction O_Acid 10,13-Isomer Bis-allylic at C12 Radical_12 Pentadienyl Radical (Centered at C12) O_Acid->Radical_12 H-abstraction Prod_9_13 9-HPODE & 13-HPODE (Standard Metabolites) Radical_11->Prod_9_13 + O2 Prod_10_14 10-HPODE & 14-HPODE (Non-Canonical Metabolites) Radical_12->Prod_10_14 + O2

Caption: Divergent oxidation pathways. The 10,13-isomer generates non-canonical hydroperoxides (10- and 14-HPODE) undetectable by standard 13-HODE assays.

Part 4: Biological Implications & Applications

Enzymatic Recognition

Drug developers utilizing these chlorides for lipid-drug conjugation (LDC) must be aware of enzymatic hydrolysis rates.

  • Lipases (e.g., Pancreatic Lipase): Generally recognize the ester bond regardless of the tail, but the kink position affects the fit in the active site. The 10,13-isomer may show slower hydrolysis kinetics due to the steric shift of the rigid diene segment further down the chain.

  • Cyclooxygenase (COX): COX enzymes are highly specific for the

    
     motif (Arachidonic acid) or 
    
    
    
    (Linoleic). The 10,13-isomer is likely a poor substrate or a competitive inhibitor, potentially altering inflammatory signaling if released as the free acid.
Use as an Internal Standard

Because the 10,13-isomer is rare in mammalian tissue but behaves chemically identically to Linoleoyl chloride during extraction and derivatization, it is an excellent candidate for use as a surrogate internal standard in LC-MS/MS lipidomics, provided it is chromatographically resolvable.

References

  • NIST Chemistry WebBook. 9,12-Octadecadienoic acid (Z,Z)- Properties and Spectra. [Link]

  • PubChem. Linoleoyl Chloride Compound Summary (CAS 7459-33-8). [Link][5]

  • PubChem. 10,13-Octadecadienoic acid Compound Summary (CID 54284936). [Link][5]

  • Organic Syntheses. Oleoyl chloride (Methodology applicable to unsaturated fatty acid chlorides). [Link]

Sources

The Reactivity Profile of Unsaturated Fatty Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Lipid-Drug Conjugate Synthesis

Executive Summary

Unsaturated fatty acid chlorides (UFACs), such as oleoyl chloride and linoleoyl chloride, are critical intermediates in the synthesis of Lipid-Drug Conjugates (LDCs) and Lipid Nanoparticles (LNPs). Their utility lies in their high electrophilicity, enabling the lipophilization of hydrophilic payloads. However, they present a "dual-edged" reactivity profile: the acyl chloride moiety is prone to hydrolysis and ketene formation, while the cis-alkene tail is susceptible to thermal isomerization and oxidation. This guide provides a mechanistic analysis of these pathways and validated protocols to maximize yield and geometric purity.

Mechanistic Profiling: The Reactivity Landscape

The reactivity of UFACs is defined by three competing pathways. Understanding the causality behind these pathways is essential for process control.

1.1 The Primary Pathway: Nucleophilic Acyl Substitution (

-like)

The desired reaction involves the attack of a nucleophile (amine, alcohol) on the carbonyl carbon.

  • Mechanism: Addition-Elimination. The nucleophile attacks the carbonyl to form a tetrahedral intermediate, followed by the expulsion of the chloride ion (

    
    ).
    
  • Kinetics: Extremely fast. Reaction rates are diffusion-controlled in the presence of base catalysts (e.g., Pyridine, DMAP).

  • Critical Control: The byproduct is HCl. If not scavenged, HCl can add across the double bond (hydrochlorination) or catalyze cis-to-trans isomerization.

1.2 The Elimination Pathway: Ketene Formation

A critical side reaction often overlooked in standard protocols is the formation of ketenes via


-like elimination.
  • Trigger: The

    
    -protons of fatty acid chlorides are highly acidic (
    
    
    
    ). In the presence of strong, sterically hindered bases (e.g., Triethylamine), the base abstracts a proton to form an enolate, which eliminates chloride to yield an alkylketene .
  • Consequence: Ketenes are highly reactive electrophiles.[1] They can dimerize (forming cyclobutanediones) or react with imines to form

    
    -lactams, leading to non-reducible impurities in the final LDC.
    
1.3 The Isomerization Pathway: Cis-to-Trans Conversion

Bioactivity often depends on the "kink" provided by the cis-double bond (e.g., Oleic acid).

  • Mechanism: Thermal stress (>90°C) or radical attack (via trace oxygen or thiyl radicals) lowers the rotational barrier of the double bond, allowing thermodynamic relaxation to the more stable trans (Elaidic) isomer.

  • Impact: Trans-isomers alter the packing density of LNPs, potentially destabilizing the formulation.

Visualization of Reactivity Pathways

The following diagram illustrates the competition between the desired acylation and the deleterious side reactions.

ReactivityProfile UFAC Unsaturated Fatty Acid Chloride (cis-Oleoyl Cl) LDC Lipid-Drug Conjugate (Desired Product) UFAC->LDC Path A: Acyl Substitution (Fast, <0°C) Ketene Alkylketene (Intermediate) UFAC->Ketene Path B: Elimination (Excess Base, >RT) Trans Trans-Isomer (Elaidyl Cl) UFAC->Trans Path C: Isomerization (Heat >90°C / Acid) Nu Nucleophile (Drug-NH2 / Drug-OH) Nu->LDC Base Base Catalyst (Pyridine/TEA) Base->Ketene Proton Abstraction Dimer Ketene Dimer (Impurity) Ketene->Dimer Dimerization

Figure 1: Competing reaction pathways for unsaturated fatty acid chlorides. Path A is the target; Paths B and C must be suppressed via temperature control and base selection.

Validated Synthesis Protocols
Protocol A: The "Cold-Oxalyl" Method (Recommended)

Best for: High-value unsaturated lipids where preserving cis-geometry is paramount.

Reagents:

  • Oleic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)[2]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Solvation: Dissolve Oleic Acid in anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the active Vilsmeier reagent.[3]

  • Addition: Cool to 0°C . Add Oxalyl Chloride dropwise over 30 minutes. Gas evolution (

    
    ) will occur.[4][5]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up: Remove solvent and excess oxalyl chloride under high vacuum at RT. Do not heat above 40°C.

  • Result: Quantitative yield of Oleoyl Chloride (Yellow oil). Use immediately.

Protocol B: Synthesis of Lipid-Drug Conjugate (Amide Coupling)

Model Reaction: Oleoyl-Gemcitabine Conjugation.

Reagents:

  • Gemcitabine (Nucleophile)

  • Freshly prepared Oleoyl Chloride

  • Pyridine (Acid Scavenger)

  • DMF (Solvent)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve Gemcitabine in dry DMF. Add Pyridine (1.5 equiv).

  • Coupling: Cool solution to 0°C. Add Oleoyl Chloride (1.1 equiv) dropwise.

  • Quenching: Monitor by TLC. Upon completion (~4 hours), quench with saturated

    
     to hydrolyze unreacted acid chloride.
    
  • Extraction: Extract with Ethyl Acetate. The organic layer contains the LDC.

  • Purification: Silica gel chromatography.

Technical Data & Troubleshooting
Table 1: Solvent & Scavenger Compatibility
ComponentRecommendationMechanistic Rationale
Chlorinating Agent Oxalyl Chloride Generates gaseous byproducts (

), simplifying purification without heat. Thionyl chloride requires distillation (heat risk).[6]
Solvent DCM or DCM/DMF Non-nucleophilic. DCM allows low-temperature processing (

) to prevent isomerization.
Base (Scavenger) Pyridine Weak base (

). Sufficient to neutralize HCl but sterically unhindered enough to avoid promoting rapid ketene formation compared to TEA.
Storage -20°C, Argon Prevents hydrolysis. UFACs will hydrolyze in seconds upon exposure to atmospheric moisture.
Table 2: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Dark/Black Product Polymerization or OxidationDegas solvents thoroughly. Ensure Argon atmosphere. Limit reaction time.
Solid Precipitate Pyridine-HCl SaltThis is normal. Filter off the salt or wash with water/brine during workup.
Low Yield (Hydrolysis) Moisture ContaminationFlame-dry glassware. Use fresh anhydrous solvents.
Loss of cis-geometry Thermal IsomerizationStrictly limit temperature to <40°C. Avoid distillation of the chloride; use crude if possible.
Synthesis Workflow Diagram

Workflow cluster_activation Step 1: Activation (0°C) cluster_coupling Step 2: Coupling (Schotten-Baumann) Start Start: Unsaturated Fatty Acid (e.g., Oleic Acid) Act Add Oxalyl Chloride + cat. DMF Solvent: Anhydrous DCM Start->Act Gas Remove Byproducts (Gas) (CO, CO2, HCl) Act->Gas Evaporation Coup Add Drug-NH2 + Pyridine Temp: 0°C -> RT Act->Coup Crude Acid Chloride Purify Purification (Flash Chromatography) Coup->Purify Final Final Lipid-Drug Conjugate Purify->Final

Figure 2: Optimized workflow for synthesizing Lipid-Drug Conjugates using the "Cold-Oxalyl" method to preserve unsaturation.

References
  • Allen, C. F. H., et al. (1957).[6] "Oleoyl Chloride."[6][7] Organic Syntheses, 37, 66. Link

    • Foundational protocol for fatty acid chloride synthesis, highlighting the use of thionyl chloride and distill
  • BenchChem. (2025).[7] "Application Notes and Protocols: Oleoyl Chloride in Lipid Synthesis." BenchChem Technical Guides. Link

    • Modern protocols for lipid synthesis and safety handling.
  • Puri, A., et al. (2009). "Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications." Journal of Drug Delivery. Link

    • Review of conjugation strategies including amide and ester linkages for LDCs.
  • Tidwell, T. T. (2006). "Ketenes."[1][8] John Wiley & Sons.

    • Authoritative source on the mechanism of ketene formation
  • Ferreri, C., et al. (2001). "Cis-trans Isomerization of polyunsaturated fatty acid residues in phospholipids catalyzed by thiyl radicals." Journal of the American Chemical Society, 123(19), 4459–4468. Link

    • Mechanistic insight into the isomerization risks of unsatur

Sources

boiling point and density of Octadeca-10,13-dienoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Octadeca-10,13-dienoyl Chloride Physicochemical Profiling, Synthetic Protocols, and Applications in Lipid-Drug Conjugation

Part 1: Executive Technical Summary

This compound (Systematic Name: 10,13-Octadecadienoyl chloride) is a specialized fatty acid derivative and a structural isomer of the more common linoleoyl chloride (9,12-isomer). While often overshadowed by its 9,12-counterpart, the 10,13-isomer represents a critical tool in lipidomics and medicinal chemistry , particularly for investigating the specificity of lipid-metabolizing enzymes and designing lipid-drug conjugates (LDCs) with altered metabolic stability.

This guide provides a rigorous technical analysis of its physicochemical properties, offering chemically accurate estimations where experimental data is sparse, and details a self-validating synthetic workflow designed to maintain isomeric purity.

Part 2: Physicochemical Properties

Due to the niche nature of the 10,13-isomer, experimental bulk property data is often conflated with linoleoyl chloride. The values below are derived from comparative structural homology modeling against the 9,12-isomer (Linoleoyl Chloride) and validated group contribution methods.

Core Physical Data Table

PropertyValue (Estimated/Predicted)Reference Standard (9,12-Isomer)Technical Insight
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Identical mass; differentiated by fragmentation.
Molecular Weight 298.9 g/mol 298.9 g/mol Base peak in MS will differ in fragmentation pattern.
Boiling Point 172–176 °C @ 1.5 mmHg171–173 °C @ 1.5 mmHgHigh vacuum is mandatory to prevent polymerization.
Density 0.932 – 0.940 g/cm³ 0.934 g/mLCl atom increases density vs. parent acid (~0.90 g/mL).
Refractive Index 1.470 – 1.475 1.471Indicates degree of unsaturation.
Physical State Clear to pale yellow liquidClear liquidOxidizes rapidly to yellow/brown upon air exposure.
Solubility Reacts with water/alcohols. Soluble in Hexane, DCM, Toluene.SameStrictly Anhydrous conditions required.

Critical Note on Isomerism: The shift from 9,12 to 10,13 is a methylene-interrupted shift (


). Unlike conjugated isomers (e.g., 10,12), this structure retains the "kinked" geometry of linoleic acid but alters the recognition site for enzymes like 

-desaturase.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize this compound from Octadeca-10,13-dienoic acid without inducing double-bond migration (isomerization).

Mechanism: Nucleophilic acyl substitution. Reagent Choice: Oxalyl Chloride ((


)  is preferred over Thionyl Chloride (

). Thionyl chloride generates

and

at higher temperatures, which can catalyze the migration of double bonds into a thermodynamically stable conjugated system (e.g., 10,12-isomer). Oxalyl chloride operates at lower temperatures with catalytic DMF.
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 100 mL 2-neck round bottom flask (RBF) under Argon flow.

    • Reagents:

      • Octadeca-10,13-dienoic acid (1.0 eq, e.g., 5.0 g).[1][2][3]

      • Oxalyl Chloride (2.0 eq, excess).

      • DMF (Dimethylformamide) - Catalytic amount (1-2 drops).[4]

      • Solvent: Anhydrous Dichloromethane (DCM).

  • Reaction:

    • Dissolve the fatty acid in anhydrous DCM (20 mL) in the RBF.

    • Cool the system to 0°C (Ice bath). Temperature control is vital to suppress isomerization.

    • Add catalytic DMF.[4]

    • Add Oxalyl Chloride dropwise over 20 minutes. (Caution: Gas evolution of

      
       and 
      
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up:

    • Remove solvent and excess oxalyl chloride under reduced pressure (Rotary evaporator, < 30°C bath).

    • Crucial Step: Chase with anhydrous toluene (2x 10 mL) and re-evaporate to remove trace HCl/Oxalyl chloride.

  • Purification (Vacuum Distillation):

    • Perform Kugelrohr distillation or short-path distillation.

    • Target Conditions: 170–175 °C at < 1 mmHg.

    • Collect the clear, colorless fraction.

Visual Workflow: Synthesis & Characterization

G Start Octadeca-10,13-dienoic Acid (Precursor) Reagents Oxalyl Chloride + cat. DMF (0°C in DCM) Start->Reagents Dissolve Intermediate Reaction Mixture (Gas Evolution: CO, CO2, HCl) Reagents->Intermediate Acyl Substitution Crude Crude Acid Chloride (Solvent Removed) Intermediate->Crude Evaporation Distillation High Vac Distillation (170°C @ 1mmHg) Crude->Distillation Purification Final Pure this compound Distillation->Final Isolation

Caption: Figure 1. Anhydrous synthesis workflow utilizing Oxalyl Chloride to minimize thermal isomerization risks.

Part 4: Quality Control & Isomer Verification

Trustworthiness in lipid synthesis relies on proving the double bonds haven't shifted.

  • 
    -NMR Validation: 
    
    • Diagnostic Signal: Look for the bis-allylic protons (the

      
       between the two double bonds).
      
    • 10,13-Isomer: The bis-allylic protons at

      
       will appear as a triplet around 
      
      
      
      2.7–2.8 ppm
      .
    • Conjugated Impurity (10,12): If isomerization occurred, you will lose the bis-allylic signal and see complex multiplet splitting in the alkene region (

      
       5.3–6.5 ppm) characteristic of conjugated dienes.
      
    • 
      -Methylene:  Triplet at 
      
      
      
      2.88 ppm
      (distinctive for acid chlorides, shifted downfield from
      
      
      2.3 in the free acid).
  • Derivatization Check:

    • React a small aliquot with methanol to form the methyl ester.

    • Analyze via GC-MS.[1] The retention time will differ slightly from Methyl Linoleate (9,12).

Part 5: Applications in Drug Development

The 10,13-dienoyl chloride is a potent electrophile used to attach this specific lipid tail to therapeutic payloads.

  • Lipid-Drug Conjugates (LDCs):

    • Used to lipophilize hydrophilic drugs (e.g., peptides, nucleosides) to enable lymphatic transport and bypass first-pass metabolism.

    • Mechanism: Reacting the acid chloride with a hydroxyl or amine group on the drug forms an ester or amide bond.

  • Metabolic Tuning:

    • The 10,13-double bond position may alter the rate of

      
      -oxidation compared to natural linoleic acid, potentially extending the half-life of the lipid-drug conjugate in circulation.
      
Visual Pathway: Lipid-Drug Conjugation

LDC Drug Hydrophilic Drug (Peptide/Nucleoside) Complex Reaction Intermediate (Tetrahedral Intermediate) Drug->Complex Linker This compound (Lipophilic Vector) Linker->Complex LDC Lipid-Drug Conjugate (LDC) (Prodrug) Complex->LDC -HCl Lymph Chylomicron Assembly (Intestinal Epithelium) LDC->Lymph Oral Uptake Systemic Systemic Circulation (Bypassing Liver) Lymph->Systemic Lymphatic Transport

Caption: Figure 2.[5] Mechanism of action for Lipid-Drug Conjugates (LDCs) facilitating lymphatic transport.

References

  • PubChem. 10,13-Octadecadienoic acid (Compound Summary). National Library of Medicine. [Link]

  • LIPID MAPS® Structure Database. 10,13-Octadecadienoic acid.[1][2][6][7][8] Lipid Maps ID: LMFA01031105. [Link]

  • Google Patents. US4336400A - 3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use.[9] (Cites this compound as intermediate).[9]

Sources

Octadeca-10,13-dienoyl Chloride Derivatives: Synthesis, Pharmacological Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid-based drug delivery and medicinal chemistry, long-chain polyunsaturated fatty acids (PUFAs) serve as critical structural motifs. Octadeca-10,13-dienoyl chloride (CAS: 63029-03-8) is the highly reactive acyl chloride derivative of octadeca-10,13-dienoic acid[1]. By converting the relatively unreactive carboxylic acid into an acyl chloride, chemists bypass the high activation energy of direct esterification, enabling the rapid, high-yield synthesis of complex lipophilic prodrugs, marine-derived sulfoglycolipids, and bioactive amides. This technical guide synthesizes the chemical reactivity, natural origins, and pharmacological mechanisms of octadeca-10,13-dienoyl derivatives, providing a self-validating framework for their synthesis and application in drug development.

Chemical Architecture & Reactivity

The parent scaffold, , is an 18-carbon unsaturated fatty acid featuring isolated cis-double bonds at the C10 and C13 positions[2]. While it is a structural isomer of the more common linoleic acid (9,12-octadecadienoic acid), the shifted diene system alters its spatial conformation and membrane-insertion thermodynamics.

The conversion to This compound replaces the hydroxyl group (-OH) with a chloride ion (-Cl)[1]. Because the chloride ion is an exceptionally weak base and a superior leaving group, the carbonyl carbon becomes highly electrophilic. This allows the molecule to act as a potent acylating agent in nucleophilic acyl substitution reactions, seamlessly conjugating the lipophilic 10,13-diene tail to polar pharmacophores (APIs) to enhance their cellular permeability and half-life.

Biological Sources of the Parent Scaffold

While this compound is a synthetic intermediate, its parent acid and natural esters are biosynthesized across several distinct phylogenetic kingdoms:

  • Fungi: Identified in the fruiting bodies of Ganoderma lucidum (Reishi mushroom), contributing to the fungus's broad-spectrum immunomodulatory profile[3].

  • Plants: Isolated from the aerial parts of Portulaca oleracea (purslane) alongside novel anti-inflammatory alkaloids[4], and found in the seeds of Momordica cochinchinensis (Momordicae Semen)[5].

  • Marine Algae: Complex sulfoglycolipid derivatives of the acid are synthesized by the marine brown alga Sargassum hemiphyllum[6].

Pharmacological Derivatives & Mechanisms

Marine Sulfoglycolipids and Anti-Inflammatory Signaling

One of the most structurally complex natural derivatives is the sodium salt of 1-O-(10,13-octadecadienoyl)-3-O-(6'-sulfo-α-D-quinovopyranosyl) glycerol , isolated from Sargassum hemiphyllum[6].

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these specific sulfoglycolipids exert potent anti-inflammatory activity[7]. Mechanistically, the lipid tail facilitates rapid integration into the macrophage cell membrane, where the compound interrupts the Toll-like Receptor 4 (TLR4) signaling cascade. This prevents the translocation of the transcription factor NF-κB from the cytosol to the nucleus[7]. Consequently, the downstream transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is halted, leading to a profound reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production[7].

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB_cyto NF-κB (Cytosol) TLR4->NFkB_cyto Signaling Cascade NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes iNOS & COX-2 Genes NFkB_nuc->Genes Transcription Products NO & PGE2 Genes->Products Expression Derivative Octadeca-10,13-dienoyl Sulfoglycolipid Derivative->NFkB_cyto Inhibits Translocation

Mechanism of Octadeca-10,13-dienoyl sulfoglycolipids inhibiting NF-κB-mediated inflammation.

Synthetic Sympathomimetic Prodrugs

In synthetic pharmaceutics, this compound is utilized to synthesize lipophilic prodrugs of beta-adrenergic agonists. details the reaction of 10,13-octadecadienoyl chloride with 3,4-dihydroxyphenyl isopropylaminomethyl ketone to yield 3-hydroxy-4-(10,13-octadecadienoyloxy)phenyl isopropylaminomethyl ketone [8].

The attachment of the bulky 10,13-dienoyl ester masks the polar phenolic hydroxyl group. This lipophilic masking enhances tissue penetration (e.g., across the corneal epithelium for glaucoma, or bronchial mucosa for asthma). Once absorbed, endogenous esterases slowly cleave the octadeca-10,13-dienoyl chain, providing a sustained, controlled release of the active sympathomimetic amine[8].

Methyl Esters and Antioxidant Activity

The simpler (C19H34O2) has been identified naturally in Magnolia officinalis[9][10] and is also a recognizable component in the GC/MS profiling of waste cooking oil biodiesel[11]. In biological systems, this methyl ester interacts with lipid metabolism pathways and exhibits antioxidant properties, mitigating reactive oxygen species (ROS) and regulating energy homeostasis[10].

Quantitative Data Summary

The following table summarizes the primary octadeca-10,13-dienoyl derivatives, their origins, and their validated biological targets.

Derivative ClassParent/ReactantSource / OriginPrimary BioactivityMolecular Target
Sulfoglycolipids Octadeca-10,13-dienoic acidSargassum hemiphyllum (Marine Algae)Anti-inflammatoryNF-κB, iNOS, COX-2
Sympathomimetic Esters This compoundSynthetic (Pharmaceutics)Bronchodilation / Glaucoma therapyBeta-Adrenergic Receptors
Methyl Esters Octadeca-10,13-dienoic acidMagnolia officinalis / WCO BiodieselAntioxidant / Metabolic RegulationROS / Lipid Metabolism Pathways

Self-Validating Experimental Protocol: Synthesis of Octadeca-10,13-dienoyl Conjugates

To harness this compound for drug discovery, researchers must execute nucleophilic acyl substitutions with high precision. The following protocol outlines the conjugation of the acyl chloride to a primary amine/alcohol pharmacophore, emphasizing the causality behind each procedural step to ensure a self-validating workflow.

Phase 1: Preparation of the Anhydrous Environment
  • Action: Flame-dry all reaction glassware under a high vacuum and backfill with ultra-pure Argon.

  • Causality: this compound is highly hygroscopic. Exposure to ambient moisture leads to rapid nucleophilic attack by

    
    , hydrolyzing the acyl chloride back into the unreactive octadeca-10,13-dienoic acid and generating HCl. This side reaction will catastrophically reduce the yield of the target conjugate.
    
Phase 2: Reagent Dissolution and Base Addition
  • Action: Dissolve the nucleophilic pharmacophore (1.0 eq) in anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. As the acyl chloride reacts with the nucleophile, hydrochloric acid (HCl) is generated as a byproduct. Without DIPEA, the generated HCl would rapidly protonate the remaining unreacted nucleophile (forming an unreactive ammonium salt), stalling the reaction at a maximum of 50% theoretical yield.

Phase 3: Acyl Chloride Addition & Thermal Control
  • Action: Cool the reaction flask to 0°C using an ice-water bath. Dropwise add this compound (1.1 eq) dissolved in anhydrous DCM over 15 minutes.

  • Causality: Nucleophilic acyl substitution is highly exothermic. Cooling to 0°C prevents the thermal degradation or auto-oxidation of the sensitive 10,13-diene system and minimizes the formation of bis-acylated side products.

Phase 4: In-Process Self-Validation (TLC)
  • Action: Monitor the reaction using Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate eluent system.

  • Validation Logic: The reaction is deemed complete when the lower-

    
     nucleophile spot completely disappears, replaced by a single, higher-
    
    
    
    spot representing the highly lipophilic octadeca-10,13-dienoyl ester/amide.
Phase 5: Quenching, Workup, and NMR Validation
  • Action: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.
  • Validation Logic: Post-purification, the product must be validated via

    
    -NMR. The successful preservation of the diene system is confirmed by the presence of a distinct multiplet at ~5.3 ppm (integrating for 4 protons), ensuring the 10,13-double bonds did not undergo isomerization during the basic workup.
    

References

  • National Center for Biotechnology Information. "10,13-Octadecadienoic acid | C18H32O2 | CID 54284936". PubChem. [Link]

  • Zupan, J.A. "3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use".
  • National Center for Biotechnology Information. "10,13-Octadecadienoic acid methyl ester | C19H34O2 | CID 549045". PubChem. [Link]

  • "A new alkaloid and two organic acids from Portulaca oleracea L. and their bioactivities". ResearchGate. [Link]

  • "Mass spectrum of 10, 13-octadecadienoic acid methyl ester". ResearchGate. [Link]

  • "A Comprehensive Review on the Chemical Composition, Pharmacology and Clinical Applications of Ganoderma". World Scientific Publishing. [Link]

  • "this compound, (Z,Z)- CAS:63029-03-8". LookChem. [Link]

  • Cui, Z., et al. "Sulfoglycolipid from the Marine Brown Alga Sargassum Hemiphyllum". Journal of Asian Natural Products Research. [Link]

  • "A Potential Anti-Tumor Herb Bred in a Tropical Fruit: Insight into the Chemical Components and Pharmacological Effects of Momordicae Semen". MDPI. [Link]

  • "Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Responses by Sargassum hemiphyllum Sulfated Polysaccharide Extract in RAW 264.7 Macrophage Cells". ResearchGate. [Link]

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IUPAC nomenclature for Octadeca-10,13-dienoyl chloride isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC Nomenclature and Technical Characterization of Octadeca-10,13-dienoyl Chloride Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipid Chemists, Drug Development Professionals

Chemical Identity & Strategic Relevance

This compound is a specialized acyl halide derivative of the methylene-interrupted fatty acid, 10,13-octadecadienoic acid. Unlike its ubiquitous isomer, linoleoyl chloride (9,12-octadecadienoic acid chloride), the 10,13-isomer represents a shifted double-bond system often observed as a metabolic intermediate or a minor component in specific biological matrices (e.g., Moringa oleifera extracts, buffalo milk lipids) [1, 2].

In drug development, this compound serves as a critical lipophilic tether . Its acyl chloride functionality (


) is highly reactive, allowing for the rapid conjugation of the 10,13-dienyl tail to hydrophilic drugs, peptides, or siRNA carriers (Lipid Nanoparticles - LNPs). The precise stereochemistry of the double bonds (cis/trans or Z/E) dictates the "fluidity" and packing density of the resulting lipid conjugate, directly influencing the bioavailability and release kinetics of the payload [3, 4].

IUPAC Nomenclature Framework

The systematic naming of this molecule requires a rigorous application of IUPAC rules, specifically addressing the acyl halide suffix, chain numbering, and Cahn-Ingold-Prelog (CIP) stereochemical priorities.

Constructing the Name
  • Parent Structure: The 18-carbon chain defines the root octadecane .

  • Unsaturation: Two double bonds are present at positions 10 and 13. The suffix changes from "-ane" to "-adien" .

  • Functional Group: The carboxylic acid (

    
    ) is converted to an acid chloride (
    
    
    
    ). The "-oic acid" suffix is replaced by "-oyl chloride" .
  • Numbering: The carbonyl carbon is automatically C1 . Counting proceeds down the chain:

    • 
      : Carbonyl[1]
      
    • 
      : First double bond
      
    • 
      : Second double bond
      
Stereochemical Analysis (The E-E-A-T Core)

The biological activity and physical state (liquid vs. solid) depend heavily on the geometry of the double bonds.

  • Z (Zusammen/Together): High-priority groups are on the same side (cis).

  • E (Entgegen/Opposite): High-priority groups are on opposite sides (trans).

For this compound, four distinct stereoisomers exist.

Isomer ConfigurationFull IUPAC NameStructural Characteristics
(10Z, 13Z) (10Z,13Z)-Octadeca-10,13-dienoyl chloride"Kinked" structure; lowest melting point; mimics natural fluid lipids.
(10E, 13E) (10E,13E)-Octadeca-10,13-dienoyl chlorideLinear structure; higher packing density; often termed "Linoelaidic" analog.
(10Z, 13E) (10Z,13E)-Octadeca-10,13-dienoyl chlorideMixed geometry; intermediate fluidity.
(10E, 13Z) (10E,13Z)-Octadeca-10,13-dienoyl chlorideMixed geometry; distinct NMR signature from 10Z,13E.

Synthesis & Handling Protocol: Preserving Stereochemistry

Objective: Synthesize (10Z,13Z)-Octadeca-10,13-dienoyl chloride from the parent acid without inducing isomerization (Z


 E) or conjugation (shift to 10,12-diene).

The Causality of Failure: Standard thionyl chloride (


) protocols generate 

and heat, which catalyze the migration of methylene-interrupted double bonds into a conjugated system (thermodynamically favored). To maintain the 10,13-diene integrity, we utilize Oxalyl Chloride with catalytic DMF at controlled temperatures [5, 6].
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask under

      
       atmosphere.
      
    • Dissolve 1.0 eq of 10,13-octadecadienoic acid in anhydrous Dichloromethane (DCM) or Hexane. Note: DCM is preferred for solubility, but Hexane allows for easier salt precipitation if using amine bases.

  • Activation:

    • Add catalytic DMF (1-2 drops).

    • Mechanism:[2][3] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack chloroiminium intermediate, which is the active chlorinating species. This allows the reaction to proceed at lower temperatures (

      
       to RT), preventing thermal isomerization [7].
      
  • Chlorination:

    • Cool solution to

      
      .
      
    • Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise via syringe. Gas evolution (

      
      , 
      
      
      
      ) will be immediate.
    • Control Point: Monitor gas evolution.[4] Rapid bubbling indicates too fast addition, which can locally heat the mixture.

  • Completion & Workup:

    • Stir at Room Temperature (RT) for 2 hours.

    • Remove solvent and excess oxalyl chloride under high vacuum (rotary evaporator with a trap).

    • Do not distill the product at high temperature. Use the crude oil directly for conjugation to minimize thermal stress.

Analytical Validation (Self-Validating Logic)

Trustworthiness in lipid synthesis comes from proving the structure has not scrambled.

Nuclear Magnetic Resonance (NMR) Validation:

  • 1H NMR (Proton): Focus on the vinylic protons (

    
     ppm).
    
    • Coupling Constants (

      
      ):  This is the definitive discriminator.
      
      • Z-isomer (cis):

        
        .
        
      • E-isomer (trans):

        
         [8, 9].
        
    • Validation: If you observe a splitting pattern with

      
       in a target "Z" synthesis, isomerization has occurred.
      
  • 13C NMR:

    • Allylic Carbons: The carbons adjacent to the double bond (C9, C14) appear at

      
       for Z-isomers  and 
      
      
      
      for E-isomers due to the steric compression (gamma-gauche effect) in the cis form [8].

Infrared Spectroscopy (IR):

  • Carbonyl Stretch: Strong band at

    
     (Acyl Chloride), distinct from 
    
    
    
    (Carboxylic Acid).
  • Trans-Alkene: Diagnostic band at

    
    . Absence of this band supports a pure Z-isomer retention [10].
    

Visualization: Nomenclature & Validation Workflow

The following diagram illustrates the logical decision tree for assigning the correct IUPAC name and validating the stereochemistry of the synthesized chloride.

G Start Unknown this compound Step1 1. Analyze Carbon Chain & Funct. Group (C18 Chain, -COCl at C1) Start->Step1 Step2 2. 1H NMR Analysis (Vinylic Region 5.3-5.5 ppm) Step1->Step2 DecisionJ Coupling Constant (J)? Step2->DecisionJ ResZ J = 7-11 Hz (Z-Isomer) DecisionJ->ResZ Small J ResE J = 14-16 Hz (E-Isomer) DecisionJ->ResE Large J Step3 3. Assign C10 & C13 Geometry ResZ->Step3 ResE->Step3 FinalName1 (10Z, 13Z)-Octadeca- 10,13-dienoyl chloride Step3->FinalName1 If both Z FinalName2 (10E, 13E)-Octadeca- 10,13-dienoyl chloride Step3->FinalName2 If both E Validation IR Check: 967 cm⁻¹ band? (Yes = Trans present) FinalName1->Validation QC Step FinalName2->Validation QC Step

Figure 1: Decision logic for IUPAC nomenclature assignment and stereochemical validation of this compound isomers.

References

  • Amaechi, N. C.[5] "Evaluation of Bioactive Compounds in Moringa oleifera Flower Using Gas Chromatography Mass Spectrometry." Acta Scientific, 2021. Link

  • Miyake, Y., et al. "Determination of Cis- and Trans-18:1 fatty acid isomers in hydrogenated vegetable oils by high-resolution carbon nuclear magnetic resonance."[6] Journal of Oleo Science, 1998. Link

  • Lv, Y.[7] "Development Of Lipid Nanoparticles and Application in Drug Delivery Systems." Highlights in Science, Engineering and Technology, 2025. Link

  • Paliwal, R., et al. "Nanostructured Lipid Carriers and its Application in Drug Delivery." NIH National Library of Medicine, 2020. Link

  • BenchChem. "Synthesis of an Unsaturated Fatty Acid Chloride using Oxalyl Chloride." BenchChem Protocols, 2025.[4] Link

  • Organic Syntheses. "Acid Chlorides from Carboxylic Acids with Oxalyl Chloride." Org.[1][8] Synth., 2008. Link

  • ChemicalBook. "The Synthesis of Oxalyl Chloride and Applications." ChemicalBook, 2022. Link

  • Alexandri, E., et al. "High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution." NIH National Library of Medicine, 2017. Link

  • BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides, 2025. Link

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry." Creative Biostructure, 2025.[9] Link

Sources

Technical Guide: Applications of Octadeca-10,13-dienoyl Chloride in Lipid Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octadeca-10,13-dienoyl chloride is the activated acyl chloride derivative of 10,13-octadecadienoic acid , a positional isomer of the essential fatty acid linoleic acid (9,12-octadecadienoic acid). Unlike the canonical 9,12-isomer ubiquitous in mammalian cell membranes, the 10,13-isomer represents a distinct metabolic probe and structural tool.

This guide details the technical application of this compound in isomer-resolved lipidomics , custom phospholipid synthesis , and Lipid-Drug Conjugate (LDC) development. By leveraging the high reactivity of the acyl chloride moiety, researchers can achieve site-specific lipidation with yields superior to standard carbodiimide coupling, particularly for sterically hindered nucleophiles.

Chemical Profile & Reactivity

The utility of this compound lies in its electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. This allows for the rapid attachment of the 10,13-diene tail to hydroxyl (-OH) or amine (-NH2) groups without the need for coupling reagents (e.g., EDC/DCC) that often complicate purification.

Structural Distinction[1]
  • Canonical Linoleoyl (9,12): Double bonds at

    
     and 
    
    
    
    . Methylene bridge at C11.
  • Target Isomer (10,13): Double bonds at

    
     and 
    
    
    
    . Methylene bridge at C12.
  • Significance: This shift alters the packing parameter of the lipid tail within the bilayer and changes its susceptibility to specific lipoxygenases, making it an excellent metabolic tracer or negative control in oxidation studies.

Handling & Stability
  • Moisture Sensitivity: Hydrolyzes rapidly to the parent acid and HCl upon contact with atmospheric moisture.

  • Storage: Store at -20°C under argon/nitrogen.

  • Solvent Compatibility: Soluble in DCM, Chloroform, THF, and Toluene. Avoid protic solvents (MeOH, EtOH, Water).

Core Application: Synthesis of Isomer-Specific Phospholipids

In lipidomics, distinguishing between positional isomers is a major analytical challenge. Synthesizing standard phospholipids (e.g., PC, PE, PS) containing the 10,13-tail at the sn-1 or sn-2 position provides the reference materials necessary to validate LC-MS/MS methods.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism where the acid chloride reacts with the free hydroxyl of a lysophospholipid or a glycerol backbone.

Experimental Protocol: sn-2 Acylation of Lyso-PC

Objective: Synthesize 1-palmitoyl-2-(10,13-octadecadienoyl)-sn-glycero-3-phosphocholine.

Reagents:

  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)

  • This compound (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (Catalyst)

  • Triethylamine (TEA) (Base)

Workflow:

  • Preparation: Dry Lyso-PC under high vacuum for 4 hours to remove trace water. Dissolve in anhydrous DCM under Argon.

  • Activation: Add TEA (2.0 eq) and DMAP (0.1 eq) to the Lyso-PC solution. Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add this compound dissolved in DCM. The reaction is exothermic; maintain 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Chloroform/Methanol/Water 65:25:4).

  • Quenching: Add 0.5 mL Methanol to quench unreacted acid chloride.

  • Purification: Wash with 1M HCl (cold) to remove TEA/DMAP, followed by Brine. Dry organic layer over

    
    . Purify via Flash Chromatography (Silica gel, gradient elution with CHCl3 -> MeOH).
    

LipidSynthesis LysoPC Lyso-PC (Free sn-2 OH) Intermediate Tetrahedral Intermediate LysoPC->Intermediate + DMAP/TEA Nucleophilic Attack AcidCl Octadeca-10,13-dienoyl Chloride AcidCl->Intermediate Product 10,13-Diene PC (Phosphatidylcholine) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by TEA) Intermediate->Byproduct

Figure 1: Synthetic pathway for the site-specific introduction of the 10,13-diene tail into a phospholipid backbone.

Core Application: Lipid-Drug Conjugates (LDCs)

Hydrophilic drugs (e.g., nucleoside analogs, polyphenols) often suffer from poor membrane permeability and rapid renal clearance. Conjugating these drugs to this compound creates a lipophilic prodrug (LDC).

Why the 10,13-isomer? Unlike saturated fatty acids (Stearic/Palmitic) which form rigid crystalline structures, the cis-double bonds at C10 and C13 introduce "kinks" that increase membrane fluidity. This can enhance the self-assembly of the LDC into nanoparticles or liposomes compared to saturated analogs.

Protocol: Synthesis of Nucleoside-Lipid Conjugate

Target: 5'-O-(Octadeca-10,13-dienoyl)-Gemcitabine (Example).

  • Protection: If the drug has multiple reactive sites (e.g., amine on the base + hydroxyls on sugar), transient protection (e.g., TMS) may be required, or controlled stoichiometry can be used to target the primary 5'-OH.

  • Acylation:

    • Dissolve Drug (1 eq) in Anhydrous Pyridine (acts as solvent and base).

    • Cool to -10°C.

    • Add this compound (1.1 eq) dropwise.

  • Workup: Evaporate Pyridine. Re-dissolve in Ethyl Acetate. Wash with saturated

    
    .
    
  • Validation:

    
    -NMR will show a downfield shift of the 5'-CH2 protons, confirming esterification.
    

LDC_Mechanism HydrophilicDrug Hydrophilic Drug (Low Bioavailability) Conjugation Acylation Reaction (Anhydrous Pyridine) HydrophilicDrug->Conjugation LipidTail Octadeca-10,13-dienoyl Chloride LipidTail->Conjugation LDC Lipid-Drug Conjugate (Amphiphilic Prodrug) Conjugation->LDC Ester/Amide Bond SelfAssembly Self-Assembly into Lipid Nanoparticles (LNPs) LDC->SelfAssembly Aqueous Media CellEntry Enhanced Cellular Uptake (Membrane Fusion/Endocytosis) SelfAssembly->CellEntry

Figure 2: Workflow for transforming a hydrophilic drug into a membrane-permeable Lipid-Drug Conjugate.

Analytical Data Summary

When characterizing the synthesized products, specific markers distinguish the 10,13-isomer from the common 9,12-isomer.

Analytical MethodParameter10,13-Isomer Characteristic9,12-Isomer (Reference)
GC-MS Retention TimeElutes after 9,12-isomer on polar columns (e.g., CP-Sil 88)Standard Reference
GC-MS FragmentationDistinctive allylic cleavage ionsm/z 67, 81 base peaks

-NMR
Allylic CarbonsShifted due to proximity to C10/C13~27.2 ppm (C11)
Oxidation Stability Induction TimeHigher stability (Methylene at C12 is less activated than C11 in 9,12)Rapid oxidation (Bis-allylic C11)

References

  • Christie, W. W. (2023). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press. Link

  • Gensler, W. J., & Bruno, J. J. (1963). Synthesis of Unsaturated Fatty Acids.[1][] Positional Isomers of Linoleic Acid. Journal of Organic Chemistry, 28(5), 1254–1259. Link

  • Wang, F., et al. (2017). Lipid-Drug Conjugates: A Potential Approach for the Delivery of Drugs.[][3][4][5][6] Molecular Pharmaceutics, 14(5), 1325-1338.[] Link

  • Eibl, H. (1980). Phospholipid Synthesis. Chemistry and Physics of Lipids, 26(4), 405-429. Link

  • Momodu, I. B., et al. (2022).[7][8] Gas Chromatography – Mass Spectrometry Identification of Bioactive Compounds in Methanol and Aqueous Seed Extracts of Azanza garckeana Fruits. ResearchGate.[7][9] Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Bioactive Amides using Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of fatty acid amides (FAAs) utilizing Octadeca-10,13-dienoyl chloride as the electrophilic acyl donor. While the 9,12-isomer (Linoleic acid) is ubiquitous, the 10,13-isomer represents a specific methylene-interrupted diene motif often investigated for distinct metabolic stability and receptor binding profiles in lipid signaling research. This guide addresses the specific challenges of handling oxidation-sensitive polyunsaturated fatty acid (PUFA) chlorides and provides a self-validating workflow for coupling with primary and secondary amines to yield high-purity amides.

Introduction & Scientific Rationale

Fatty acid amides are a critical class of bioactive lipids, functioning as endogenous signaling molecules (e.g., endocannabinoids like anandamide).[1] The synthesis of novel analogs using positional isomers, such as This compound , allows researchers to probe the structural specificity of enzyme active sites (e.g., FAAH, COX-2) and receptor binding pockets (CB1/CB2).

Why this compound?

Direct amidation of carboxylic acids using coupling reagents (EDC/HATU) often suffers from difficult byproduct removal and atom inefficiency. The acyl chloride method is preferred for lipid synthesis because:

  • Reactivity: It overcomes the steric hindrance of the lipid tail.

  • Purity: It avoids the formation of urea byproducts common with carbodiimide coupling.

  • Stoichiometry: It drives the reaction to completion rapidly, minimizing the exposure of the labile 1,4-diene system to oxidative stress.

Chemical Stability Warning: Like its 9,12-analog, this compound contains a bis-allylic methylene group (at C12). This position is extremely susceptible to hydrogen abstraction and subsequent peroxidation. All steps must be performed under an inert atmosphere.

Critical Material Attributes (CMA) & Safety

ComponentSpecificationCritical Handling Requirement
This compound >95% (GC), AnhydrousMoisture Sensitive: Hydrolyzes to HCl + Acid.[2] Oxidation Sensitive: Store under Argon at -20°C.
Amine Nucleophile Primary/Secondary, DryMust be free of water to prevent competitive hydrolysis of the chloride.[2]
Dichloromethane (DCM) Anhydrous, Amylene stabilizedSolvent of choice for lipid solubility.[2]
Triethylamine (Et₃N) >99%, DryActs as the HCl scavenger (proton sponge).
Argon/Nitrogen UHP GradeEssential to prevent lipid peroxidation during reaction.[2]

Reaction Design & Mechanism

The synthesis follows a nucleophilic acyl substitution mechanism under anhydrous conditions. The base (Et₃N) serves a dual purpose: it deprotonates the ammonium intermediate and neutralizes the HCl byproduct, precipitating as triethylamine hydrochloride salt, which drives the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_conditions Conditions: Anhydrous DCM, 0°C -> RT, Argon Reagents Reagents (Acyl Chloride + Amine) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Electron Collapse Products Final Amide + Et3N·HCl Transition->Products Irreversible

Figure 1: Mechanistic flow of the base-catalyzed amidation of this compound.

Detailed Experimental Protocol

Preparation of Reagents

Note: If this compound is not commercially available in your region, generate it in situ by refluxing Octadeca-10,13-dienoic acid with Oxalyl Chloride (2.0 eq) and catalytic DMF in DCM for 2 hours, then concentrate in vacuo.[2]

Synthesis Procedure

Scale: 1.0 mmol basis (Scalable to 50 mmol).

  • System Setup:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon for 5 minutes.

    • Seal with a rubber septum.

  • Amine Solubilization:

    • Add Amine (1.0 mmol, 1.0 eq) to the flask.

    • Add Anhydrous DCM (5 mL) via syringe.

    • Add Triethylamine (1.5 mmol, 1.5 eq) .

    • Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exotherm and prevent isomerization.

  • Acyl Chloride Addition:

    • Dissolve This compound (1.1 mmol, 1.1 eq) in Anhydrous DCM (2 mL) in a separate dry vial.

    • Add the acyl chloride solution dropwise to the amine mixture over 5 minutes.

    • Observation: A white precipitate (Et₃N·HCl) should form immediately, indicating successful coupling.

  • Reaction Incubation:

    • Remove the ice bath after 15 minutes.

    • Allow the reaction to stir at Room Temperature (20-25°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 80:20). The acyl chloride spot (high Rf) should disappear, and a new amide spot (mid Rf) should appear.

  • Workup (The "Wash" Cycle):

    • Dilute reaction with DCM (20 mL) .

    • Transfer to a separatory funnel.[3]

    • Wash 1 (Acidic): 10 mL of 1M HCl (Removes unreacted amine and Et₃N).

    • Wash 2 (Basic): 10 mL of Saturated NaHCO₃ (Removes unreacted fatty acid formed by hydrolysis).[2]

    • Wash 3 (Neutral): 10 mL of Brine (Saturated NaCl).

    • Dry organic layer over anhydrous Na₂SO₄ .[3]

    • Filter and concentrate under reduced pressure (Rotovap) at <30°C.

Purification & Isolation
  • Method: Flash Column Chromatography (Silica Gel 60).

  • Eluent: Gradient of Hexane (100%) to Hexane:EtOAc (80:20).

  • Fraction Collection: Collect the major spot. Evaporate solvent to yield a colorless to pale yellow oil.

Workflow Visualization

ProtocolWorkflow cluster_prep Step 1: Preparation cluster_rxn Step 2: Reaction cluster_workup Step 3: Workup start Start: 1.0 mmol Scale setup Flame-dry RBF Argon Purge start->setup mix Mix Amine + Et3N in DCM (0°C) setup->mix add Dropwise Addition of Octadeca-10,13-dienoyl Cl mix->add stir Stir RT (2-4 hrs) Monitor TLC add->stir wash1 Wash 1M HCl (Remove Amines) stir->wash1 wash2 Wash Sat. NaHCO3 (Remove Acids) wash1->wash2 dry Dry (Na2SO4) & Concentrate wash2->dry finish Pure Amide Yield >85% dry->finish

Figure 2: Step-by-step experimental workflow for amide synthesis.

Quality Control & Troubleshooting

Analytical Validation
  • ¹H-NMR (CDCl₃, 400 MHz):

    • Amide Proton (-NH-): Broad singlet at δ 5.5–6.5 ppm (if secondary amide).

    • Olefinic Protons (-CH=CH-): Multiplet at δ 5.3–5.4 ppm.

    • Bis-allylic Protons (=CH-CH₂-CH=): Triplet/Multiplet at δ ~2.77 ppm. Note: This shift is diagnostic. If it shifts or disappears, isomerization or oxidation has occurred.

    • α-Carbon (-CH₂-CO-N): Triplet at δ 2.1–2.2 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; check Argon line; use fresh Acyl Chloride.
Yellow/Brown Product Oxidation of DieneDegas solvents thoroughly; store product in amber vials under Argon at -80°C.
Extra Spots on TLC Isomerization (Conjugation)Keep reaction temp <25°C. Avoid strong Lewis acids.[2]
Starting Material Remains Inactive Acyl ChlorideVerify reagent quality by reacting a small aliquot with MeOH (check for Methyl Ester by GC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54284936, 10,13-Octadecadienoic acid.[2] Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Reaction Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. Amide Synthesis by Acylation: Recent Advances and Protocols. Retrieved from [Link]

  • US Patent 4336400A. 3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use (Citing this compound). Retrieved from

Sources

Application Notes & Protocols: Esterification of Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the esterification of Octadeca-10,13-dienoyl chloride, a reactive acyl chloride derived from a conjugated linoleic acid isomer. The synthesis of esters from this substrate is crucial for the development of novel bioactive lipids, functional materials, and as intermediates in complex organic synthesis. We delve into the underlying reaction mechanism, provide optimized reaction conditions, offer a detailed step-by-step protocol for laboratory execution, and include troubleshooting guidance. The protocols described herein are designed to ensure high yield and purity, addressing the specific challenges associated with handling polyunsaturated acyl chlorides, such as their sensitivity to moisture and potential for side reactions.

Introduction and Scientific Context

Octadeca-10,13-dienoic acid and its derivatives are of significant interest to researchers in lipidomics, drug discovery, and materials science. The ester derivatives, in particular, serve as critical tools for studying lipid metabolism, as potential therapeutic agents, and as building blocks for polymers and other functional materials.

The conversion of a carboxylic acid to an ester via Fischer esterification is a reversible reaction that often requires harsh conditions and may not proceed to completion.[1][2] In contrast, employing the corresponding acyl chloride, such as this compound, offers a superior synthetic route. Acyl chlorides are highly reactive electrophiles, ensuring the esterification reaction is rapid, exothermic, and essentially irreversible, leading to higher product yields under milder conditions.[3][4][5] This enhanced reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[3][6]

This guide provides the necessary framework for researchers to successfully synthesize a variety of esters from this compound, a representative polyunsaturated fatty acyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol proceeds via a well-established nucleophilic addition-elimination mechanism.[4] Understanding this pathway is critical for optimizing conditions and troubleshooting.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[3][7]

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[8][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the electrons from the oxygen anion, which in turn expels the chloride ion, an excellent leaving group.[7][9]

  • Deprotonation: The resulting species is a protonated ester. A mild, non-nucleophilic base, such as pyridine, which is typically included in the reaction, abstracts the proton from the oxygen atom.[2] This final step neutralizes the product and generates a stable salt byproduct (e.g., pyridinium hydrochloride), driving the reaction to completion.

Caption: The nucleophilic addition-elimination mechanism for acyl chloride esterification.

Optimization of Reaction Conditions

The success of the esterification reaction hinges on the careful control of several key parameters. Due to the reactivity of this compound, particularly its sensitivity to moisture, adherence to these conditions is paramount.

ParameterRecommended ConditionRationale & Causality
Alcohol (R'-OH) Primary or secondary alcohol (1.0 - 1.2 equivalents)A wide range of alcohols can be used. A slight excess can help drive the reaction to completion. Tertiary alcohols are generally not suitable due to steric hindrance.
Base Pyridine or Triethylamine (TEA) (1.1 - 1.5 equivalents)Essential for neutralizing the HCl byproduct.[8][10] This prevents protonation of the alcohol nucleophile and potential acid-catalyzed side reactions with the diene system. Must be non-nucleophilic.
Solvent Anhydrous, non-protic solvents (e.g., Dichloromethane (DCM), THF, Diethyl Ether)Prevents hydrolysis of the highly moisture-sensitive acyl chloride to the corresponding carboxylic acid.[11][12] The solvent must be inert to the reaction conditions.
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is exothermic and vigorous.[7][13] Starting at 0 °C allows for controlled addition of the acyl chloride and helps to dissipate heat, minimizing potential side reactions. The reaction can then be allowed to proceed at room temperature.
Atmosphere Inert (Nitrogen or Argon)Crucial for excluding atmospheric moisture, which would otherwise consume the starting material.[11] All glassware and reagents must be thoroughly dried.
Reaction Time 1 - 4 hoursThe reaction is typically rapid. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the alcohol.

Experimental Workflow and Protocol

The following section details a standard laboratory protocol for the esterification of this compound with a generic primary alcohol (e.g., ethanol).

Caption: General experimental workflow for the synthesis and purification of esters.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Alcohol (1.1 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Protocol

A. Reaction Setup

  • Ensure all glassware (round-bottom flask, addition funnel, magnetic stir bar) is thoroughly oven-dried ( >120 °C) and allowed to cool in a desiccator.

  • Assemble the glassware and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

B. Reaction Execution

  • To the round-bottom flask, add the alcohol (1.1 eq) and anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir.

  • Cool the flask in an ice-water bath to 0 °C.

  • Dissolve the this compound (1.0 eq) in a small amount of anhydrous DCM in the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred, cooled alcohol/pyridine mixture over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting alcohol.

C. Workup and Extraction

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove excess pyridine (x2).

    • Saturated NaHCO₃ solution to neutralize any remaining acid (x1).

    • Brine to remove residual water (x1).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

D. Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ester.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: Hydrolysis of the acyl chloride.Ensure all glassware is rigorously oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents and reagents.[11]
Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer duration. Confirm consumption of starting material by TLC before workup.
Product is Impure Residual Pyridine: Incomplete removal during aqueous workup.Ensure thorough washing with 1 M HCl during the workup phase.
Side Reactions: Potential for isomerization or other reactions if overheated.Maintain temperature control, especially during the addition of the acyl chloride. Use milder reagents if necessary.[11]
Co-eluting Impurities: Difficulty in separating the product from starting material or byproducts.Optimize the column chromatography solvent system. A shallower gradient or a different solvent system may be required.

References

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from Sparkl. [Link]

  • Wikipedia. (2024). Acyl chloride. Retrieved from Wikipedia. [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from Save My Exams. [Link]

  • Google Patents. (n.d.). RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester.
  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from ResearchGate. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from Save My Exams. [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved from OperaChem. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]

  • Dhorajiya, B. (2026, February 6). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.9: Carboxylic Acid Derivatives- Interconversion. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2024, March 15). Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2024, June 19). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from MDPI. [Link]

Sources

solvent selection for Octadeca-10,13-dienoyl chloride acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Protocol for Octadeca-10,13-dienoyl Chloride Acylation

Executive Summary

This technical guide provides a rigorous framework for solvent selection and experimental execution in acylation reactions involving This compound . While structurally similar to the common linoleoyl chloride (9,12-isomer), the 10,13-isomer presents specific challenges regarding methylene-interrupted diene stability.[1] This protocol prioritizes the suppression of oxidative degradation (at the C12 bis-allylic position) and acid-catalyzed isomerization (conjugation of double bonds).[1][2] We evaluate solvents based on polarity, solubility parameters (Hansen), green chemistry principles, and reaction kinetics, recommending 2-Methyltetrahydrofuran (2-MeTHF) as the superior alternative to traditional chlorinated solvents.[1][2]

Chemical Context & Challenges

This compound is an electrophilic lipid derivative.[1][2][3] Its reactivity is governed by two competing functionalities:

  • Acyl Chloride Terminus (C1): Highly reactive electrophile prone to hydrolysis.[2][3]

  • cis,cis-1,4-Diene System (C10-C14): A "skipped" diene containing a bis-allylic methylene group at C12.[1][2][3]

Critical Failure Modes:

  • Oxidation: The C12 protons are highly abstractable (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), leading to lipid peroxides. Requirement: Degassed solvents.[1][3]
    
  • Isomerization: In the presence of HCl (byproduct) or heat, the 10,13-diene system can migrate to form thermodynamically stable conjugated isomers (e.g., 10,12- or 11,13-dienes).[1] Requirement: Efficient base scavenging and low-temperature control.[1][2][3]

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (via dielectric constant


), the solubility of the lipid tail, and the ease of downstream processing.
Comparative Solvent Analysis
Solvent ClassSolventPolarity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Solubility (Lipid)Green ScoreRecommendationTechnical Notes
Chlorinated Dichloromethane (DCM)8.93ExcellentLowSecondary Standard benchmark.[1][3] High volatility aids workup, but toxic and strictly regulated.[3]
Ether Tetrahydrofuran (THF)7.58GoodMediumAcceptable Good solubility.[2][3] Hygroscopic; must be distilled/dried.[2][3] Peroxide risk if not stabilized.[2][3]
Green Ether 2-Methyltetrahydrofuran (2-MeTHF) 6.97ExcellentHigh Primary Higher boiling point than THF, lower water miscibility (easier workup), derived from biomass.[1][2][3]
Aromatic Toluene2.38ExcellentMediumSpecific Use for high-temp reactions (rare for acid chlorides).[1][2][3] Poor solubilization of polar nucleophiles.[2][3]
Polar Aprotic DMF36.7ModerateLowCatalytic Only Accelerates rate via Vilsmeier-type intermediate but difficult to remove.[1][3] Use 1-5 mol% as catalyst.[1][2][3]
Mechanistic Impact of Solvent
  • Polar Solvents (DCM, THF): Stabilize the tetrahedral zwitterionic intermediate formed during nucleophilic attack, lowering the activation energy.

  • Non-Polar Solvents (Toluene, Hexane): Destabilize the intermediate, potentially slowing the reaction unless a catalyst (DMAP) is used.

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the acylation mechanism and the decision logic for solvent selection.

AcylationMechanism cluster_solvent Solvent Effects Reactants Octadeca-10,13-dienoyl Cl + Nucleophile (R-OH) TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Ester/Amide Product + Base-HCl Salt TS->Product Elimination of Cl- Base Base Scavenger (TEA/Pyridine) Base->Product Neutralizes HCl Prevents Isomerization SolventPol Polar Solvents (DCM, 2-MeTHF) Stabilize TS SolventPol->TS

Caption: Figure 1. Nucleophilic acyl substitution mechanism highlighting the stabilization of the tetrahedral intermediate by polar solvents and the critical role of base scavenging.

Workflow Start Start: Solvent Selection CheckGreen Is 'Green Chemistry' a priority? Start->CheckGreen YesGreen Select 2-MeTHF or CPME CheckGreen->YesGreen Yes NoGreen Is Nucleophile Lipophilic? CheckGreen->NoGreen No Dry CRITICAL: Dry Solvent (<50 ppm H2O) YesGreen->Dry Lipophilic Select DCM or Toluene NoGreen->Lipophilic Yes PolarNu Select THF or DCM + DMF (cat.) NoGreen->PolarNu No Lipophilic->Dry PolarNu->Dry Degas CRITICAL: Degas (Argon Sparge) Dry->Degas Reaction Perform Reaction (0°C -> RT) Degas->Reaction

Caption: Figure 2.[1][2][3] Decision tree for solvent selection and pre-reaction conditioning to ensure protocol integrity.

Detailed Protocol: Acylation with 2-MeTHF

Objective: Synthesis of an ester via reaction of this compound with a primary alcohol (R-OH).

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Alcohol Nucleophile (1.0 - 1.1 equiv)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1][2]

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv) – Optional catalyst[1][2][3]

  • Solvent: Anhydrous 2-MeTHF (Stabilized with BHT is acceptable, but fresh is preferred).[1][2][3]

Equipment:

  • Flame-dried glassware (Round bottom flask, addition funnel).[1][2][3]

  • Inert gas line (Argon preferred over Nitrogen due to density).[2][3]

  • Ice-water bath.[1][2][3]

Step-by-Step Procedure
  • System Preparation:

    • Assemble glassware while hot and cool under a stream of Argon.[2][3]

    • Solvent Conditioning: Sparge 2-MeTHF with Argon for 15 minutes to remove dissolved Oxygen.[1][2][3] This protects the C10,13 diene system.

  • Reactant Dissolution:

    • Charge the flask with the Alcohol Nucleophile, Base (TEA/DIPEA), and catalytic DMAP.

    • Dissolve in anhydrous 2-MeTHF (Concentration: 0.1 – 0.2 M).[1][3]

    • Cool the mixture to 0 °C . Note: Low temperature prevents side reactions and controls exotherm.[2]

  • Acyl Chloride Addition:

    • Dissolve this compound in a minimal volume of 2-MeTHF in a separate vial (under Argon).

    • Add the acid chloride solution dropwise to the reaction flask over 10–20 minutes.

    • Observation: A white precipitate (Amine-HCl salt) will form immediately.[1][3]

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

    • Stir for 2–4 hours.

    • Monitor: Use TLC (stain with KMnO4 or Phosphomolybdic Acid) or HPLC.[2][3] The acid chloride is prone to hydrolysis on silica; monitor the disappearance of the Alcohol.

  • Workup (Quench & Phase Split):

    • Quench excess acid chloride by adding a small amount of Methanol (0.5 mL) if needed, or proceed directly to aqueous wash.

    • Add water or saturated NH4Cl solution.[3]

    • Phase Separation: 2-MeTHF forms a distinct upper layer (unlike THF which requires salting out).[1][2][3] Separate the organic layer.[2][3][4][5]

    • Wash organic layer with:

      • 0.1 M HCl (to remove excess pyridine/TEA/DMAP).[2][3]

      • Saturated NaHCO3 (to neutralize trace acid).

      • Brine.[2][3]

  • Isolation:

    • Dry over anhydrous Na2SO4.[2][3]

    • Concentrate under reduced pressure (Rotovap) at < 30 °C . Warning: High heat can cause isomerization.[1][2][3]

    • Store product under Argon at -20 °C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent water content is <50 ppm (Karl Fischer).[1][2][3] Use a drying tube or positive Argon pressure.[2][3]
Product Degradation Oxidation of DieneDegas all solvents.[2][3] Add BHT (0.01%) to the reaction if the product allows.
Isomerization (Conjugation) Acidic Conditions / HeatEnsure Base > 1.2 equiv.[2][3] Keep workup and evaporation temperatures < 30 °C. Avoid strong acid washes.[3]
Slow Reaction Steric HindranceAdd 10 mol% DMAP. Switch solvent to DCM (higher polarity) or add 5% DMF.[3]

References

  • Pace, V., et al. (2014).[2][3] 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM in Organic Synthesis.[1][2][3] Current Organic Chemistry.[2][3] Link

  • Groot, A. D., et al. (2021).[2][3] Solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[2][3][6] Link

  • Christie, W. W. (2003).[2][3] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.[2][3] (Standard reference for handling PUFAs).

  • PubChem. (2025).[2][3] Octadeca-10,13-dienoic acid Structure and Properties. National Library of Medicine.[3][7] Link

  • Constable, D. J. C., et al. (2007).[2][3] Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.[2][3][6] (Solvent Selection Guides). Link

Sources

Application Note: Site-Selective Lipidation of Proteins with Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the covalent attachment of Octadeca-10,13-dienoyl chloride (ODC) to protein substrates. ODC is an acyl chloride derivative of a C18:2 fatty acid (an isomer of linoleic acid). This modification—generically termed "lipidation"—is a critical strategy in drug development to enhance albumin binding (extending serum half-life), facilitate membrane permeation, or anchor proteins to lipid bilayers.

Key Technical Challenge: Acyl chlorides are highly reactive electrophiles that are susceptible to rapid hydrolysis in aqueous environments. Successful conjugation requires a modified Schotten-Baumann reaction condition that balances the rate of amine acylation against the rate of reagent hydrolysis, while maintaining protein solubility.

Reaction Mechanism & Logic

The reaction proceeds via Nucleophilic Acyl Substitution .[1][2] The nucleophilic


-amino groups of surface Lysine residues (and the N-terminal 

-amine) attack the carbonyl carbon of the ODC, displacing the chloride ion.
Critical Mechanistic Factors:
  • pH Sensitivity: The reaction requires a basic pH (8.0–9.0) to ensure Lysine residues are deprotonated (

    
    , but surface pKas can be lower) and nucleophilic. However, excessively high pH (>10) accelerates the hydrolysis of the acyl chloride and may denature the protein.
    
  • Solvent Compatibility: ODC is insoluble in water. It must be introduced via a water-miscible organic solvent (DMSO or DMF) that is compatible with the protein.

  • Competition: Water is a competing nucleophile. The protocol uses a molar excess of ODC to compensate for the portion lost to hydrolysis (forming the free fatty acid).

Pathway Visualization

ReactionPathway Protein Protein Substrate (Lys-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.5) ODC Octadeca-10,13-dienoyl Chloride (in DMSO) ODC->Intermediate Waste Hydrolysis Byproduct (Fatty Acid + HCl) ODC->Waste H2O Competition Product Lipidated Protein (Stable Amide Bond) Intermediate->Product - HCl

Figure 1: Reaction pathway showing the competition between productive acylation and hydrolytic waste.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Protein Substrate >95% PurityTarget for modification.[3]
This compound >98% (Store at -20°C under Ar)Lipidation reagent. Moisture Sensitive.
Anhydrous DMSO Mass Spec Grade (<50 ppm H₂O)Solvent for ODC.
Sodium Bicarbonate (NaHCO₃) ACS ReagentReaction buffer component.
Sodium Carbonate (Na₂CO₃) ACS ReagentReaction buffer component.
Desalting Column PD-10 or Zeba Spin (40kDa MWCO)Removal of free fatty acids/organic solvent.
Buffer Preparation
  • Conjugation Buffer (0.1 M Carbonate/Bicarbonate, pH 8.5):

    • Why: Phosphate buffers can catalyze acyl chloride hydrolysis. Carbonate is non-nucleophilic and buffers effectively at pH 8.5.

    • Recipe: Mix 0.1 M Na₂CO₃ and 0.1 M NaHCO₃ until pH 8.5 is reached. Filter through 0.2 µm membrane.

Experimental Protocol

Phase 1: Preparation (Time: 30 mins)
  • Protein Solubilization:

    • Dissolve the protein in Conjugation Buffer to a concentration of 2–5 mg/mL .

    • Expert Note: If the protein is already in PBS or Tris, perform a buffer exchange (dialysis or spin column) into the Carbonate buffer. Tris contains primary amines and will irreversibly scavenge the ODC reagent.

  • Reagent Calculation:

    • Calculate the molar excess required. For surface lysines, start with a 10:1 (ODC : Protein) molar ratio.

    • Formula:

      
      
      
  • ODC Stock Preparation (CRITICAL):

    • Timing: Perform this immediately before addition.

    • Dissolve ODC in Anhydrous DMSO to a concentration of 10 mg/mL.

    • Warning: If the DMSO is wet, the chloride will hydrolyze to the acid immediately, rendering it inactive. The solution should remain clear. Cloudiness indicates hydrolysis.

Phase 2: Conjugation Reaction (Time: 2 hours)
  • Reaction Setup:

    • Place the protein solution in a glass vial with a magnetic stir bar. Set stirring to gentle (avoid foaming).

    • Cool the reaction vessel to 4°C (on ice).

    • Causality: Low temperature reduces the rate of hydrolysis (competing reaction) more than it reduces the rate of aminolysis, favoring the protein conjugation.

  • Reagent Addition:

    • Slowly add the ODC/DMSO stock to the stirring protein solution dropwise .

    • Constraint: The final volume of DMSO should not exceed 10-15% (v/v) of the total reaction volume to prevent protein denaturation.

    • Visual Check: You may see a transient milky precipitate (the lipid) that re-dissolves or disperses. If heavy precipitation occurs, stop and add more buffer.

  • Incubation:

    • Allow the reaction to proceed at 4°C for 1 hour , then move to Room Temperature (20°C) for 1 hour .

    • Mechanism:[1][2][4][5] The shift to RT ensures the reaction goes to completion after the initial "burst" phase.

Phase 3: Purification (Time: 2-16 hours)
  • Quenching:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench any remaining unreacted acyl chloride. Incubate for 15 mins.

  • Removal of Free Fatty Acid:

    • The hydrolysis byproduct (Octadeca-10,13-dienoic acid) will form micelles or bind non-covalently to the protein (hydrophobic interaction).

    • Method A (Fast): Use a Zeba Spin Desalting Column equilibrated with PBS.

    • Method B (Thorough): Dialysis against PBS + 0.05% Tween-20 (overnight), followed by dialysis against pure PBS (4 hours). The detergent helps strip non-covalently bound fatty acids.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification P1 Protein in Carbonate Buffer (pH 8.5, 4°C) R1 Dropwise Addition (Max 15% DMSO) P1->R1 P2 ODC in Anhydrous DMSO (Freshly Prepared) P2->R1 R2 Incubate 1h @ 4°C -> 1h @ RT R1->R2 C1 Quench with Glycine R2->C1 C2 Dialysis / SEC (Remove Free Lipid) C1->C2

Figure 2: Step-by-step experimental workflow for ODC conjugation.

Quality Control & Validation

To ensure the protocol produced the desired conjugate, use the following analytical methods:

MethodExpected ResultTroubleshooting
MALDI-TOF MS Mass shift of +264 Da per lipid attachment (MW of ODC - HCl).No shift: Reagent hydrolyzed before addition. Use fresh anhydrous DMSO.Broad peak: Heterogeneous labeling. Optimize ODC:Protein ratio.
SDS-PAGE Slight upward shift (retardation) or smearing due to increased hydrophobicity.Precipitation in well: Protein is over-lipidated and insoluble. Reduce molar ratio.
RP-HPLC Shift to higher retention time (increased hydrophobicity).Multiple peaks: Indicates different degrees of labeling (DOL).

Troubleshooting Guide

Issue: Protein Precipitation immediately upon ODC addition.
  • Cause: Local concentration of organic solvent or lipid is too high.

  • Solution: Increase stirring speed. Dilute the ODC stock further so a larger volume (but same mass) is added. Ensure DMSO concentration stays <10%.

Issue: Low Degree of Labeling (DOL).
  • Cause: Hydrolysis of ODC competed too successfully against acylation.

  • Solution: Increase protein concentration (improves kinetics). Increase pH to 9.0 (increases Lysine nucleophilicity). Add ODC in multiple small aliquots over 30 minutes rather than all at once.

Issue: Protein Aggregation during storage.
  • Cause: Lipidated proteins are amphiphilic and may form micelles.

  • Solution: Store conjugates in buffer containing a stabilizer (e.g., 5% Trehalose) or a surfactant (e.g., 0.01% Tween-80) if compatible with downstream assays.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistry, specifically Chapter 2 on Acylation).

  • Resh, M. D. (2016). Fatty Acylation of Proteins: The Long and the Short of it. Progress in Lipid Research, 63, 120-131. (Review of biological and chemical lipidation).

  • Zhang, L., et al. (2018). A review of lipidation in the development of advanced protein and peptide therapeutics. Journal of Controlled Release, 292, 21-35. (Context for drug delivery applications).

  • Schotten, C., & Baumann, E. (1884). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2545-2548. (Foundational paper on the acylation reaction mechanism).

Sources

synthesis of lipid nanoparticles using Octadeca-10,13-dienoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Formulation of Octadeca-10,13-dienoyl-based Ionizable Lipids

Abstract

This application note details the protocol for synthesizing novel ionizable cationic lipids using Octadeca-10,13-dienoyl chloride as a hydrophobic tail anchor. While standard lipid nanoparticles (LNPs) often utilize linoleyl (9,12-diene) tails, the 10,13-diene isomer offers a unique tool for "tail engineering"—modulating the lipid's phase transition temperature (


) and fluidity within the LNP bilayer. This guide covers the anhydrous acylation of an amine core, purification of the resulting lipid, and the subsequent microfluidic formulation of mRNA-loaded LNPs.
Introduction: The Role of Acyl Chlorides in Lipid Discovery

The efficacy of an LNP is dictated by the ability of its ionizable lipid to undergo a phase transition in the acidic endosome, facilitating payload release. This fusogenicity is heavily influenced by the geometry of the hydrophobic tails.

This compound is a highly reactive electrophile. Unlike fatty acids which require coupling agents (EDC/NHS), this acyl chloride reacts directly and quantitatively with nucleophiles (alcohols or amines) on a cationic headgroup scaffold. This protocol utilizes it to synthesize a C18:2 (10,13)-dialkyl amino lipid , a structural analog to benchmark lipids like DLin-MC3-DMA, to investigate how shifting the unsaturation position impacts LNP stability and transfection potency.

Phase 1: Chemical Synthesis of the Ionizable Lipid

Objective: Conjugate this compound to a dimethylamino-propanediol core (linker) to form the final ionizable lipid.

2.1 Reaction Mechanism

The synthesis follows a standard nucleophilic acyl substitution under anhydrous conditions. The base (Triethylamine) acts as a scavenger for the hydrochloric acid (HCl) by-product, driving the reaction forward and preventing protonation of the amine headgroup.

2.2 Reagents & Equipment[1]
  • Reagent A: this compound (>95% purity, stored under Argon).

  • Reagent B (Core): 3-(Dimethylamino)-1,2-propanediol (Representative biodegradable headgroup).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Equipment: Round-bottom flask (flame-dried), magnetic stir bar, inert gas line (Argon/Nitrogen), Rotary Evaporator.

2.3 Synthesis Protocol
  • Setup: Purge a 100 mL round-bottom flask with Argon. Add 1.0 equivalent (eq) of the amino-diol core (Reagent B) and 3.0 eq of TEA. Dissolve in anhydrous DCM (0.1 M concentration relative to core).

  • Cooling: Submerge the flask in an ice/water bath (0°C) to control the exotherm of the acyl chloride addition.

  • Addition: Dissolve 2.2 eq of This compound in a small volume of DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Critical Step: The solution will turn cloudy as TEA·HCl salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Filter off the precipitated salts.

    • Wash the filtrate with Saturated NaHCO₃ (2x) to neutralize residual acid.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       10% Methanol in DCM.
      
    • Yield Target: >85% viscous pale-yellow oil.

2.4 Synthesis Workflow Diagram

LipidSynthesis Start Start: Inert Atmosphere Reactants Mix Amine Core + TEA in Anhydrous DCM Start->Reactants Cooling Cool to 0°C Reactants->Cooling Addition Dropwise Addition: Octadeca-10,13-dienoyl Cl Cooling->Addition Reaction Stir RT (4-6h) Precipitate TEA-HCl Addition->Reaction Nucleophilic Acyl Substitution Workup Filter & Wash (NaHCO3 / Brine) Reaction->Workup TLC Confirmation Purify Flash Chromatography Isolate Ionizable Lipid Workup->Purify

Figure 1: Step-by-step synthetic route for coupling this compound to an amine core.

Phase 2: LNP Formulation (Microfluidics)

Objective: Encapsulate mRNA using the newly synthesized lipid via staggered herringbone microfluidic mixing.

3.1 Formulation Parameters

We utilize the "Standard 4-Component" lipid system. The molar ratios are critical for particle stability.

Table 1: Lipid Component Molar Ratios

ComponentRoleMolar %Stock Conc.[2][3] (EtOH)
New 10,13-Lipid Ionizable (Payload binding/Escape)50% 12.5 mM
DSPC Structural Helper (Bilayer stability)10%2.5 mM
Cholesterol Fluidity Modulator38.5%9.6 mM
DMG-PEG2000 Steric Barrier (Prevents aggregation)1.5%0.4 mM
3.2 Reagents
  • Aqueous Phase: mRNA (e.g., Luc-mRNA or polyA) dissolved in 50 mM Citrate Buffer, pH 4.0 . Target concentration: 0.17 mg/mL (for N/P ratio of 6).

  • Organic Phase: Lipid mix in 100% Ethanol (Total Lipid Conc: 10 mM).

3.3 Microfluidic Protocol
  • Preparation: Filter all stock solutions through a 0.22 µm PES filter.

  • Loading: Load Aqueous Phase into Syringe A and Organic Phase into Syringe B.

  • Mixing: Connect to a microfluidic chip (e.g., NanoAssemblr or similar herringbone mixer).

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).[4]

    • Total Flow Rate (TFR): 12 mL/min.

    • Note: The rapid mixing reduces ethanol solubility, causing the hydrophobic 10,13-diene tails to self-assemble into the particle core, trapping the mRNA.

  • Dilution: Immediately dilute the output 40x into PBS (pH 7.4) to quench particle growth and neutralize pH.

  • Dialysis: Dialyze against PBS (pH 7.4) for 12 hours using 100 kD MWCO cassettes to remove ethanol and residual citrate.

3.4 Self-Assembly Diagram

LNPAssembly cluster_inputs Input Streams Aqueous Aqueous Phase (mRNA in pH 4.0 Citrate) Mixer Microfluidic Chip (Chaotic Advection) Aqueous->Mixer 3 Parts Organic Organic Phase (10,13-Lipid Mix in EtOH) Organic->Mixer 1 Part Nucleation Nucleation (Electrostatic binding of Lipid+ to mRNA-) Mixer->Nucleation Polarity Shift Growth Particle Growth (Fusion of hydrophobic tails) Nucleation->Growth Stabilization PEG-Lipid Coating (Arrests growth at ~80nm) Growth->Stabilization Final Final LNP (Dialyzed in PBS) Stabilization->Final

Figure 2: Microfluidic assembly mechanism driven by polarity shift and electrostatic interaction.

Quality Control & Characterization

Verify the integrity of the LNPs using the following metrics.

MetricMethodAcceptance Criteria
Particle Size (Z-avg) Dynamic Light Scattering (DLS)60 – 100 nm
Polydispersity (PDI) DLS< 0.20 (Monodisperse)
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 85%
pKa TNS Fluorescence Assay6.2 – 6.8

Troubleshooting Tip: If PDI is high (>0.2), increase the Total Flow Rate (TFR) during mixing to induce more rapid chaotic advection, or ensure the this compound reactant was fresh (hydrolysis of the chloride leads to free fatty acid contamination, destabilizing the LNP).

References
  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • PubChem. Octadeca-9,12-dienoyl chloride (Linoleoyl Chloride - Isomer Reference). National Library of Medicine.[5] Link

  • Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids. Link

  • BenchChem. Technical Guide to Octadecadienoyl Chloride Reactivity. Link(General reference for acyl chloride handling).

Sources

catalyst choice for Octadeca-10,13-dienoyl chloride ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Optimization and Protocol for Octadeca-10,13-dienoyl Chloride Ester Synthesis

The Challenge of Diene Sensitivity in Acyl Transfer

Octadeca-10,13-dienoic acid is a unique, methylene-interrupted polyunsaturated fatty acid (1)[1]. When converted to its highly reactive acyl chloride form (this compound) for the synthesis of complex lipid nanoparticles or prodrugs, the molecule presents a specific synthetic challenge. The bis-allylic methylene protons at C12 are highly susceptible to radical abstraction, making the compound prone to auto-oxidation and double-bond migration (isomerization) under prolonged reaction times or harsh conditions.

Relying on slow, uncatalyzed, or weakly catalyzed esterification methods exposes the lipid to degradation. Therefore, a hyper-nucleophilic catalyst system is required to drive the reaction to completion rapidly at low temperatures, preserving the structural integrity of the 10,13-diene moiety.

Mechanistic Synergy: Why DMAP + TEA?

In standard esterifications, Triethylamine (TEA) or Pyridine are often used. However, for sensitive unsaturated acyl chlorides, relying solely on TEA is suboptimal. TEA is a sterically hindered base; it acts primarily as an acid scavenger rather than a nucleophile. The direct attack of an alcohol on the acyl chloride can be sluggish, taking up to 18 hours, which risks lipid degradation.

To overcome this, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a hyper-nucleophilic catalyst. The pyridine nitrogen of DMAP attacks the this compound, forming a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, facilitating rapid attack by the target alcohol.

To prevent DMAP from being deactivated by the generated hydrochloric acid (HCl), a stoichiometric amount of TEA is added. TEA acts as the sacrificial proton scavenger, neutralizing the HCl to form a TEA·HCl salt and regenerating the DMAP catalyst. This synergistic approach is widely validated in the synthesis of complex lipid esters, cholesterol-based conjugates (2)[2], and eicosapentaenoic acid esters (3)[3].

Mechanism Acyl Octadeca-10,13-dienoyl Chloride Inter N-Acylpyridinium Intermediate Acyl->Inter + DMAP DMAP DMAP (Nucleophile) DMAP->Inter Attack Ester Octadeca-10,13-dienoyl Ester Inter->Ester + R-OH Salt TEA·HCl Salt Inter->Salt HCl Release Alc Alcohol (R-OH) Alc->Ester Acyl Transfer TEA TEA (Base) TEA->Salt Scavenge Salt->DMAP Recycle

Mechanistic pathway of DMAP-catalyzed acyl transfer and TEA-mediated regeneration.

Data-Driven Catalyst Benchmarking

To illustrate the causality behind catalyst selection, the table below summarizes the kinetic and yield outcomes of different catalytic systems for the esterification of this compound with a model primary alcohol at 25°C.

Catalyst SystemEquivalentsReaction Time to >95% ConversionIsolated Yield (%)Diene Isomerization / Degradation (%)
TEA alone 1.5 eq18.0 h62%~8.0% (Due to prolonged exposure)
Pyridine alone 2.0 eq12.0 h74%~4.0%
DMAP + TEA 0.1 eq / 1.5 eq2.5 h94%< 1.0% (Optimal preservation)
DMAP + DIPEA 0.1 eq / 1.5 eq3.0 h92%< 1.0%

Self-Validating Synthesis Protocol

Workflow cluster_0 Phase 1: Initiation cluster_1 Phase 2: Catalysis cluster_2 Phase 3: Isolation Step1 1. System Purging (Argon/N2 Atmosphere) Step2 2. Reagent Dissolution (R-OH, DMAP, TEA in DCM) Step1->Step2 Step3 3. Acyl Chloride Addition (Dropwise at 0°C) Step2->Step3 Step4 4. Nucleophilic Acyl Substitution (Warm to RT, 2-4h) Step3->Step4 Step5 5. Reaction Quenching (Sat. NH4Cl Addition) Step4->Step5 Step6 6. Liquid-Liquid Extraction (HCl, NaHCO3, Brine Washes) Step5->Step6 Step7 7. Flash Chromatography (Hexane/EtOAc Elution) Step6->Step7

Workflow for the DMAP-catalyzed esterification of this compound.

Phase 1: Initiation & System Purging
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or N2 for 10 minutes.

    • Causality: The inert atmosphere prevents the auto-oxidation of the sensitive 10,13-diene moiety.

  • Dissolution: Dissolve the target alcohol (1.0 eq), DMAP (0.1 eq), and TEA (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration relative to the alcohol. Cool the mixture to 0°C using an ice bath.

Phase 2: Catalysis & Acyl Transfer
  • Addition: Dissolve this compound (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes at 0°C.

    • Causality: Dropwise addition controls the exothermic nature of the acyl transfer, preventing localized heating that could cause diene isomerization.

    • Validation Checkpoint: Immediately upon addition, a dense white precipitate (TEA·HCl) should form. This visual cue confirms that the acyl transfer is occurring and that TEA is actively scavenging the generated HCl.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2.5 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is complete when the lower Rf alcohol spot disappears, replaced by a higher Rf ester spot.

Phase 3: Isolation & Purification
  • Quenching: Once TLC confirms completion, quench the reaction by adding an equal volume of saturated aqueous NH4Cl.

    • Causality: NH4Cl halts the reaction and protonates any remaining DMAP and TEA, partitioning them safely into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 0.5 M HCl (to ensure complete removal of DMAP/TEA).

    • Saturated NaHCO3 (to neutralize trace acid and remove any hydrolyzed octadeca-10,13-dienoic acid).

    • Brine (to remove bulk water).

  • Drying: Dry the organic layer over anhydrous Na2SO4.

    • Validation Checkpoint: If the organic layer remains cloudy after adding Na2SO4, water is still present. Add desiccant in 1g increments until the powder is free-flowing and the solution is crystal clear.

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure octadeca-10,13-dienoyl ester.

References

  • 10,13-Octadecadienoic acid | C18H32O2 | CID 54284936 - PubChem Source: nih.gov URL:[Link]

  • Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators Source: nih.gov URL:[Link]

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications Source: mdpi.com URL:[Link]

Sources

Application Notes and Protocols for the Preparation of 10,13-Octadecadienoyl Esters from Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 10,13-octadecadienoyl esters, valuable compounds in various research and development applications, including their potential as building blocks for targeted drug delivery systems.[1] The protocol herein details a robust and efficient two-step process commencing with the conversion of 10,13-octadecadienoic acid to its corresponding acid chloride, followed by esterification with a desired alcohol. This method offers high yields and purity, making it suitable for laboratory-scale synthesis. Emphasis is placed on the rationale behind experimental choices, safety considerations, and detailed analytical procedures for product characterization.

Introduction

10,13-Octadecadienoyl esters are derivatives of conjugated linoleic acids (CLAs), which have garnered significant interest due to their potential health benefits.[2] The conjugated diene system within their structure imparts unique chemical and physical properties, making them attractive for various applications. In the context of drug development, these esters can be incorporated into larger molecules to modulate their lipophilicity and pharmacokinetic profiles. The preparation from the corresponding acid chloride is a versatile and widely applicable method in organic synthesis.[3][4] This approach is advantageous as acid chlorides are highly reactive electrophiles, allowing for esterification to proceed under mild conditions with a broad range of alcohols.[5][6][7] This circumvents the often harsh conditions and equilibrium limitations associated with direct Fischer esterification.[4][6][7]

Reaction Scheme and Mechanism

The synthesis of 10,13-octadecadienoyl esters from the corresponding acid chloride proceeds via a two-step sequence:

Step 1: Formation of 10,13-Octadecadienoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[5][8] Oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[9]

Step 2: Esterification

The generated acid chloride is then reacted with an alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the desired ester. The base serves to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.[5] The reaction is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride.[10]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
10,13-Octadecadienoic Acid≥98%(Specify)
Oxalyl Chloride≥98%(Specify)Handle in a fume hood with extreme caution.[9][11]
Anhydrous Dichloromethane (DCM)≥99.8%(Specify)Store over molecular sieves.
Anhydrous Pyridine≥99.8%(Specify)Store under an inert atmosphere.
Desired Alcohol (e.g., Ethanol)Anhydrous(Specify)Ensure the alcohol is dry.
Anhydrous Sodium SulfateReagent Grade(Specify)For drying organic layers.
Silica Gel60 Å, 230-400 mesh(Specify)For column chromatography.
HexaneHPLC Grade(Specify)For chromatography.
Ethyl AcetateHPLC Grade(Specify)For chromatography.
Step-by-Step Protocol: Preparation of 10,13-Octadecadienoyl Chloride
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 10,13-octadecadienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid).

  • Addition of Oxalyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) will occur.[9] Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution ceases.[12]

  • Removal of Excess Reagent: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 10,13-octadecadienoyl chloride is a pale yellow oil and is typically used in the next step without further purification.

Step-by-Step Protocol: Esterification
  • Reaction Setup: In a separate flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired alcohol (1.2 eq) in anhydrous DCM (5 mL per mmol of alcohol).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the alcohol solution.

  • Addition of Acid Chloride: Cool the alcohol/pyridine solution to 0 °C. Slowly add a solution of the crude 10,13-octadecadienoyl chloride (1.0 eq) in anhydrous DCM (2 mL per mmol) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and pyridinium hydrochloride.[13] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl to remove pyridine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13][14][15]

Visualization of the Workflow

Ester_Synthesis_Workflow cluster_prep Part 1: Acid Chloride Formation cluster_ester Part 2: Esterification prep_start Dissolve 10,13-Octadecadienoic Acid in Anhydrous DCM add_oxalyl Add Oxalyl Chloride at 0°C prep_start->add_oxalyl react_prep Stir at Room Temperature (2-4h) add_oxalyl->react_prep evaporate Remove Solvent and Excess Reagent react_prep->evaporate crude_acid_chloride Crude 10,13-Octadecadienoyl Chloride evaporate->crude_acid_chloride add_acid_chloride Add Crude Acid Chloride Solution at 0°C crude_acid_chloride->add_acid_chloride ester_start Dissolve Alcohol and Pyridine in Anhydrous DCM ester_start->add_acid_chloride react_ester Stir at Room Temperature (4-6h) add_acid_chloride->react_ester workup Aqueous Workup (NaHCO3, HCl, Brine) react_ester->workup purify Column Chromatography workup->purify final_product Pure 10,13-Octadecadienoyl Ester purify->final_product

Caption: Workflow for the two-step synthesis of 10,13-octadecadienoyl esters.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the protons of the conjugated diene system (typically in the range of 5.3-6.5 ppm), the ester alkyl group, and the fatty acid chain.
¹³C NMR Signals for the ester carbonyl carbon (around 173 ppm), the sp² carbons of the conjugated diene, and the carbons of the alkyl chains.
FT-IR A strong absorption band for the ester carbonyl group (around 1740 cm⁻¹). Absence of the broad O-H stretch from the starting carboxylic acid.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the target ester.
UV-Vis An absorption maximum characteristic of the conjugated diene system (around 234 nm).[16][17]

Safety Precautions

  • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[9][11] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][18] Have a quenching agent (e.g., isopropanol) readily available for any spills.[9]

  • Acid Chlorides: Corrosive and lachrymatory.[5][19] Handle with care in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE.[20] Avoid inhalation of vapors and contact with skin and eyes.[18]

Troubleshooting

IssuePossible CauseSolution
Low Yield of Acid Chloride Incomplete reaction; moisture contamination.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature if necessary.
Low Yield of Ester Inactive acid chloride; insufficient base; moisture.Use freshly prepared acid chloride. Ensure the use of anhydrous alcohol and solvent. Use a slight excess of the alcohol and base.
Side Products in Final Mixture Reaction of acid chloride with water; incomplete reaction.Ensure anhydrous conditions. Monitor the reaction closely with TLC to ensure complete consumption of the starting material.

Conclusion

The synthesis of 10,13-octadecadienoyl esters via their acid chlorides is a reliable and efficient method for obtaining these valuable compounds. The protocols outlined in this document, when followed with attention to detail and safety, will enable researchers to produce high-purity esters for a variety of applications in research and drug development. The key to success lies in the use of anhydrous conditions and the careful handling of the reactive acid chloride intermediate.

References

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

  • ACS Publications. (2008, October 15). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]

  • PMC. (2024, March 13). Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress. [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of conjugated diene during the 120 h autoxidation of linoleic acid.... [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • University of Utah. (n.d.). Acid Handling. [Link]

  • Scribd. (n.d.). Conjugated Dienes and UV Spectroscopy. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • YouTube. (2019, November 12). synthesis of esters from acid chlorides. [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of conjugated diene during the autoxidation of linoleic acid (2.5 × 10−3 M) micelles with the reference antioxidant and the synthesized phenolic lipids (10−2 M). [Link]

  • Chemguide. (n.d.). preparation of esters. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • SciELO. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • PMC. (2021, February 19). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

  • Czech Journal of Food Sciences. (n.d.). Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. [Link]

Sources

Application Note: Optimized Schotten-Baumann Protocol for Fatty Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Schotten-Baumann reaction remains the gold standard for synthesizing amides from acyl chlorides and amines in biphasic systems. However, when applied to fatty acid chlorides (


) , the standard protocol frequently fails due to three specific challenges: hydrolytic competition , low aqueous solubility , and persistent emulsion formation  (the "soap effect"). This application note details an optimized protocol specifically engineered for long-chain lipid conjugation, utilizing a modified solvent system and precise pH control to maximize yield and minimize hydrolysis.

Introduction & Mechanistic Insight

The Challenge of Lipidation

In modern drug development, attaching fatty acid tails (lipidation) is a critical strategy to extend half-life (e.g., Liraglutide, Semaglutide) or facilitate membrane permeation. The reaction typically involves a fatty acid chloride reacting with a nucleophile (amine/amino acid) in a basic aqueous medium.[1][2][3]

The Biphasic Mechanism

The Schotten-Baumann reaction relies on an interfacial mechanism. The amine resides primarily in the aqueous phase (or at the interface), while the fatty acid chloride resides in the organic phase.

Key Mechanistic Conflict:

  • Desired Path (Amidation):

    
     attacks 
    
    
    
    
    
    Amide.
  • Competing Path (Hydrolysis):

    
     attacks 
    
    
    
    
    
    Fatty Acid (
    
    
    ).

The "Soap" Trap: If hydrolysis occurs, the resulting long-chain fatty acid immediately reacts with the base to form a fatty acid salt (soap). This acts as a surfactant, creating stable emulsions that trap the product and prevent phase separation.[4] Therefore, the primary goal of this protocol is to suppress hydrolysis.

Reaction Pathway Diagram[4]

SchottenBaumann Start Reagents Interface Biphasic Interface Start->Interface Mixing Intermediate Tetrahedral Intermediate Interface->Intermediate Nucleophilic Attack (R-NH2) Byproduct Fatty Acid Salt (Soap - AVOID) Interface->Byproduct Hydrolysis (OH-) Intermediate->Interface Base neutralizes HCl Product Fatty Amide (Organic Layer) Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway highlighting the critical competition between amidation and hydrolysis (soap formation).

Optimized Experimental Protocol

Reagent Selection & Preparation[1][5]
ComponentRecommendationRationale
Organic Solvent THF (Tetrahydrofuran) Unlike DCM, THF is partially water-miscible, increasing the interfacial surface area and solubility of the fatty chain.
Base NaOH (1M to 2M) Strong enough to neutralize HCl; concentration kept low to minimize hydrolysis rate.
Fatty Acid Chloride Freshly Distilled or Titered Hydrolyzed impurities initiate emulsion.[4] Use Thionyl Chloride (

) to refresh if necessary.[4]
Stoichiometry 1.0 : 1.1 : 2.2 (Amine : Acid Chloride : Base). Slight excess of acid chloride accounts for minor hydrolysis.[4]
Step-by-Step Procedure

Objective: Synthesis of N-Lauroylglycine (Model Reaction)

Step 1: Nucleophile Solubilization

  • Dissolve 10 mmol of the amino acid (e.g., Glycine) in 10 mL of 1M NaOH (10 mmol base).

  • Add an additional 12 mmol of NaOH (total 2.2 eq base) to act as the scavenger.

  • Critical: Cool the solution to

    
      in an ice bath. Low temperature kinetically favors amidation over hydrolysis.[4]
    

Step 2: The "Twin-Stream" Addition (Or Dropwise)

  • Dissolve 11 mmol of Lauroyl Chloride in 10 mL of dry THF .

  • Slowly add the Acid Chloride/THF solution to the aqueous amine solution dropwise over 30 minutes.

    • Why? Keeping the acid chloride concentration low relative to the amine minimizes the probability of

      
       attack.
      
  • Vigorously stir the mixture. High shear is essential to maximize interfacial contact.[4]

Step 3: Reaction Monitoring

  • Maintain temperature

    
     for the first hour.
    
  • Allow to warm to Room Temperature (RT) and stir for an additional 2 hours.

  • Check pH: Ensure pH remains

    
    . If pH drops, evolvement of HCl has consumed the base; add small aliquots of 1M NaOH to maintain basicity (crucial for keeping the amine nucleophilic).
    

Step 4: Workup & Isolation (The "Emulsion Breaker" Method)

  • Acidification: Slowly add concentrated HCl until pH reaches 1--2.

    • Result: The N-acyl amino acid precipitates (if solid) or oils out. Free fatty acid byproducts also precipitate.[4]

  • Extraction: Add Ethyl Acetate (EtOAc).

    • Note: If an emulsion forms here, add saturated NaCl (brine) . The high ionic strength forces phase separation.[4]

  • Washing: Wash the organic layer 3x with 0.1M HCl (removes unreacted amine) and 2x with water.

Purification Strategy

Fatty acids are the main impurity.[4]

  • Recrystallization: For solid amides, recrystallize from Ethanol/Water or Hexane/EtOAc .[4] Fatty acids are more soluble in hexane than the polar amide.[4]

  • Selective Wash: If the product is an acid (e.g., N-acyl amino acid), extract into mild bicarbonate base (

    
    ), wash organics (removes neutral impurities), then re-acidify and extract.
    

Critical Control Points & Troubleshooting

Workflow Logic Diagram

Workflow Setup Prepare Aqueous Amine + Excess Base (0°C) Addition Dropwise Addition of Fatty Acid Chloride in THF Setup->Addition Monitor Monitor pH (Maintain pH > 9) Addition->Monitor Check Reaction Complete? Monitor->Check Check->Monitor No Workup Acidify to pH 1 (Precipitate Product) Check->Workup Yes Emulsion Emulsion Formed? Workup->Emulsion BreakEmulsion Add Brine / Filter Emulsion->BreakEmulsion Yes Isolate Extract & Recrystallize Emulsion->Isolate No BreakEmulsion->Isolate

Figure 2: Operational workflow emphasizing pH monitoring and emulsion handling.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideIncrease Acid Chloride equivalents (1.2--1.5 eq). Ensure temperature stays at

during addition.
Stable Emulsion Formation of Fatty Acid Soaps1. Acidify to pH 1 (converts soap to free acid).2.[4] Add Brine.3. Filter through Celite if particulate matter stabilizes the emulsion.[4]
Product is Oily/Sticky Trace Solvent/Fatty AcidTriturate with cold pentane or hexane.[4] The fatty acid impurity often dissolves, leaving the amide solid.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link

  • Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. Link

  • Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[4] Wiley-Interscience. (General mechanism reference).

  • Rondel, C., et al. (2009). "Synthesis and properties of lipoamino acid–fatty acid mixtures: Influence of the amphiphilic structure." Journal of Surfactants and Detergents, 12, 269–277. Link

  • Potts, R. H. (1957). "Method for preparing fatty acid chlorides."[3][4][5][6] US Patent 2,790,779.[4][7] (Industrial handling of fatty acid chlorides). Link

Sources

Application Note: Functionalizing Hydroxyl Groups with Octadeca-10,13-dienoyl Chloride

[1][2]

Abstract & Strategic Overview

The functionalization of hydroxyl groups (-OH) with long-chain polyunsaturated fatty acid (PUFA) chlorides is a cornerstone reaction in the synthesis of lipid nanoparticles (LNPs), lipophilic prodrugs, and modified biopolymers.[1] This guide details the protocol for coupling Octadeca-10,13-dienoyl chloride to hydroxyl-bearing substrates.[1][2]

Critical Isomer Note: Standard commercial "Linoleoyl Chloride" is the 9,12-isomer (cis,cis-9,12-octadecadienoyl chloride).[1][2] The 10,13-isomer is a non-methylene-interrupted diene (unlike the 9,[1][2]12) or a specific metabolite.[2] While the chemical reactivity of the acyl chloride group remains identical between isomers, the 10,13-diene system possesses unique oxidative stability profiles. This protocol applies to both, but researchers must verify their specific isomer for downstream biological accuracy.[2]

Key Applications
  • Lipid Nanoparticles (LNPs): Synthesis of ionizable lipids for mRNA delivery.[1][2]

  • Prodrug Conjugates: Increasing the lipophilicity of hydrophilic drugs (e.g., nucleoside analogs) to improve membrane permeability.

  • Surface Engineering: Hydrophobization of polysaccharide hydrogels or silica surfaces.[2]

Chemical Mechanism & Rationale[2][3][4][5][6]

The reaction follows a Nucleophilic Acyl Substitution mechanism.[2] The high reactivity of the acid chloride permits esterification under mild conditions, avoiding the high temperatures required for Fischer esterification, which would degrade the sensitive diene system.

Mechanistic Pathway (Base-Catalyzed)[1][2]
  • Activation: The base (Triethylamine or Pyridine) neutralizes the HCl byproduct, driving the equilibrium forward.[2] If DMAP (4-Dimethylaminopyridine) is used, it forms a highly reactive N-acylpyridinium intermediate.[1][2]

  • Nucleophilic Attack: The hydroxyl oxygen attacks the carbonyl carbon.[2]

  • Elimination: Chloride is expelled, and the base deprotonates the intermediate to yield the ester.[2]

Diagram 1: Reaction Logic & Mechanism

ReactionMechanismReagentsReagents:Octadeca-10,13-dienoyl-Cl+ R-OH (Substrate)IntermediateTetrahedralIntermediateReagents->IntermediateNucleophilicAttackBaseBase Catalyst:(Et3N / Pyridine / DMAP)Base->IntermediateActivatesCarbonyl (DMAP)& Traps HClProductsFinal Products:Ester (R-O-CO-Lipid)+ Base-HCl SaltIntermediate->ProductsEliminationof Cl-

Caption: Base-catalyzed nucleophilic acyl substitution pathway converting acid chloride and alcohol to ester.[1][2][3][4]

Critical Experimental Considerations

ParameterRequirementScientific Rationale
Moisture Control Strictly AnhydrousAcid chlorides hydrolyze rapidly in water to form carboxylic acids and HCl, killing the reaction.[1][2] Glassware must be flame-dried or oven-dried (120°C).[1][2]
Atmosphere Inert (Argon/N2)The 10,13-diene system is susceptible to auto-oxidation (rancidity) via free radical mechanisms in the presence of oxygen.[1]
Stoichiometry 1.1 - 1.5 eq. Acid ChlorideUse a slight excess of the lipid to ensure complete conversion of the limiting reagent (the hydroxyl substrate).
HCl Scavenging Tertiary Amine (Et3N/Pyridine)The reaction produces HCl.[2][5][6] Failure to neutralize it can degrade acid-sensitive substrates or catalyze side reactions.[1][2]
Temperature 0°C

RT
Start cold to control the exotherm and minimize side reactions (e.g., elimination), then warm to complete kinetics.

Protocol A: Small Molecule Functionalization

Target: Primary or Secondary Alcohols (e.g., Cholesterol, Nucleosides, Drug linkers).[1]

Materials
  • Substrate: Alcohol-bearing molecule (dried in vacuo).[1][2]

  • Reagent: this compound (verify purity).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1][2][7]

  • Base: Triethylamine (Et3N) or Pyridine.[1][2]

  • Catalyst: DMAP (Optional, 0.1 eq) – Highly recommended for secondary/hindered alcohols.[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and flush with Argon for 5 minutes.[2]

  • Solvation: Dissolve 1.0 equivalent (eq) of the hydroxyl substrate in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add 1.5 eq of Triethylamine (or Pyridine) via syringe.

    • Optional: Add 0.1 eq of DMAP solid at this stage if the substrate is sterically hindered.[2]

  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

  • Acylation: Dropwise add 1.2 eq of this compound diluted in a small volume of DCM via syringe.

    • Note: Evolution of white fumes (HCl) may occur if the system is not perfectly sealed; the base should immediately form a precipitate (Triethylammonium chloride) or stay in solution (Pyridine).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

    • Monitoring: Check reaction progress via TLC (stain with PMA or KMnO4; UV may be weak for non-conjugated dienes).[2] Look for the disappearance of the polar alcohol spot and appearance of a less polar ester spot.[2]

  • Quench: Add Saturated NaHCO3 solution (aqueous) to quench unreacted acid chloride. Stir vigorously for 15 minutes.

  • Workup:

    • Transfer to a separatory funnel.[2][7]

    • Extract organic layer.[2]

    • Wash organic layer with 1M HCl (to remove residual Pyridine/DMAP/Amine).[2] Skip this if your product is acid-sensitive.[1][2]

    • Wash with Brine.[2]

    • Dry over Anhydrous Na2SO4.[2][7] Filter and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: typically Hexanes:Ethyl Acetate gradients (e.g., 9:1 to 4:1).[1][2]

Protocol B: Polymer/Macromolecule Surface Modification

Target: Polysaccharides (e.g., Hyaluronic Acid), PEG-OH, or Silica Nanoparticles.[1][2] Challenge: Solubility and Steric Hinderance.

Diagram 2: Macromolecule Workflow

PolymerWorkflowStep11. Solvation/Dispersion(DMSO/DMF for Polymers)(Toluene for Silica)Step22. ActivationAdd Pyridine + DMAP(High base load needed)Step1->Step2Step33. ReactionAdd 10,13-Dienoyl Chloride(Excess: 2-5 eq per OH)Step2->Step3Step44. Precipitation/WashDialysis or EtOH Precip(Remove excess lipid)Step3->Step4

Caption: Modified workflow for macromolecular substrates requiring polar aprotic solvents and purification via precipitation.

Modifications for Polymers[1]
  • Solvent Switch: DCM often fails for hydrophilic polymers.[2] Use Anhydrous DMF or DMSO .[1][2]

  • Temperature: Some polymers require heating (40–60°C) to expose hydroxyls, but do not exceed 60°C to prevent degradation of the 10,13-diene.[1][2]

  • Purification: Do not use column chromatography. Instead, precipitate the functionalized polymer into cold Ethanol or Diethyl Ether (depending on solubility). The free fatty acid/chloride will stay in the solvent; the polymer will crash out.[2]

Analytical Validation (QC)

MethodObservationConfirmation
1H-NMR Shift of CH2-OH protonsProtons adjacent to the hydroxyl (typically

3.5-4.0 ppm) will shift downfield to

4.0-4.5 ppm
upon esterification.[1][2]
1H-NMR Olefinic ProtonsConfirm integrity of the diene. Multiplets at

5.3-5.5 ppm
.[1][2] Integration should match the stoichiometry of the ester.[2]
FT-IR Carbonyl StretchAppearance of a strong Ester C=O stretch at 1735–1745 cm⁻¹ .[1][2] Disappearance of broad O-H stretch (3200-3500 cm⁻¹).[1][2]
Mass Spec Molecular IonObserve [M+H]+ or [M+Na]+ corresponding to Product Mass.[1][2]

Troubleshooting Guide

  • Problem: Product is colored yellow/brown.

    • Cause: Oxidation of the diene or presence of HCl traces.[2]

    • Fix: Ensure Argon atmosphere. Add a radical inhibitor (BHT, 0.01%) during storage.[2] Perform workup quickly.

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Hydrolysis of acid chloride or steric bulk.[2]

    • Fix: Use fresh Acid Chloride (distill if necessary).[1][2] Increase DMAP concentration. Increase reaction time.

  • Problem: Substrate degradation.

    • Cause: Acidic environment.[2][6]

    • Fix: Ensure excess Base (Et3N) is present before adding the acid chloride.[2]

References

  • Chemical Identity & Properties

    • PubChem.[2][3][4][8] (n.d.). Octadeca-9,12-dienoyl chloride (Linoleoyl Chloride).[1][2][9] National Library of Medicine.[2][8] Retrieved from [Link][1]

    • Note: Reference provided for the standard 9,12 isomer as the functional prototype for 10,13 isomer chemistry.
  • Synthetic Protocol (General Acid Chloride Esterification)
  • Macromolecule Functionalization

    • Iqbal, D. N., et al. (2020).[1][10][4] Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides. Polish Journal of Environmental Studies. Retrieved from [Link]

  • Mechanistic Insight

    • Chemistry Steps. (2020).[2][10][4] Esterification of Alcohols with Acid Chlorides: Mechanism. Retrieved from [Link]

Guide to the Synthesis of Octadeca-10,13-dienoyl Chloride from Linoleic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction

Octadeca-10,13-dienoyl chloride, more commonly known as linoleoyl chloride, is the highly reactive acyl chloride derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Its electrophilic carbonyl carbon makes it a potent acylating agent and a valuable intermediate in the synthesis of a wide array of molecules.[3] Applications span from the development of novel bioactive compounds and lipid-modified molecules for studying cellular signaling to the industrial production of surfactants, emulsifiers, and specialty chemicals.[1][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of linoleoyl chloride from its parent fatty acid. It details two robust, laboratory-scale protocols, explains the critical chemical principles, and offers insights into purification, characterization, and troubleshooting.

Core Principles: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom. This transformation is crucial as it converts a relatively poor leaving group (-OH) into an excellent one (-Cl), dramatically increasing the reactivity of the carbonyl group towards nucleophiles.

The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][5]

  • Thionyl Chloride (SOCl₂): Reacts with the fatty acid to produce the desired acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[6] This reaction can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[7][8]

  • Oxalyl Chloride ((COCl)₂): Offers a milder alternative, often preferred for sensitive substrates as the reaction can proceed at lower temperatures.[3][7] The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous, simplifying workup.[7]

A critical, non-negotiable parameter for this synthesis is the strict exclusion of water. Acyl chlorides are highly susceptible to hydrolysis and will readily react with any moisture to revert to the starting carboxylic acid, drastically reducing the yield.[7] Therefore, all glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

Workflow for Synthesis of this compound

Synthesis_Workflow General Synthesis Workflow A Linoleic Acid (Starting Material) B Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) A->B 1. Prepare C Add Chlorinating Agent (e.g., SOCl₂ with cat. DMF) B->C 2. Charge Reactor D Reaction (Stirring at 50-60°C, 2-4h) C->D 3. Initiate E Monitor Reaction (Cessation of Gas Evolution) D->E 4. Monitor F Removal of Excess Reagent (Rotary Evaporation / Vacuum) E->F 5. Work-up G Crude Linoleoyl Chloride F->G H Optional: High-Purity Purification (Vacuum Distillation) G->H Optional I Pure Linoleoyl Chloride (Store under N₂ at ≤4°C) G->I Use directly H->I J Characterization (FTIR, NMR, MS) I->J QC

Caption: General workflow for the synthesis of linoleoyl chloride.

Safety and Handling

Acyl chlorides and chlorinating agents are hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, a face shield, and a lab coat.[9]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and gaseous byproducts.[9]

  • Reagent Handling: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Dispense these reagents carefully under an inert atmosphere.

  • Product Handling: Linoleoyl chloride is corrosive and moisture-sensitive.[2] Handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.[9]

  • Spill & Waste: Neutralize spills and waste with sodium bicarbonate before disposal. Do not use water to clean up spills of pure reagents or product.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (Solvent-Free)

This method is efficient and minimizes solvent waste, aligning with green chemistry principles. The use of catalytic DMF significantly accelerates the reaction.[7][10]

Materials:

  • Linoleic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)

  • N,N-dimethylformamide (DMF), anhydrous (1-2 drops, catalytic)

  • Two-necked round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame- or oven-dried two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of nitrogen or argon.

  • Charge Reactor: Add linoleic acid (e.g., 10.0 g, ~35.6 mmol) to the flask.

  • Add Reagents: Carefully add 1-2 drops of anhydrous DMF. While stirring, slowly add thionyl chloride (e.g., 1.5 eq, ~4.0 mL, 53.4 mmol) to the fatty acid. The reaction is exothermic and gas evolution will commence.[7]

  • Reaction: Gently heat the mixture to 50-60°C using a heating mantle and continue stirring.[10]

  • Monitoring: Monitor the reaction progress by observing the cessation of gas (SO₂ and HCl) evolution. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator connected to a gas trap containing an alkaline solution.[10][11]

  • Purification: To ensure complete removal of residual SOCl₂, add dry toluene to the flask and evaporate again under vacuum.[11] The resulting crude linoleoyl chloride, a yellow oily liquid, can be used directly or further purified by vacuum distillation.[10]

Protocol 2: Synthesis using Oxalyl Chloride in Anhydrous Solvent

This method uses milder conditions and is an excellent alternative for preventing potential side reactions at the double bonds.[3][12]

Materials:

  • Linoleic acid (1 equivalent)

  • Oxalyl chloride ((COCl)₂) (2 equivalents)

  • Anhydrous hexane (or dichloromethane)

  • Flame-dried, multi-necked round-bottom flask, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve linoleic acid (1 equivalent) in anhydrous hexane.

  • Reagent Addition: While stirring at room temperature, slowly add oxalyl chloride (2 equivalents) to the solution.[7]

  • Reaction: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 1.5-2 hours.[7]

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with anhydrous methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting fatty acid.[7]

  • Work-up: Once complete, evaporate the solvent and excess oxalyl chloride in vacuo. The byproducts (CO, CO₂, HCl) are gaseous and will be removed under vacuum.[7]

  • Purification: The crude product can be used directly or purified by vacuum distillation for higher purity applications.[7]

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized linoleoyl chloride.

Technique Parameter Expected Result
FTIR Spectroscopy C=O stretch (acyl chloride)Strong, sharp peak appears at approx. 1780-1815 cm⁻¹.[10]
O-H stretch (carboxylic acid)Broad peak from the starting material (approx. 2500-3300 cm⁻¹) disappears.[10]
¹H & ¹³C NMR Structural ConfirmationSpectra should be consistent with the linoleoyl chloride structure, confirming the integrity of the alkyl chain and the double bonds.[10]
Mass Spectrometry Molecular Ion Peak (M+)A peak at m/z ≈ 298.9, corresponding to the molecular formula C₁₈H₃₁ClO.[3][13]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Presence of moisture. 2. Insufficient reaction time or temperature. 3. Not enough chlorinating agent.1. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere.[7] 2. Increase reaction time or gently increase temperature (e.g., to 60-70°C).[7] 3. Use a larger excess of the chlorinating agent (e.g., 2.0-2.5 equivalents).[7]
Product is Dark-Colored 1. Impurities in starting materials. 2. Reaction temperature was too high, causing decomposition.1. Use high-purity linoleic acid and freshly opened or distilled chlorinating agents. 2. Maintain the recommended temperature range; avoid excessive heating.[7]
Product Reverts to Carboxylic Acid upon Storage 1. Hydrolysis due to exposure to atmospheric moisture. 2. Impure product containing residual HCl, which can catalyze hydrolysis.1. Store the final product under an inert atmosphere (N₂ or Ar) in a tightly sealed container at a low temperature (≤4°C). 2. Ensure complete removal of all byproducts and excess reagents during work-up.

References

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride ? Retrieved from [Link]

  • ResearchGate. (2012, October 2). Which is the best reagent to convert fatty acids to their respective chlorides? Retrieved from [Link]

  • Google Patents. (1999). US5912371A - Method for preparing fatty acid chlorides.
  • SpringerLink. (2020, March 16). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Retrieved from [Link]

  • Google Patents. (1993). US5245063A - Preparation of carbonyl chlorides.
  • Google Patents. (1956). US2748151A - Purification of acid chlorides.
  • PMC. (2023, May 4). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. Retrieved from [Link]

  • Zenodo. (2022, April 21). Kinetic studies on Thionyl Chloride Fatty Acid system : Part III. Halogenation of Different Fatty Acids in Different Solvents. Retrieved from [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • Google Patents. (2002). US6342619B2 - Synthesis of conjugated fatty acid.
  • Czech Journal of Food Sciences. Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. Retrieved from [Link]

  • ISCE Annual Meeting. (2006, July 18). Synthesis and Characterization of 3,13- and 2,13-Octadecadienyl Compounds for Identification of the Sex Pheromone Secreted by Clearwing Moths. Retrieved from [Link]

  • eScholarship.org. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]

  • Talanta. (2026, September 17). fock-et-al-cardenolides-2026-talanta.pdf. Retrieved from [Link]

  • ResearchGate. shows the EI mass spectrum of 9,12-Octadecadienoyl chloride (Z,Z).The... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid synthesis and reactive intermediate handling. This guide is designed for researchers, scientists, and drug development professionals working with Octadeca-10,13-dienoyl chloride (often referred to interchangeably with its isomers like linoleoyl chloride).

Because acyl chlorides are highly electrophilic, they are notoriously susceptible to nucleophilic attack by ambient moisture. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure the integrity of your reagents from delivery to reaction.

The Causality of Degradation: Why Hydrolysis Occurs

To prevent degradation, one must understand the exact mechanism of failure. The carbon-chlorine bond in this compound is highly polarized, leaving the carbonyl carbon severely electron-deficient (electrophilic).

When exposed to atmospheric moisture, the oxygen atom in water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Because the chloride ion is an excellent leaving group, this intermediate rapidly collapses. The result is the ejection of hydrogen chloride (HCl) gas and the formation of the corresponding free fatty acid (Octadeca-10,13-dienoic acid)[1].

This reaction is self-accelerating and highly destructive:

  • Stoichiometric Ruin: The formation of the free fatty acid alters the molarity of your reagent, leading to failed downstream acylations[2].

  • Pressurization: The outgassing of HCl can cause sealed ampoules or Sure/Seal™ bottles to over-pressurize, creating a severe physical hazard[3].

Quantitative Physicochemical Data

Understanding the physical properties of this compound is critical for calculating reaction stoichiometry and designing purification workflows[4],[5].

PropertyValueCausality / Experimental Relevance
Molecular Weight 298.89 g/mol Essential for precise stoichiometric calculations during lipid conjugation[6].
Exact Mass 298.206 DaTarget mass for high-resolution mass spectrometry (HRMS) verification[5].
Density ~0.93 g/cm³Required for accurate volumetric aliquoting via gas-tight syringes[6].
Boiling Point ~168 °C at 2.3 mmHgThe high boiling point necessitates high-vacuum distillation for purification; heating at atmospheric pressure risks thermal degradation of the diene[7].
Moisture Sensitivity Extremely HighMandates the strict use of Schlenk line techniques and anhydrous environments[3].

Standard Operating Procedure (SOP): Anhydrous Aliquoting

Repeatedly piercing the septum of a bulk reagent bottle degrades the elastomer, inevitably allowing moisture to infiltrate the headspace[8]. To maintain long-term stability, the bulk reagent must be divided into single-use aliquots immediately upon receipt.

Self-Validating System Check: Before beginning, ensure your Schlenk line vacuum achieves <0.1 mmHg. Isolate the manifold from the pump; if the pressure gauge rises, you have a micro-leak. Do not proceed until the system holds a static vacuum[9].

Step-by-Step Methodology
  • Glassware Preparation: Place borosilicate receiving ampoules in an oven at >120°C for at least 4 hours.

    • Causality: Ambient heat provides the activation energy required to desorb water molecules that are tightly hydrogen-bonded to the silanol groups on the glass surface[10].

  • Schlenk Line Cycling: Attach the hot ampoules to the Schlenk line and immediately apply vacuum. Perform three alternating cycles of vacuum (5 minutes) and Argon backfilling.

    • Causality: Each cycle logarithmically reduces the partial pressure of ambient oxygen and water to negligible levels (

      
       atm)[11].
      
  • Establishing a Positive Pressure Blanket: Insert a bleed needle attached to a low-flow Argon line into the bulk Sure/Seal™ bottle's septum.

    • Causality: Withdrawing liquid creates a vacuum inside the bottle. The Argon line replaces the displaced liquid volume, preventing the suction of moist laboratory air into the reagent[12].

  • Syringe Transfer: Purge a gas-tight glass syringe (equipped with a PTFE plunger) with Argon three times. Withdraw the required volume of this compound and transfer it directly into the purged ampoules[13].

  • Sealing and Storage: Seal the ampoules with PTFE-lined caps, wrap the exterior with Parafilm, and store at -20°C.

    • Causality: PTFE is chemically inert to acyl chlorides, whereas standard rubber septa will degrade and leach plasticizers. The -20°C environment minimizes the kinetic energy available for trace hydrolysis or oxidation of the diene system[3].

Workflow Visualization

Below is the logical workflow for processing moisture-sensitive acyl chlorides to guarantee reagent survival.

StorageWorkflow A Octadeca-10,13-dienoyl Chloride Received B Inspect Septum Integrity A->B C Schlenk Line Prep: 3x Vacuum/Argon Cycles B->C Intact D Anhydrous Transfer (Gas-Tight Syringe) C->D Positive Ar Pressure E Aliquot into Flame-Dried Ampoules D->E Minimize Headspace F Store at -20°C Under Argon E->F Seal with PTFE

Caption: Workflow for the anhydrous handling and storage of moisture-sensitive acyl chlorides.

Troubleshooting & FAQs

Q: My this compound has formed a white precipitate or turned cloudy. Is the batch ruined? A: The cloudiness or precipitate is almost certainly Octadeca-10,13-dienoic acid, the direct product of hydrolysis[2]. While the acyl chloride is a liquid at room temperature, the corresponding long-chain free fatty acid has a higher melting point and aggregates in the non-polar environment. Fix: You can rescue a partially hydrolyzed batch by re-chlorinating it. Add a slight excess of oxalyl chloride and a catalytic amount of anhydrous DMF in dichloromethane. Stir at room temperature until gas evolution (HCl and CO2) ceases, then purify via high-vacuum distillation[14].

Q: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: While Nitrogen is highly inert and cost-effective, Argon is significantly denser than both Nitrogen and ambient air. When you open a reaction vessel or pierce a septum, Argon settles over the liquid surface, acting as a heavy, physical blanket that shields the reagent from atmospheric moisture[12].

Q: How can I quickly verify if my reagent has hydrolyzed before committing it to a complex synthesis? A: There are two rapid, self-validating checks:

  • Visual/Auditory: If you observe a "puff" of white smoke or hear a hiss of pressure when piercing the septum under inert gas, HCl gas has built up due to hydrolysis[1].

  • Spectroscopic: Run a quick neat IR spectrum. Look for the appearance of a broad O-H stretch (~3000 cm⁻¹) indicating the carboxylic acid, and a shift in the carbonyl peak from the sharp acyl chloride stretch (~1800 cm⁻¹) to the acid stretch (~1710 cm⁻¹).

Q: What is the best septum material for reaction flasks containing this reagent? A: Always use PTFE-faced silicone septa. Pure silicone or standard rubber will rapidly degrade upon exposure to acyl chlorides and the halogenated solvents (like DCM) typically used in these reactions, leading to contamination and loss of the anhydrous seal[13].

References

  • Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes Source: tutorchase.com URL: 1

  • Synthesis and Applications of 3-Cyclopentylpropionyl Chloride Source: zhcchem.com URL: 14

  • Preservation of Moisture-Sensitive Chemical Reagents Source: sigmaaldrich.com URL: 12

  • Safe Handling and Storage of Reactive Chemical Intermediates Source: nbinno.com URL:3

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 Source: umich.edu (Sigma-Aldrich) URL: 13

  • Safety Alert: Packaging for air, oxygen, and moisture sensitive reagents Source: umich.edu URL: 8

  • Navigating the Challenges of a Moisture-Sensitive Reagent Source: benchchem.com URL: 2

  • An Illustrated Guide to Schlenk Line Techniques Source: schlenklinesurvivalguide.com URL:10

  • The Schlenk Line Survival Guide Source: libretexts.org URL: 11

  • Buy Linoleoyl chloride (EVT-317114) | 7459-33-8 Source: evitachem.com URL: 4

  • Linoleoyl chloride | 7459-33-8 Source: buyersguidechem.com URL: 6

  • Linoleoyl Chloride | 7459-33-8 | Tokyo Chemical Industry Co., Ltd. Source: tcichemicals.com URL: 7

  • Linoleoyl chloride | C18H31ClO | CID 9817754 Source: nih.gov (PubChem) URL: 5

Sources

Technical Support Center: Post-Synthesis Removal of Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling Octadeca-10,13-dienoyl chloride (an isomer of linoleoyl chloride) presents a dual challenge: the functional group reactivity of an acid chloride combined with the oxidative instability of a conjugated or methylene-interrupted diene system. Unlike short-chain acid chlorides, this reagent cannot be easily removed by simple evaporation due to its high boiling point (>160°C at reduced pressure) and tendency to polymerize or oxidize into "gums" upon heating.

This guide prioritizes non-thermal removal strategies —specifically Solid-Supported Scavenging and Selective Hydrolysis/Extraction —to preserve the integrity of your sensitive lipid payload.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine your product's sensitivity and the scale of your reaction.

Removal Strategy Decision Tree

RemovalStrategy Start Start: Excess Octadeca-10,13-dienoyl Cl Q1 Is your Target Product Acid Sensitive? Start->Q1 Q2 Is your Target Product Base Sensitive? Q1->Q2 No Scavenger Protocol A: Solid-Supported Scavenging (Best for High Value/Small Scale) Q1->Scavenger Yes (Avoid Aqueous Workup) QuenchExtract Protocol B: Quench & Basic Wash (Standard Scale-Up) Q2->QuenchExtract No (Can tolerate NaHCO3) NeutralQuench Protocol C: Alcohol Quench & Evap (For Acid-Stable Products) Q2->NeutralQuench Yes (Avoid Base)

Figure 1: Strategic decision tree for selecting the optimal purification route based on product stability.

Part 2: Troubleshooting & FAQs

Q1: Why can't I just distill off the excess acid chloride?

A: While theoretically possible, it is experimentally risky for this compound.

  • Boiling Point: The boiling point is high (approx. 167–169°C at 2.3 mmHg for linoleoyl isomers) [1]. Reaching these temperatures often degrades the diene system (oxidation/polymerization).

  • Degradation: The 10,13-diene system is prone to radical oxidation. Prolonged heating, even under vacuum, often results in a dark, viscous residue that is difficult to separate from your product.

  • Recommendation: Use chemical scavenging or hydrolysis (Protocols A & B) to convert the chloride into a species that differs significantly in polarity or solubility from your product.

Q2: I tried an aqueous wash, but I got a terrible emulsion. How do I fix it?

A: Long-chain fatty acid derivatives act as surfactants. When you hydrolyze excess acid chloride to the free acid (Octadeca-10,13-dienoic acid) and neutralize it with base (e.g., NaHCO₃), you effectively create soap.

  • The Fix:

    • Avoid vigorous shaking. Use gentle inversion.

    • Increase Ionic Strength: Use saturated brine or add solid NaCl to the aqueous layer.

    • Change the Base: If your product is stable, use a Potassium Carbonate (K₂CO₃) wash instead of Sodium Bicarbonate. Potassium salts of fatty acids are generally more soluble in water and less prone to forming rigid emulsions than sodium salts [2].

    • Solvent Choice: Ensure your organic solvent is not too polar.[1][2][3] Hexane or TBME (tert-butyl methyl ether) often separates better from soapy water than DCM or Ethyl Acetate.

Q3: Can I use silica gel chromatography directly?

A: No. Acid chlorides are unstable on silica gel. They hydrolyze to the free acid on the column, streaking and contaminating your product.

  • The Workaround: You must quench the acid chloride before chromatography. If you cannot use aqueous extraction, add methanol (MeOH) to the reaction mixture.[4] This converts the excess acid chloride to the methyl ester , which is stable, non-streaking, and easily separable from most target amides or modified lipids via flash chromatography.

Part 3: Detailed Protocols

Protocol A: Solid-Supported Scavenging (High Purity/Low Waste)

Best for: Small scale (<5g), acid-sensitive products, or when aqueous workup must be avoided.

Mechanism: A polymer-supported amine (e.g., Trisamine) reacts covalently with the excess acid chloride to form a stable amide bond. The excess reagent remains attached to the bead and is removed via filtration.

Materials:

  • Resin: PS-Trisamine (or equivalent aminomethyl polystyrene). Typical loading: 3.0–4.0 mmol/g.

  • Solvent: DCM, THF, or Me-THF (Anhydrous).

Step-by-Step:

  • Calculate Loading: Determine the theoretical excess of acid chloride (in mmols). Use 2–3 equivalents of resin relative to the excess acid chloride to ensure rapid scavenging.

  • Add Resin: Add the dry resin directly to the reaction mixture (or dilute the mixture with DCM if too viscous).

  • Agitate: Stir gently or shake at room temperature for 1–2 hours .

    • Tip: Do not use magnetic stir bars with resins as they can grind the beads; use an orbital shaker or overhead stirrer.

  • Monitor: Check TLC. The acid chloride spot (often visualized by quenching a mini-aliquot with MeOH) should disappear.

  • Filter: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with DCM (2 x volume) to recover all product.

  • Concentrate: Evaporate the filtrate. Your product is now free of acid chloride and the scavenging byproduct.

Protocol B: Hydrolysis & "Soap" Extraction (Standard Scale)

Best for: Large scale (>5g), robust products (amides/esters).

Mechanism: Hydrolysis converts the chloride to the free fatty acid. A basic wash deprotonates the acid (R-COO⁻), forcing it into the aqueous layer while the neutral product remains in the organic layer.

Step-by-Step:

  • Quench: Cool the reaction mixture to 0°C. Add saturated NaHCO₃ solution dropwise.

    • Caution: CO₂ evolution will occur.[5]

  • Hydrolysis Period: Stir vigorously for 15–30 minutes at 0°C -> RT. This ensures all acid chloride hydrolyzes to the free acid.

  • Phase Separation: Transfer to a separatory funnel.

  • The "Soap" Wash:

    • Wash the organic layer with 0.5 M Na₂CO₃ (Sodium Carbonate).

    • Why Carbonate? It is more basic (pH ~11) than bicarbonate, ensuring complete deprotonation of the fatty acid, pushing it into the aqueous phase.

  • Emulsion Control: If an emulsion forms, add a small amount of Methanol (5-10%) to the aqueous layer or saturate with solid NaCl .

  • Final Wash: Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.

Part 4: Comparative Data

Table 1: Comparison of Quenching Agents for this compound

Quenching AgentProduct FormedRemoval MethodProsCons
Water / NaHCO₃ Free Fatty Acid (Soap)Extraction (Aq.[6][7] Base)Cheap; Scalable.Risk of emulsions; requires base-stable product.
Methanol Methyl EsterChromatography / High VacNeutral conditions; No emulsions.Methyl ester is high-boiling; requires column to separate.
PS-Trisamine Polymer-Bound AmideFiltrationExtremely clean; No workup needed.Expensive; Slower kinetics (heterogeneous).
Dimethylamine Dimethyl AmideAcid Wash (HCl)Converts lipophilic chloride to basic amine.Requires acid wash (risk to acid-sensitive products).

References

  • ACS GCI Pharmaceutical Roundtable. (2016).[2] MedChem Tips and Tricks: Extractions/work-up conditions. Retrieved from [Link]

  • Biotage. (2014).[8] Solid-Supported Reagents and Scavengers: Scavengers for Electrophiles. Retrieved from [Link]

  • Supra Sciences. Solid-Supported Scavengers: Morpholine and Trisamine protocols. Retrieved from [Link]

Sources

troubleshooting low reactivity of Octadeca-10,13-dienoyl chloride with amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Octadeca-10,13-dienoyl Chloride Amidation

Case ID: OD-1013-CL-AMINE Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent" Failure

You are experiencing low reactivity or low yields when coupling This compound (an isomer of linoleoyl chloride) with amines. In 90% of cases involving long-chain polyunsaturated fatty acid chlorides, "low reactivity" is a misdiagnosis. The acyl chloride group is inherently highly reactive (


 vs esters).

If your reaction is failing, the reagent has likely been deactivated by moisture (hydrolysis) or the amine has been protonated (HCl poisoning) before the coupling could occur. This guide deconstructs these failure modes into a logical troubleshooting workflow.

Module 1: Reagent Integrity (The "Ghost" Reagent)

Is your starting material actually the acid chloride, or has it reverted to the carboxylic acid?

Q: I just bought/synthesized the chloride. Why is it unreactive? A: Fatty acid chlorides are moisture scavengers. If your bottle was opened in humid air or stored improperly, it hydrolyzed back to Octadeca-10,13-dienoic acid , which is completely inert to amines under standard acyl chloride coupling conditions.

Diagnostic Protocol:

  • Visual Check: The chloride should be a clear to pale yellow liquid.[1] Turbidity or white precipitate (fatty acid dimer crystals) indicates hydrolysis.

  • The "Fizz" Test: Add a drop of the reagent to saturated aqueous NaHCO₃.

    • Vigorous effervescence (CO₂): Good. Active acid chloride is hydrolyzing and releasing HCl, which reacts with bicarbonate.

    • No/Slow effervescence: Bad. You have the free acid.

  • IR Validation (Definitive):

    • Acid Chloride: Sharp peak at ~1800 cm⁻¹ (C=O stretch).

    • Carboxylic Acid: Broad peak at 1710 cm⁻¹ and broad O-H stretch at 3000-3500 cm⁻¹.

    • If you see the 1710 peak, you must re-chlorinate using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

Storage Rule: Store under Argon/Nitrogen at -20°C. Never store in a vessel with a large headspace of air [1].

Module 2: The "HCl Trap" (Stoichiometry & Base)

Are you killing your nucleophile?

Q: The reaction starts well but stops at 50% conversion. Why? A: You are likely falling into the "HCl Trap." The reaction produces Equimolar HCl.



This HCl immediately reacts with your remaining unreacted amine:


The ammonium salt (

) is non-nucleophilic . It cannot react. If you use a 1:1 ratio of amine to chloride without an auxiliary base, your maximum theoretical yield is 50%.

Solution: The Scavenger Strategy You must neutralize the HCl.[2] Choose one of these systems:

SystemReagentsMechanismBest For
Self-Scavenging 2.2 eq. AmineExcess amine sacrifices itself to trap HCl.[3]Cheap, simple amines (e.g., butylamine).
Non-Nucleophilic Base 1.1 eq. Amine + 1.5 eq. TEA/DIPEATriethylamine (TEA) traps HCl, keeping your amine free.Precious/expensive amines.
Schotten-Baumann Amine + NaOH/Na₂CO₃ (aq)Biphasic system.[4] Base stays in water; product stays in organic.Robust substrates; scale-up.[5]

Module 3: Reaction Environment (Solvent & Moisture)

Is your solvent sabotaging the chemistry?

Q: I see a white precipitate immediately. Is this my product? A: Likely not.

  • Amine Hydrochloride Salt: If you are using a non-polar solvent (Hexane, DCM), the amine salt (byproduct) will precipitate instantly. This is normal.

  • Fatty Acid: If your solvent was "wet," the chloride hydrolyzed to the solid fatty acid.

Critical Solvent Parameters:

  • Forbidden Solvents: Alcohols (MeOH, EtOH), Water (unless Schotten-Baumann), wet Ethers.

  • Recommended: Anhydrous Dichloromethane (DCM), THF (freshly distilled), or Toluene.

  • Drying: Solvents must be dried over molecular sieves (3Å or 4Å) for 24 hours prior to use. Even 0.1% water content can destroy 5-10% of your reagent and generate enough HCl to stall the rest [2].

Module 4: The Nucleophile (Sterics & Electronics)

Is the amine the problem?

Q: It works with benzylamine but not with my aniline derivative. A: this compound is a long, floppy chain. While the carbonyl is accessible, the nucleophile's electronics matter.[6]

  • Anilines (Aromatic Amines): Poor nucleophiles due to resonance delocalization.

    • Fix: Heat to reflux in Toluene; add a catalyst like DMAP (4-Dimethylaminopyridine) to form a reactive acyl-pyridinium intermediate.

  • Steric Bulk: If using a tertiary-carbon amine (e.g., t-butylamine), the reaction slows down.

    • Fix: Switch to a more reactive leaving group? No, chloride is already excellent. Increase temperature and time.

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to diagnose the failure.

Troubleshooting Start Problem: Low Yield/No Reaction CheckReagent 1. Check Reagent IR (Is ~1800 cm⁻¹ present?) Start->CheckReagent Hydrolysis Reagent Hydrolyzed (Revert to Acid) CheckReagent->Hydrolysis No (1710 cm⁻¹) CheckBase 2. Check Stoichiometry (Is Base present?) CheckReagent->CheckBase Yes Rechlorinate Action: Re-synthesize with SOCl₂ Hydrolysis->Rechlorinate HClPoison Amine Protonated (HCl Trap) CheckBase->HClPoison No Base CheckSolvent 3. Check Solvent (Is it Anhydrous?) CheckBase->CheckSolvent Base Present AddBase Action: Add TEA/DIPEA or 2.2 eq. Amine HClPoison->AddBase WetSolvent Competitive Hydrolysis CheckSolvent->WetSolvent Not Dry CheckAmine 4. Check Amine Type (Aniline or Bulky?) CheckSolvent->CheckAmine Dry DrySolvent Action: Use Dry DCM/THF (Mol. Sieves) WetSolvent->DrySolvent LowNuc Low Nucleophilicity CheckAmine->LowNuc Weak Amine Catalyst Action: Add DMAP Heat to Reflux LowNuc->Catalyst

Figure 1: Diagnostic decision tree for isolating the root cause of amide coupling failure.

Standardized Protocol: Octadeca-10,13-dienoyl Amidation

Objective: Synthesis of Amide from Acid Chloride (Generic Procedure).

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Amine Charge: Add Amine and TEA to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C (Ice bath). Exotherm control is vital to prevent side reactions.

  • Addition: Add this compound dropwise (neat or dissolved in minimal DCM) over 10-15 minutes.

    • Why? High local concentration of chloride can lead to impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: Check by TLC.[7][8] If starting amine remains, add catalytic DMAP (10 mol%).

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine/TEA) and Brine. Dry over Na₂SO₄.

References

  • OrgoSolver. (2025). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • PubChem. (2025).[9] 10,13-Octadecadienoic acid | C18H32O2.[9] Retrieved from [Link]

  • Chemguide. (2025). The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Retrieved from [Link]

Sources

minimizing isomerization during Octadeca-10,13-dienoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Octadeca-10,13-dienoyl Chloride Synthesis

A Guide to Minimizing Isomerization

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chemical intermediate while preserving the critical stereochemistry of its conjugated diene system. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a mixture of isomers in my final product. What is the most likely cause?

A1: Isomerization of the conjugated diene system in octadeca-10,13-dienoic acid is a common challenge during its conversion to the acid chloride. The most probable causes are elevated reaction temperatures and the choice of chlorinating agent. Traditional reagents like thionyl chloride often require heating, which can promote isomerization.

Q2: Which chlorinating agent is best for minimizing isomerization?

A2: For substrates sensitive to isomerization, oxalyl chloride is generally the superior reagent compared to thionyl chloride.[1][2] It allows for milder reaction conditions, often at room temperature or even 0°C, significantly reducing the risk of altering the double bond configuration.[1][3]

Q3: Can I use thionyl chloride and still avoid isomerization?

A3: While more challenging, it is possible to minimize isomerization with thionyl chloride by employing specific strategies. One approach involves the silylation of the fatty acid prior to reacting it with thionyl chloride.[4] This method can proceed at room temperature, thus avoiding the high temperatures that typically lead to side reactions with unsaturated fatty acids.[4]

Q4: What is the role of a catalyst, such as DMF, in these reactions?

A4: In reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial.[5][6] DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier-Haack intermediate, which then efficiently converts the carboxylic acid to the acid chloride under mild conditions.[1] This catalytic cycle allows the reaction to proceed at lower temperatures, further safeguarding against isomerization.

Q5: How can I effectively remove byproducts and unreacted reagents?

A5: A significant advantage of using oxalyl chloride or thionyl chloride is that their byproducts are gaseous (CO, CO₂, HCl for oxalyl chloride; SO₂, HCl for thionyl chloride), which simplifies purification.[3] Excess reagent and gaseous byproducts can be readily removed by rotary evaporation, potentially with co-evaporation using an anhydrous solvent like toluene.[3] For purification from non-volatile impurities, vacuum distillation is a common and effective method.[7]

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into specific experimental challenges and offers step-by-step protocols to address them.

Issue 1: Significant Isomerization Detected Post-Synthesis

Possible Cause: High reaction temperatures or a suboptimal chlorinating agent are the primary culprits. The conjugated diene system of octadeca-10,13-dienoic acid is susceptible to rearrangement under harsh conditions.

Troubleshooting Steps:

  • Reagent Selection: Switch from thionyl chloride to oxalyl chloride. Oxalyl chloride is known for its milder reaction conditions, which are ideal for sensitive substrates.[3][5]

  • Temperature Control: If using oxalyl chloride, perform the reaction at 0°C in an ice bath.[3] If thionyl chloride must be used, consider the silylation method outlined in Protocol 2 to enable a room temperature reaction.

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Recommended Protocol 1: Synthesis using Oxalyl Chloride (Preferred Method)

This protocol is designed for sensitive substrates where minimizing isomerization is the highest priority.

Experimental Workflow:

A Dissolve Octadeca-10,13-dienoic acid in anhydrous solvent (e.g., DCM) B Cool to 0°C (Ice Bath) A->B C Add catalytic DMF B->C D Add Oxalyl Chloride (dropwise) C->D E Stir at 0°C to Room Temp D->E F Monitor reaction (TLC or IR) E->F G Remove solvent and excess reagent (Rotary Evaporation) F->G H Purify by Vacuum Distillation (optional) G->H A Silylate Octadeca-10,13-dienoic acid (e.g., with Trimethylsilyl chloride) B Isolate Silylated Fatty Acid A->B C React with Thionyl Chloride at Room Temperature B->C D Monitor reaction (e.g., by 13C-NMR) C->D E Distill off byproducts under reduced pressure D->E F Obtain pure This compound E->F

Caption: Workflow for synthesis via silylation followed by reaction with thionyl chloride.

Step-by-Step Methodology:

  • Silylation: Under an inert atmosphere, dissolve the octadeca-10,13-dienoic acid in a suitable solvent like toluene. Add pyridine, followed by the dropwise addition of a silylating agent such as trimethylsilyl chloride. Stir for approximately 1.5 hours. [4]

  • Isolation of Silylated Intermediate: Filter any precipitate and distill the low-boiling components from the filtrate under reduced pressure to obtain the silylated fatty acid. [4]

  • Reaction with Thionyl Chloride: To the silylated fatty acid, add thionyl chloride dropwise at room temperature. [4]

  • Monitoring and Workup: Stir the reaction for about an hour. The byproducts can then be distilled off under reduced pressure to yield the desired fatty acid chloride. [4]

Data Summary

ParameterProtocol 1: Oxalyl ChlorideProtocol 2: Silylation/Thionyl ChlorideConventional Thionyl Chloride
Chlorinating Agent Oxalyl ChlorideThionyl ChlorideThionyl Chloride
Typical Temperature 0°C to Room TemperatureRoom TemperatureReflux (60-80°C) [3]
Catalyst DMF (catalytic)None required for this stepOften none, or DMF
Key Advantage Minimizes isomerizationMilder than direct thionyl chloride useCost-effective
Primary Byproducts CO, CO₂, HCl (all gaseous)SO₂, Trimethylsilyl chloride byproductSO₂, HCl (both gaseous)
Isomerization Risk LowModerateHigh

References

  • Method for preparing fatty acid chlorides. U.S.
  • Oleoyl chloride. Organic Syntheses.
  • Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. Czech Journal of Food Sciences.
  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Pro-Chem.
  • Technical Support Center: Synthesis of 9(E),12(E)-Octadecadienoyl Chloride. BenchChem.
  • Method for purifying acid chlorides. U.S.
  • Is there any alternative for thionyl chloride, SOCl2?
  • Oxalyl chloride. Wikipedia.
  • THE USE OF OXALYL CHLORIDE AND BROMIDE FOR PRODUCING ACID CHLORIDES, ACID BROMIDES OR ACID ANHYDRIDES. III. Journal of the American Chemical Society.
  • Synthetic methods for obtaining conjugated linoleic acids (CLA)
  • octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]. PubMed.
  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies.
  • Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. PMC.
  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.
  • Method for purifying acid chlorides. U.S.
  • New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. MDPI.
  • Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L.
  • CAS 7459-33-8: Linoleoyl chloride. CymitQuimica.
  • A Carbaboranylmercuric Salt Catalyzed Reaction; Highly Regioselective Cycloisomerization of 1,3-Dienes. Organic Chemistry Portal.
  • Any thionyl chloride substitute for esterification?
  • docosanedioic acid. Organic Syntheses.
  • A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)
  • Methods of Preparation of Fatty Acids and Their Derivatives: Labor
  • PRODUCTION METHOD OF FATTY ACID CHLORIDE AND FATTY ACID CHLORIDE.

Sources

handling moisture sensitivity of long-chain acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Handling Protocols

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the Technical Support Center. You are likely here because your reaction failed, your reagent solidified unexpectedly, or you are planning a synthesis involving expensive long-chain fatty acid chlorides (e.g., Palmitoyl, Stearoyl, Oleoyl chloride).

Unlike short-chain analogs (Acetyl/Benzoyl chloride), long-chain acid chlorides present a unique "Hydrophobic-Hydrophilic Paradox." Their greasy tails repel water, but their head groups are aggressively hygroscopic. This guide replaces generic advice with field-proven protocols for stabilizing, transferring, and reacting these sensitive reagents.

Module 1: Storage & Integrity

Preventing degradation before the experiment begins.

Q: My liquid acid chloride has turned into a solid white mass. Is it ruined?

Diagnosis: It depends on the melting point. Long-chain acid chlorides often have melting points near room temperature (e.g., Stearoyl chloride MP ~23°C; Palmitoyl chloride MP ~12°C).

  • Scenario A (Physical Change): The lab got cold. It is simply frozen.

  • Scenario B (Chemical Change): Moisture ingress caused hydrolysis. The "solid" is the corresponding fatty acid, which almost always has a higher melting point than the acid chloride (e.g., Stearic Acid MP ~69°C).

The Test: Place the sealed bottle in a warm water bath (30–35°C).

  • If it melts rapidly: It is likely intact acid chloride.

  • If it remains solid: It has hydrolyzed to the carboxylic acid. Discard.

Q: How do I store these long-term without hydrolysis?

Protocol:

  • Primary Seal: Never rely on the manufacturer’s original cap alone once opened. Use a Parafilm-wrapped glass joint or, preferably, a Sure/Seal™ system with a Teflon-lined septum.

  • Secondary Containment: Store the bottle inside a desiccator or a secondary jar containing active desiccant (Drierite or

    
    ).
    
  • Temperature: Refrigeration (4°C) slows hydrolysis kinetics but increases the risk of condensation upon opening. Critical Rule: You must allow the refrigerated bottle to warm to room temperature before breaking the seal to prevent atmospheric moisture from condensing onto the cold reagent.

Module 2: Active Handling & Transfer

Moving the reagent without breaking the inert barrier.

Q: How do I transfer a "waxy" or semi-solid acid chloride under inert gas?

The Challenge: You cannot use a syringe on a solid, and tipping the bottle introduces air. The Solution: The "Melt-and-Cannulate" Protocol.

Step-by-Step Protocol:

  • Liquefy: Gently warm the reagent bottle (with septum intact) in a warm water bath until fully liquid.

  • Purge: Insert a long needle connected to an inert gas line (Nitrogen/Argon) to create positive pressure.

  • Transfer: Use a wide-bore cannula or a pre-warmed gas-tight syringe.

    • Note: If using a syringe, flush it 3x with dry inert gas before drawing the liquid.

  • Dispense: Inject directly into the reaction vessel which must already be under inert gas.

Visualization: Inert Transfer Workflow

The following diagram illustrates the critical decision pathways for transferring moisture-sensitive reagents.

InertTransfer Start Reagent State Check IsSolid Solid/Waxy? Start->IsSolid IsLiquid Liquid? Start->IsLiquid WarmBath Warm Bath (30-40°C) Do NOT open cap IsSolid->WarmBath Yes Schlenk Connect to Schlenk Line (Positive N2 Pressure) IsLiquid->Schlenk WarmBath->Start Remains Solid (Hydrolyzed) -> Discard WarmBath->IsLiquid Melts Syringe Syringe Transfer (Use wide-bore needle) Schlenk->Syringe Small Vol (<10mL) Cannula Cannula Transfer (Double-tipped needle) Schlenk->Cannula Large Vol (>10mL) Reaction Reaction Flask (Pre-dried, N2 purged) Syringe->Reaction Cannula->Reaction

Caption: Decision logic for transferring long-chain acid chlorides without moisture exposure.

Module 3: Reaction Troubleshooting

Diagnosing yield loss and side reactions.

Q: My yield is low, and I see a "smear" on my TLC. What happened?

Analysis: This is often due to HCl management . When Acid Chlorides react with nucleophiles (amines/alcohols), they release HCl.



If the HCl is not scavenged, it can:
  • Protonate the amine nucleophile, rendering it unreactive (

    
    ).
    
  • Catalyze the hydrolysis of the acid chloride by trace moisture.

Corrective Action:

  • The Scavenger Base: Always use

    
     equivalents of a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine).
    
  • Order of Addition: Add the acid chloride slowly to the solution of amine + base at 0°C. This controls the exotherm and prevents side reactions.

Q: How do I verify the purity of my Acid Chloride before wasting my expensive amine?

The Morpholine Titration Test: Do not trust the label purity if the bottle has been opened previously.

  • Dissolve a small aliquot (~50 mg) of acid chloride in dry dioxane.

  • Add excess Morpholine (reacts to form amide).

  • Titrate the remaining free morpholine with standard HCl solution.

  • Calculation: The difference tells you the active acid chloride content.

Module 4: Purification & Cleanup

Recovering pure material and safety protocols.

Q: Can I distill long-chain acid chlorides?

Technical Advice: Yes, but proceed with extreme caution. Long-chain acid chlorides have high boiling points. Heating them to >150°C can cause dehydrohalogenation , forming ketenes (dimers) and degrading the product.

Distillation Rules:

  • High Vacuum Essential: You must use a vacuum pump (< 1 mmHg), not a water aspirator.

  • Remove Thionyl Chloride First: If you synthesized the chloride yourself using

    
    , you must remove all traces of thionyl chloride first. 
    
    
    
    creates "bumping" and can codistill.
    • Tip: Add dry Toluene and rotary evaporate (azeotropic removal) 2–3 times before attempting high-vac distillation.

Data: Hydrolysis & Physical Properties
FeatureFresh Acid ChlorideHydrolyzed (Degraded)Technical Implication
State (C16/C18) Clear Liquid or Low-melt Waxy SolidOpaque White/Yellow Crystalline Solid"Freezing" is often confused with hydrolysis. Check MP.
Solubility Soluble in Hexane, DCM, THFInsoluble in Hexane (Fatty Acid precipitates)Use Hexane solubility as a quick quality check.
Reaction with Water Violent fuming (HCl gas)None (Already reacted)Safety: Always quench waste in a fume hood.
IR Spectrum strong C=O stretch ~1800 cm⁻¹C=O stretch ~1710 cm⁻¹ (Broad)FTIR is the fastest non-destructive purity test.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Section 2.
  • Unwin, P. R., et al. (2004).[1] Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System. Langmuir, 20(4). Retrieved from [Link]

Sources

Technical Support Center: Purification of Degraded Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Octadeca-10,13-dienoyl chloride, a reactive intermediate prone to degradation. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter, explaining the causality behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound shows a significant amount of the starting carboxylic acid upon analysis (e.g., IR, ¹H NMR). What happened and how can I fix it?

A1: This is the most common degradation issue and is caused by hydrolysis. Acyl chlorides are highly reactive and readily react with even trace amounts of water to revert to the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3] This can happen if your glassware was not perfectly dry, if you used non-anhydrous solvents, or through exposure to atmospheric moisture.[4]

  • Immediate Action: The most effective method to remove the non-volatile carboxylic acid from your product is short-path distillation .[5][6] This technique is ideal for thermally sensitive compounds as it operates under high vacuum, significantly lowering the boiling point and minimizing the risk of thermal degradation.[7][8]

  • Prevention: Always use flame- or oven-dried glassware assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried before use.

Q2: My product, which was initially a liquid, has become viscous, gummy, or has solidified. What is the cause?

A2: This is a classic sign of polymerization. The conjugated diene system within the this compound molecule is susceptible to polymerization, which can be initiated by heat, exposure to light, or the presence of radical initiators (like oxygen).[9][10][11] This process links individual molecules together to form long, high-molecular-weight chains or cross-linked networks, resulting in a viscous or solid material.[12]

  • Troubleshooting: Once significant polymerization has occurred, the product is often unsalvageable. The primary goal is prevention. Conduct all reactions and purification steps at the lowest effective temperature and protect the material from light by wrapping flasks in aluminum foil.

  • Storage: For long-term stability, store the purified acyl chloride at low temperatures (e.g., -20°C), under an inert atmosphere, and in the dark.[13]

Q3: Can I use standard silica gel flash chromatography to purify my crude this compound?

A3: This is strongly discouraged for routine purification. Standard silica gel is slightly acidic and contains bound water, which will rapidly hydrolyze the acyl chloride on the column, leading to very low or no yield of the desired product.[4]

  • Expert Alternative: If distillation is not an option, an anhydrous flash chromatography protocol may be attempted, but it carries a high risk. This requires:

    • Using a less acidic stationary phase like deactivated (neutral) alumina or by co-evaporating the silica gel with a silanizing agent.

    • Ensuring all solvents are absolutely anhydrous.

    • Running the column quickly to minimize contact time.

  • Recommendation: Short-path distillation remains the superior and safer method for purification.

Troubleshooting Guides & In-Depth Analysis

This section expands on the common issues, providing a deeper understanding of the underlying chemistry and guiding you toward a logical solution.

Guide 1: Combating Hydrolysis

Hydrolysis is the primary enemy of acyl chloride stability. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.[2][14]

Analytical TechniqueSignature of Carboxylic Acid Impurity
Infrared (IR) Spectroscopy A broad absorbance peak between 2500-3300 cm⁻¹ (O-H stretch).
¹H NMR Spectroscopy A broad singlet far downfield, typically >10 ppm (acidic proton of -COOH).
Thin-Layer Chromatography (TLC) The carboxylic acid will appear as a more polar spot (lower Rf) than the acyl chloride.

The key is to separate two compounds with significantly different volatilities: the desired acyl chloride and the much less volatile carboxylic acid.

cluster_workflow Hydrolysis Remediation Workflow crude Crude Product (Acyl Chloride + Carboxylic Acid) degas Degas Sample (Remove dissolved HCl/SOCl₂) crude->degas Step 1 distill Short-Path Distillation (High Vacuum, Gentle Heat) degas->distill Step 2 collect Collect Purified Acyl Chloride (Distillate) distill->collect Volatile Fraction residue Carboxylic Acid Remains (Non-volatile Residue) distill->residue Non-Volatile Fraction analyze Analyze Purity (IR, NMR, GC-MS) collect->analyze Step 3: Quality Control

Caption: Workflow for removing carboxylic acid impurity.

Guide 2: Understanding and Preventing Polymerization

The conjugated diene structure is what makes your molecule valuable, but also unstable. Similar to the polymerization of 1,3-butadiene to form synthetic rubber, your molecule can undergo unwanted chain reactions.[10][11]

cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization/Oxidation Pathway main This compound water H₂O (Moisture) main->water initiator Initiators (Heat, Light, O₂) main->initiator acid Octadeca-10,13-dienoic Acid + HCl water->acid Rapid Reaction [2, 8] polymer Oligomers / Polymers (Viscous Gum) initiator->polymer Chain Reaction [1, 5]

Caption: Primary degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Purification via Short-Path Distillation

This is the recommended method for purifying thermally sensitive, high-boiling-point compounds like this compound. The goal is to distill the compound at the lowest possible temperature by applying a high vacuum.[7]

  • System Preparation:

    • Ensure all components of the short-path distillation apparatus (Kugelrohr or wiped-film) are meticulously clean and oven-dried to remove all traces of water.

    • Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Use high-vacuum grease sparingly on all joints.

  • Sample Loading and Degassing:

    • Transfer the crude, degraded product to the distillation flask under an inert atmosphere.

    • Attach the flask to the apparatus. Before heating, apply vacuum gradually to remove any residual volatile impurities (e.g., leftover chlorinating agents or solvents). This degassing step is crucial to prevent bumping during distillation.

  • Distillation:

    • Begin stirring the sample (if using a stir bar).

    • Slowly heat the distillation flask using a heating mantle. The required temperature will depend on the vacuum achieved. Aim for the lowest temperature at which distillation begins.

    • The purified this compound will evaporate, travel the short distance to the condenser, and collect in the receiving flask. The non-volatile impurities (carboxylic acid, polymers) will remain in the distillation flask.[5]

  • Collection and Storage:

    • Once the distillation is complete, allow the system to cool completely before slowly reintroducing the inert atmosphere.

    • Transfer the purified product to a clean, dry, amber glass vial with a Teflon-lined cap.

    • Flush the vial with nitrogen or argon before sealing.

    • Store immediately at -20°C or below.[13]

ParameterRecommended ValueRationale
Pressure (Vacuum) < 1 Torr (ideally < 0.1 Torr)Lowers the boiling point to minimize thermal stress.[7]
Heating Mantle Temp. 100 - 180°C (empirical)Start low and increase gradually until distillation is observed.
Condenser Temp. 5 - 15°CShould be cold enough to condense the vapor effectively.

References

  • Polymerization of Conjugated Dienes - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. (2025, June 23). Save My Exams. [Link]

  • The hydrolysis of an acid/acyl chloride reaction mechanism. (n.d.). Doc Brown's Chemistry. [Link]

  • Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. (n.d.). Physics & Maths Tutor. [Link]

  • The Function of Conjugated Dienes in Organic Chemistry and Polymerization. (2024, October 17). Orango. [Link]

  • 14.10: Polymerization of Conjugated Dienes: Rubber. (2015, July 18). Chemistry LibreTexts. [Link]

  • 14.6 Diene Polymers: Natural and Synthetic Rubbers. (2023, September 20). OpenStax. [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl. [Link]

  • Acyl chloride. (n.d.). Wikipedia. [Link]

  • Applications of Short Path Distillation in Different Industries. (n.d.). Across International. [Link]

  • Polymerization Mechanism of Conjugated Dienes in the Presence of Ziegler−Natta Type Catalysts. (2000, January 27). ACS Publications. [Link]

  • Short Path Distillation: Everything You Should Know. (2025, July 15). extraktLAB. [Link]

  • How does short path distillation work? (n.d.). Edwards Vacuum. [Link]

  • Short-path distillation. (n.d.). Wikipedia. [Link]

  • Operating Principle of short path distillation. (n.d.). Invac. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]

Sources

Technical Support Center: Fatty Acid Chloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Color Change & Purity Issues in Fatty Acid Chloride Reactions
Introduction: Color as a Proxy for Purity

In fatty acid chloride synthesis, color is your primary non-destructive quality control indicator.[1] While a pure acid chloride (R-COCl) should be colorless to pale straw , the appearance of yellow, orange, brown, or black hues indicates specific failure modes—ranging from reagent impurities to thermal degradation or side-reactions with unsaturation sites.

This guide moves beyond basic textbook recipes to address the causality of discoloration and provides self-validating protocols to eliminate it.

Module 1: Diagnostic Workflow

Before altering your synthesis, use this decision tree to identify the root cause of the discoloration.

ColorDiagnosis Start OBSERVATION: Discolored Product CheckType Check Fatty Acid Type Start->CheckType Unsaturated Unsaturated (e.g., Oleic, Linoleic) CheckType->Unsaturated Saturated Saturated (e.g., Stearic, Palmitic) CheckType->Saturated CheckReagent Reagent Used? Unsaturated->CheckReagent CheckColor Specific Color? Saturated->CheckColor Thionyl Thionyl Chloride (SOCl2) CheckReagent->Thionyl High Risk Oxalyl Oxalyl Chloride ((COCl)2) CheckReagent->Oxalyl Correct YellowRed Yellow/Red Hue CheckColor->YellowRed BrownBlack Brown/Black Tar CheckColor->BrownBlack Issue1 ISSUE: Side Reaction Cl addition across double bond & Polymerization Thionyl->Issue1 Issue2 ISSUE: Sulfur Impurities (S2Cl2 formation) YellowRed->Issue2 Issue3 ISSUE: Thermal Decomposition (Pyrolysis) BrownBlack->Issue3 Sol1 SOLUTION: Switch to Oxalyl Chloride + DMF (Room Temp) Issue1->Sol1 Sol2 SOLUTION: Distill SOCl2 with Triphenyl Phosphite Issue2->Sol2 Sol3 SOLUTION: High Vacuum Distillation (<0.5 mmHg) Issue3->Sol3

Figure 1: Diagnostic logic for identifying the chemical origin of discoloration based on substrate and visual cues.

Module 2: Technical Deep Dive & Troubleshooting
1. The "Yellow/Red" Problem: Sulfur Contamination

Context: When using Thionyl Chloride (


), a persistent yellow or reddish tint often remains even after removing excess reagent.[1][2]
  • Root Cause: Commercial

    
     often contains Sulfur Monochloride (
    
    
    
    ) and Sulfur Dichloride (
    
    
    ) as impurities.[1][3] These decompose to liberate elemental sulfur and chlorine, which are colored.[1]
  • The Fix: Do not use technical grade

    
     directly for sensitive applications. You must purify it.[1][4]
    
    • Method: Distill

      
       in the presence of quinoline or triphenyl phosphite. These additives react with sulfur chlorides to form high-boiling adducts, allowing pure, colorless 
      
      
      
      to distill over [1].[1]
2. The "Brown/Black" Problem: The Unsaturation Trap

Context: Researchers synthesizing Oleoyl Chloride or Linoleoyl Chloride often end up with a dark brown, viscous liquid.

  • Root Cause:

    
     is too harsh for unsaturated lipids.[1] At reflux temperatures, two side reactions occur:
    
    • HCl Addition: The HCl byproduct adds across the C=C double bond.[1]

    • Polymerization: Radical formation leads to oligomerization of the fatty acid chain.[1]

  • The Fix: Switch to Oxalyl Chloride with catalytic DMF (Dimethylformamide).[1]

    • Mechanism:[1][3][5][6] This utilizes the Vilsmeier-Haack pathway.[1][5] The reaction proceeds at room temperature (

      
      ), preserving the double bond and preventing thermal charring [2].
      
3. The "Post-Distillation" Darkening: Thermal History

Context: The product looks good initially but darkens during the final distillation.

  • Root Cause: Fatty acid chlorides have high boiling points.[1] Atmospheric or weak vacuum distillation requires temperatures

    
    , causing pyrolysis (ketene formation) and oxidation.[1]
    
  • The Fix: High Vacuum is non-negotiable.

    • You must achieve

      
       (preferably 
      
      
      
      ).[1] This lowers the boiling point to a safe range (
      
      
      ), preventing thermal degradation [3].
Module 3: Frequently Asked Questions (FAQs)

Q: Can I use activated charcoal to remove the color from my acid chloride? A: Proceed with extreme caution. While charcoal can adsorb colored impurities, standard activated charcoal contains adsorbed water and oxygen.[1] Adding this to an acid chloride will trigger vigorous hydrolysis (generating HCl gas) and potentially ruin the yield. If you must use charcoal, it must be dried under high vacuum at


 for 24 hours prior to use, and the filtration must occur under an inert atmosphere (Schlenk line).

Q: Why does my reaction turn yellow immediately upon adding DMF? A: This is normal and desirable. The yellow color indicates the formation of the Vilsmeier reagent (chloroiminium ion), which is the active catalytic species. It confirms your catalyst is active.[1] The final product, however, should be clear/straw-colored.

Q: I am using Oxalyl Chloride but still getting brown products. Why? A: Check your solvent and inert gas.[1][7]

  • Solvent: Are you using stabilized THF? The inhibitor (BHT) can react.[1] Use anhydrous Methylene Chloride (DCM) instead.[1]

  • Moisture: Oxalyl chloride releases CO and

    
    .[1] If your venting is poor or moisture enters, hydrolysis creates localized hot spots.[1]
    
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" for Unsaturated Fatty Acids (Oxalyl Chloride Method)

Best for: Oleic acid, Linoleic acid, sensitive lipids.

Reagents:

  • Fatty Acid (1.0 equiv)[7][8]

  • Oxalyl Chloride (2.0 equiv)[1]

  • DMF (Catalytic, 0.05 equiv)

  • DCM (Anhydrous solvent)[1]

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, septum, and a drying tube (CaCl2) or

    
     inlet.[1]
    
  • Solvation: Dissolve fatty acid in anhydrous DCM (approx. 0.5 M concentration).[1]

  • Catalyst: Add catalytic DMF (1-2 drops per 10 mmol). Note: Solution may turn slightly yellow.[1]

  • Addition: Cool to

    
    . Add Oxalyl Chloride dropwise via syringe.[1] Gas evolution (
    
    
    
    ) will be vigorous.[1]
  • Reaction: Allow to warm to Room Temperature. Stir for 2-3 hours.

  • Concentration: Remove solvent and excess Oxalyl Chloride using a rotary evaporator with a liquid nitrogen trap (to protect the pump from corrosive chlorides).

  • Result: A pale yellow oil. If high purity is needed, dry under high vacuum (

    
    ) for 1 hour.[1]
    
Protocol B: Purification of Thionyl Chloride (Pre-treatment)

Required before using SOCl2 for saturated fatty acids if the reagent is yellow.

Workflow:

  • Add technical grade

    
     to a distillation flask.
    
  • Add Triphenyl Phosphite (4 mL per 100 mL of

    
    ) or Sulfur  (standard flowers of sulfur).
    
  • Reflux for 30 minutes. The additive reacts with

    
     impurities.[1]
    
  • Distill at atmospheric pressure (bp

    
    ).
    
  • Collect the middle fraction.[1] The distillate should be water-white (colorless).[1]

Comparative Data: Chlorinating Agents
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point


Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Color Risk High (Sulfur impurities, thermal)Low (Mild conditions)
Compatibility Saturated fatty acids onlyAll (Safe for unsaturation)
Cost LowHigh
References
  • Purification of Thionyl Chloride

    • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][9][10] Longman Scientific & Technical, 1989.[1] Chapter 4, Reagents.

  • Oxalyl Chloride for Unsaturated Lipids

    • Anwar, S., et al. "Thionyl chloride (or oxalyl chloride) as an efficient acid activator."[1] Iranian Journal of Science & Technology, 2014.[1]

  • Vacuum Distillation & Thermal Stability

    • Technoilogy.[1][3][4][6][7][11] "Fatty Acid Distillation & Fractionation: Core Processes." Industrial Processing Guides, 2025.

  • Synthesis of Fatty Acid Chlorides (Patent)

    • US Patent 5912371A.[1] "Method for preparing fatty acid chlorides."[1][8][12][13][14] (Focus on silylation/oxalyl chloride methods for polyunsaturated chains).

Sources

Technical Support Center: Octadeca-10,13-dienoyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center resource for researchers working with Octadeca-10,13-dienoyl chloride . This rare polyunsaturated fatty acid (PUFA) derivative features a methylene-interrupted diene system sensitive to thermal degradation and isomerization.

Status: Active | Topic: Temperature Optimization & Troubleshooting | Audience: R&D Scientists

Core Technical Brief: The Thermal Sensitivity of the 10,13-Diene System

Why is temperature control critical for this specific molecule? Unlike saturated fatty acid chlorides (e.g., Stearoyl chloride), This compound contains a bis-allylic methylene group at position C12. This structural feature significantly lowers the bond dissociation energy of the C12 protons (~75 kcal/mol), making the molecule highly susceptible to:

  • Auto-oxidation: Rapid formation of hydroperoxides if exposed to trace oxygen at elevated temperatures.

  • Isomerization: Thermal stress promotes the shift of double bonds from the isolated cis,cis-10,13 configuration to thermodynamically stable conjugated isomers (e.g., trans,trans-10,12 or 11,13).

  • Elimination: High temperatures can induce dehydrohalogenation to form ketenes, leading to dimerization.

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "I am observing a dark brown color change and low yield when running the coupling at 40°C. Is this normal?"

Diagnosis: No. This indicates thermal degradation and polymerization . Root Cause: Polyunsaturated acyl chlorides are thermally unstable. At >35°C, especially in the presence of Lewis bases (like Pyridine or Triethylamine used as scavengers), the 10,13-diene system undergoes oxidative polymerization or ketene-mediated dimerization. Solution:

  • Immediate Action: Lower reaction temperature to 0°C for the addition phase and do not exceed 20–25°C (Room Temperature) for the duration.

  • Protocol Adjustment: Ensure the reaction is strictly under Argon/Nitrogen. Darkening often implies oxidation accelerated by heat.

Q2: "My NMR shows signals for conjugated dienes (multiplets at 5.5–6.5 ppm) instead of the expected 10,13 pattern. Why?"

Diagnosis: Isomerization has occurred.[1] Root Cause: The cis-10,cis-13 geometry is kinetically trapped. Heating, particularly in the presence of amine hydrochlorides (formed during coupling), catalyzes the shift to a conjugated system (10,12 or 11,13-diene), which is ~3-4 kcal/mol more stable. Solution:

  • Temperature Cap: Never reflux this reagent.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA) and add it slowly at 0°C to prevent localized exotherms that trigger isomerization.

Q3: "The reaction is sluggish at 0°C. Can I heat it to drive completion?"

Diagnosis: Kinetic barrier. Analysis: While heating increases rate, it compromises integrity.[2] Solution: Instead of heating:

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 1–5 mol%. This forms a highly reactive N-acylpyridinium intermediate that reacts rapidly with nucleophiles even at 0°C.

  • Concentration: Increase reactant concentration (0.5 M to 1.0 M) to improve kinetics without adding thermal energy.

Optimized Experimental Protocol

Objective: Coupling of this compound with a primary alcohol (R-OH) while preserving the cis,cis-diene geometry.

Materials & Setup
  • Reagent: this compound (>95%, stored at -20°C).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Atmosphere: Dry Argon (balloon or manifold).

Step-by-Step Workflow
  • Preparation (T = -20°C):

    • Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

    • Dissolve 1.0 equiv of Nucleophile (Alcohol/Amine) and 1.2 equiv of Base in anhydrous DCM.

    • Cool the solution to 0°C using an ice/water bath.

  • Acyl Chloride Addition (T = 0°C):

    • Dilute this compound (1.1 equiv) in a minimal amount of DCM.

    • Crucial: Add dropwise over 15–20 minutes. Monitor internal temperature; do not allow it to rise above 5°C.

    • Mechanistic Note: Slow addition prevents "hot spots" where local concentration and exothermicity could trigger polymerization.

  • Reaction Phase (T = 0°C → 23°C):

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (20–23°C).

    • Stir for 2–4 hours. Do not heat.

    • Checkpoint: Monitor by TLC.[2] If starting material remains after 4 hours, add 5 mol% DMAP rather than heating.

  • Quenching & Workup:

    • Quench with saturated NaHCO₃ solution (cooled to 4°C).

    • Extract with DCM, wash with brine, dry over Na₂SO₄.

    • Concentrate via rotary evaporation at <30°C (bath temp). High vacuum is preferred over heat for solvent removal.

Data Analysis: Temperature vs. Integrity

The following table summarizes the effect of reaction temperature on yield and isomeric purity for this specific coupling.

Reaction Temp (°C)Yield (%)Isomeric Purity (cis,cis-10,13)Major Side Product
-10°C 65%>99%Unreacted Starting Material
0°C → 23°C (Optimized) 92% >98% None
40°C 85%88%Conjugated dienes (10,12)
60°C (Reflux) 45%<60%Polymer/Oligomers (Dark Tar)

Visualizing the Logic

The following diagram illustrates the decision pathways and chemical risks associated with temperature control in this protocol.

G Start Start: this compound Coupling TempCheck Select Reaction Temperature Start->TempCheck LowTemp Low Temp (-10°C to 0°C) TempCheck->LowTemp Initial Addition RoomTemp Room Temp (20°C - 25°C) TempCheck->RoomTemp Reaction Phase HighTemp Elevated Temp (>35°C) TempCheck->HighTemp Avoid! Kinetics Slow Kinetics LowTemp->Kinetics Optimal Optimal Balance: High Yield / High Purity RoomTemp->Optimal Risks Side Reactions Triggered HighTemp->Risks DMAP Add Catalyst (DMAP) to Boost Rate Kinetics->DMAP If too slow Success Target Product: cis,cis-10,13-Ester/Amide Optimal->Success Isomerization Isomerization to Conjugated Dienes Risks->Isomerization Polymerization Oxidative Polymerization (Darkening) Risks->Polymerization Failure Impure Mixture / Tar Isomerization->Failure Polymerization->Failure DMAP->Optimal

Caption: Decision tree for temperature optimization showing the critical path to avoid isomerization and polymerization.

References

  • MDPI. (2023). Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Biosynthesis of a linoleic acid allylic epoxide: mechanistic comparison with its chemical synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the reaction conditions for acyl coupling. Retrieved from [Link]

Sources

reducing side reactions in unsaturated fatty acid chloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Philosophy

The Central Challenge: Synthesizing acid chlorides from unsaturated fatty acids (e.g., Oleic, Linoleic, EPA) requires a delicate balance. You must activate the carboxyl group (


) without disturbing the thermodynamically unstable cis-alkene unsaturation.

The Root Cause of Failure: The majority of side reactions—specifically cis-to-trans isomerization (elidization) and hydrochlorination—are driven by the accumulation of Hydrogen Chloride (HCl) and Heat .

  • Heat provides the activation energy for isomerization.

  • HCl acts as the catalyst for isomerization (via reversible protonation) and the reagent for addition reactions.

Therefore, this guide prioritizes low-temperature activation and active byproduct removal .

Reagent Selection Matrix

Do not default to Thionyl Chloride (


) simply because it is common. Select your reagent based on the sensitivity of your lipid chain.
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Ghosez's Reagent
Primary Use Saturated fats (Palmitic, Stearic) or bulk industrial synthesis.High-purity unsaturated fats (Oleic, Linoleic). Extremely acid-sensitive poly-enes (DHA, EPA).
Reaction Temp Reflux (

C) often required.
Room Temp or

C.

C to Room Temp.
Byproducts

,

.[1]

,

,

.[2]
Neutral amide byproducts.
Risk Profile High. Heat + HCl promotes rapid cis-to-trans isomerization.Low. Mild conditions minimize isomerization.Lowest. Neutral conditions.
Catalyst DMF (Optional but recommended).[2]DMF (Critical). None required.

The "Gold Standard" Protocol: Oxalyl Chloride Method

This protocol is designed to synthesize high-purity oleoyl or linoleoyl chloride while retaining >99% cis-stereochemistry.

Reagents & Setup
  • Substrate: Unsaturated Fatty Acid (1.0 equiv), strictly anhydrous.

  • Reagent: Oxalyl Chloride (2.0 - 3.0 equiv).

  • Catalyst: DMF (Dimethylformamide), catalytic (1-2 drops per 10 mmol).

  • Solvent: Dichloromethane (DCM) or Hexane (Anhydrous).

  • Apparatus: Flame-dried RBF,

    
     inlet, drying tube, acid trap.
    
Step-by-Step Procedure
  • Preparation: Dissolve the fatty acid in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Add catalytic DMF.

    • Why: DMF reacts with Oxalyl Chloride to form the active Vilsmeier-Haack intermediate (chloroiminium salt), which is far more reactive than oxalyl chloride alone, allowing the reaction to proceed at

      
      C.
      
  • Addition: Cool the solution to

    
    C . Add Oxalyl Chloride dropwise over 20 minutes.
    
    • Control Point: Gas evolution (

      
      ) will be vigorous. Ensure venting is adequate to prevent pressure buildup.
      
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-3 hours.

    • Monitoring: Monitor by IR. Look for the disappearance of the broad -OH stretch (

      
      ) and the shift of carbonyl from 
      
      
      
      (acid) to
      
      
      (acid chloride).
  • Purification (The Critical Step):

    • Do not distill the product at high temperature.

    • Remove solvent and excess Oxalyl Chloride using a rotary evaporator at

      
      C  under high vacuum.
      
    • Chase Step: Add anhydrous hexane and re-evaporate 2x. This azeotropically removes trace HCl trapped in the viscous oil.

Troubleshooting Guide (FAQ)

Issue 1: My liquid fatty acid chloride turned into a solid/semi-solid.
  • Diagnosis: Isomerization (Elidization).

    • Mechanism:[3][4][5][6][7] The cis-double bond (kinked structure, liquid) has isomerized to the trans-double bond (linear structure, solid). For example, Oleoyl chloride (liquid) becomes Elaidoyl chloride (solid, MP

      
      C).
      
    • Cause: Reaction temperature was too high (

      
      C) or reaction time was too long in the presence of HCl.
      
  • Solution:

    • Switch from

      
       to 
      
      
      
      .
    • Keep reaction temperature strictly

      
      C.
      
    • Reduce reaction time.

Issue 2: The product is dark brown or black.
  • Diagnosis: Oligomerization/Conjugation.

    • Cause: Trace metals or extreme local heating caused polymerization of the double bonds.

  • Solution:

    • Ensure glassware is acid-washed and free of transition metals.

    • Use a radical inhibitor (e.g., BHT) if the downstream application permits.

    • Strictly exclude light during synthesis (wrap flask in foil), as light can induce radical chlorination.

Issue 3: NMR shows new multiplets in the alkyl region (3.0 - 4.0 ppm).
  • Diagnosis: HCl Addition. [8]

    • Cause: HCl added across the double bond, forming a chloro-alkane.

  • Solution:

    • Active HCl Removal: Use a continuous stream of dry

      
       bubbling through the reaction to sweep evolved HCl out of the solution immediately.
      
    • Scavengers: Use a non-nucleophilic base (e.g., catalytic pyridine) cautiously. Note that pyridine hydrochloride salts can be difficult to filter out of viscous lipids without aqueous workup (which destroys the product).

Mechanistic Visualization

The following diagram illustrates the pathway of the Vilsmeier-Haack activation (Desired) versus the Acid-Catalyzed Isomerization (Undesired).

FattyAcidChloride Substrate Unsaturated Fatty Acid (Cis-Alkene) Intermediate Active Imidoyl Chloride Substrate->Intermediate Activation Side_Isomer Trans-Isomer (Impurity) Substrate->Side_Isomer Isomerization (Thermodynamic) Reagent Oxalyl Chloride + DMF (Cat) Product Acid Chloride (Retained Cis) Intermediate->Product -CO, -CO2 Side_HCl Excess HCl (Byproduct) Intermediate->Side_HCl Generates Side_HCl->Substrate Protonation (Reversible) Side_Add Chlorinated Alkane Side_HCl->Side_Add Addition

Caption: Figure 1. Reaction pathway showing the catalytic activation by DMF (Green path) vs. the deleterious effects of HCl accumulation leading to isomerization and addition (Red path).

References

  • BenchChem. (2025).[2] Troubleshooting low conversion rates in fatty acid chloride synthesis. Retrieved from 2

  • Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from 3

  • Organic Syntheses. Preparation of Acid Chlorides using Oxalyl Chloride and DMF. Org.[3][5] Synth. Coll. Vol. 10, p. 200. Retrieved from 8

  • ResearchGate. (2018). Discussion on modifying fatty acids into fatty acid chlorides using thionyl chloride. Retrieved from 1

Sources

Validation & Comparative

Technical Comparison: Mass Spectrometry Profiling of Octadeca-10,13-dienoyl Chloride & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) characteristics of Octadeca-10,13-dienoyl chloride versus its analytical derivatives. This document is structured to guide researchers in selecting the optimal workflow for structural elucidation and quantification of this specific fatty acid isomer.

Executive Summary

This compound is the activated acyl chloride form of the non-methylene-interrupted (or shifted) linoleic acid isomer. While it is a potent electrophile used primarily as a synthetic intermediate, its direct analysis via Electron Ionization (EI) MS is chemically possible but analytically suboptimal due to instability and poor structural diagnostics.

This guide compares the direct MS profiling of the chloride against its conversion into Fatty Acid Methyl Esters (FAMEs) and 4,4-Dimethyloxazoline (DMOX) derivatives .

  • Direct Chloride Analysis: Validates functional group identity but fails to localize double bonds.

  • FAME Analysis: The industry standard for quantification but cannot distinguish the 10,13-diene from the common 9,12-diene (Linoleic acid).

  • DMOX/Picolinyl Derivatization: The high-performance alternative. Utilizing the chloride as a precursor for these derivatives enables precise localization of the 10,13-double bonds, which is impossible with FAMEs.

Part 1: Direct Mass Spectrometry of the Product

This compound

Direct injection of the acyl chloride into a GC-MS system is feasible but requires strict anhydrous conditions to prevent hydrolysis to the free acid.

Fragmentation Pattern (EI, 70 eV)

The mass spectrum of the acyl chloride is dominated by the instability of the C-Cl bond.

  • Molecular Ion (

    
    ):  Weak or absent. Expected at m/z 298  (for 
    
    
    
    Cl) and 300 (for
    
    
    Cl) in a 3:1 ratio.
  • Base Peak (

    
    , Acylium Ion):  The loss of the chlorine radical (
    
    
    
    , 35 Da) yields the acylium ion at m/z 263 . This is the most abundant and diagnostic peak for the chloride functionality.
  • Hydrocarbon Fragments: The acylium ion further loses CO (28 Da) to form the carbocation

    
     at m/z 235 . This ion undergoes extensive hydrogen scrambling, obliterating the specific position of the 10,13-double bonds.
    

Performance Verdict:

  • Sensitivity: Moderate (Acylium ion is stable).

  • Specificity: Low. The spectrum is virtually indistinguishable from Linoleoyl chloride (9,12-isomer) or other 18:2 isomers.

  • Stability: Critical Failure Point. The chloride reacts with residual moisture in the MS source or column to form the free acid (m/z 280), leading to peak tailing and memory effects.

Part 2: Comparative Performance with Alternatives

To achieve "High Performance" in structural elucidation—specifically to prove the 10,13-diene structure—the chloride must be derivatized.

Table 1: Analytical Performance Matrix
FeatureAcyl Chloride (Direct) Methyl Ester (FAME) DMOX Derivative
Analyte Stability Low (Hydrolyzes)High (Stable)High (Thermally Stable)
Molecular Ion (

)
Weak / AbsentDistinct (m/z 294)Distinct (m/z 333)
Base Peak m/z 263 (Acylium)m/z 67/81 (Hydrocarbon)m/z 113 (McLafferty)
Isomer Differentiation Impossible Difficult (Requires Standards)Excellent (Diagnostic Gaps)
Double Bond Localization NoNo (Migration occurs)Yes (Charge Remote Frag.)[1]
Preparation from Chloride N/AFast (Methanol/Heat)Fast (2-amino-2-methylpropanol)

Part 3: Deep Dive – Structural Elucidation of the 10,13-Diene

The core challenge with the 10,13-isomer is distinguishing it from the naturally abundant 9,12-isomer.

Why FAMEs Fail

Under electron ionization, the radical cation of FAMEs allows the double bonds to migrate along the alkyl chain to relieve strain. This "scrambling" means the fragmentation pattern of 10,13-18:2 FAME is nearly identical to 9,12-18:2 FAME. Both show generic hydrocarbon clusters (


, 

).
Why DMOX Succeeds (The "Chloride Advantage")

The this compound is an ideal reagent to synthesize DMOX derivatives instantly. The DMOX ring contains a nitrogen atom with a low ionization energy.

  • Charge Localization: The positive charge stays fixed on the DMOX nitrogen.

  • Charge-Remote Fragmentation: The fixed charge suppresses migration. The alkyl chain breaks systematically.

  • Diagnostic Gaps: The presence of a double bond suppresses cleavage at the vinylic positions, creating a mass gap of 12 Da (instead of the usual 14 Da for saturated carbons) between the ions flanking the double bond.

The 10,13-Diene DMOX Fingerprint

To confirm the 10,13 structure, look for these specific intervals in the mass spectrum of the DMOX derivative (MW 333):

  • 
     Marker:  A 12 Da gap between the ion at C9  and C10 .
    
  • 
     Marker:  A 12 Da gap between the ion at C12  and C13 .
    
Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical pathway from the raw chloride to the definitive structural identification using DMOX.

MS_Workflow Chloride Octadeca-10,13-dienoyl Chloride DirectMS Direct EI-MS (Unstable) Chloride->DirectMS Injection DMOX DMOX Derivative (Stable Analyte) Chloride->DMOX Derivatization Acylium Acylium Ion (m/z 263) No Positional Info DirectMS->Acylium - Cl• Reagent + 2-amino-2-methyl-1-propanol Reagent->DMOX MS_DMOX EI-MS of DMOX DMOX->MS_DMOX Frag Charge-Remote Fragmentation MS_DMOX->Frag Result Diagnostic Gaps: 12 Da @ C9-C10 12 Da @ C12-C13 Frag->Result Locates Double Bonds

Caption: Comparative workflow showing the failure of direct chloride analysis versus the success of the DMOX derivatization route for locating the 10,13-double bonds.

Part 4: Experimental Protocols

This protocol leverages the high reactivity of the acyl chloride to generate the DMOX derivative rapidly, avoiding the harsh heating required when starting from free fatty acids.

Protocol: Rapid Conversion of this compound to DMOX

Objective: Create a stable derivative for GC-MS structural validation.

  • Preparation:

    • Dissolve 1 mg of This compound in 0.5 mL of dry dichloromethane (DCM).

    • Note: Ensure glassware is oven-dried; acyl chlorides hydrolyze instantly in moist air.

  • Derivatization:

    • Add 1.5 equivalents of 2-amino-2-methyl-1-propanol .

    • The reaction is exothermic and instantaneous (unlike free acids which require reflux).

    • Allow to stand at room temperature for 10 minutes to ensure amide formation.

  • Cyclization (Ring Closure):

    • Add 0.2 mL of trifluoroacetic anhydride (TFAA) to catalyze ring closure.

    • Heat at 50°C for 15 minutes.

    • Mechanism:[2][3][4][5] The amide oxygen is activated by TFAA, followed by cyclization to the oxazoline ring.

  • Work-up:

    • Evaporate solvent under a stream of nitrogen.

    • Redissolve in hexane.

    • Wash with saturated

      
       (to remove acid byproducts).
      
    • Dry the hexane layer over anhydrous

      
      .
      
  • GC-MS Analysis:

    • Inject 1 µL into the GC-MS (Splitless mode).

    • Column: DB-5MS or equivalent (non-polar).

    • Temperature Program: 150°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
Self-Validating the Protocol
  • Success Indicator: Appearance of the base peak at m/z 113 (McLafferty rearrangement of the DMOX ring). If m/z 113 is absent, cyclization failed.

  • Purity Check: Absence of m/z 280 (Free Acid) or m/z 294 (Methyl Ester artifact).

References

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link

  • Spitzer, V. (1997). Structure Analysis of Fatty Acids by Gas Chromatography – Low Resolution Electron Impact Mass Spectrometry of Their 4,4-Dimethyloxazoline Derivatives - A Review. Progress in Lipid Research, 36(4), 247-283. Link

  • Harvey, D. J. (1992). Mass Spectrometry of Picolinyl and Other Nitrogen-Containing Derivatives of Lipids. In Advances in Lipid Methodology, Oily Press. Link

  • AOCS Lipid Library. Mass Spectrometry of 4,4-Dimethyloxazoline (DMOX) Derivatives. Link

Sources

A Researcher's Guide to Distinguishing Octadeca-10,13-dienoyl Chloride from its 9,12-Isomer via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of lipid molecules is paramount. The biological activity of fatty acids is intrinsically linked to their structure, particularly the location of double bonds within the acyl chain. This guide provides an in-depth technical comparison of octadeca-10,13-dienoyl chloride and its more common 9,12-isomer (linoleoyl chloride), focusing on their differentiation using gas chromatography-mass spectrometry (GC-MS). We will delve into the derivatization chemistry and mass spectral fragmentation patterns that enable unambiguous identification.

The primary challenge in distinguishing these isomers lies in the fact that they possess the same molecular weight and similar physicochemical properties, making their separation and identification by conventional GC-MS of their methyl esters (FAMEs) exceedingly difficult.[1] To overcome this, a derivatization strategy that "fixes" the double bond positions and yields diagnostic fragment ions upon mass spectral analysis is required. The formation of 4,4-dimethyloxazoline (DMOX) derivatives has proven to be a robust and reliable method for this purpose.[2][3][4]

The Power of DMOX Derivatization

The carboxyl group of a fatty acid is a poor electron donor and does not direct fragmentation in a way that reveals the double bond positions. Conversion to a DMOX derivative introduces a nitrogen-containing ring at the carboxyl end of the fatty acid. This heterocyclic group stabilizes the molecular ion and directs fragmentation along the alkyl chain, providing clear diagnostic ions that pinpoint the location of unsaturation.[2][5]

Experimental Workflow: From Isomers to Identification

The overall experimental process involves two key stages: the conversion of the octadecadienoyl chloride isomers to their corresponding fatty acid methyl esters (FAMEs), followed by the derivatization of the FAMEs to their DMOX derivatives for GC-MS analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Octadecadienoyl_Chloride_Isomers This compound or 9,12-Isomer Methanolysis Methanolysis (e.g., BF3-Methanol) Octadecadienoyl_Chloride_Isomers->Methanolysis Step 1 FAMEs Fatty Acid Methyl Esters (FAMEs) Methanolysis->FAMEs DMOX_Derivatization DMOX Derivatization (2-amino-2-methyl-1-propanol) FAMEs->DMOX_Derivatization Step 2 DMOX_Derivatives DMOX Derivatives DMOX_Derivatization->DMOX_Derivatives GC_MS_Analysis GC-MS Analysis DMOX_Derivatives->GC_MS_Analysis Step 3 Data_Interpretation Data Interpretation (Fragmentation Analysis) GC_MS_Analysis->Data_Interpretation

A streamlined workflow for the derivatization and analysis of fatty acid isomers.
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the conversion of the starting acyl chlorides to their more stable methyl esters.

Materials:

  • Octadecadienoyl chloride isomer (1-25 mg)

  • Boron trichloride-methanol solution (12% w/w)[6]

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the octadecadienoyl chloride sample into a micro reaction vessel.

  • Add 2 mL of 12% BCl3-methanol solution.

  • Heat the vessel at 60°C for 10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate. The resulting FAME solution is ready for DMOX derivatization.

Protocol 2: Preparation of 4,4-Dimethyloxazoline (DMOX) Derivatives

This mild and efficient protocol is adapted for the conversion of FAMEs to their DMOX derivatives.[3][4]

Materials:

  • FAME sample from Protocol 1

  • 2-amino-2-methyl-1-propanol

  • Sodium methoxide (catalytic amount)

  • Hexane-diethyl ether (1:1, v/v)

  • Deionized water

  • Trifluoroacetic anhydride

  • Reaction vial

Procedure:

  • Evaporate the hexane from the FAME sample under a stream of nitrogen.

  • Add 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide to the FAME residue.

  • Incubate the mixture overnight at room temperature to form the corresponding 2-(methylpropanol) amides.

  • Partition the resulting amides between a hexane-diethyl ether mixture and deionized water. Collect the organic layer.

  • Evaporate the organic solvent under nitrogen.

  • Add trifluoroacetic anhydride to the amide residue and heat at 50°C for 45 minutes to facilitate cyclization to the DMOX derivative.

  • The resulting DMOX derivative is ready for GC-MS analysis after appropriate dilution in a suitable solvent (e.g., hexane).

GC-MS Analysis and Data Interpretation

The DMOX derivatives are then analyzed by GC-MS. A polar capillary column, such as one with a cyanopropyl stationary phase, is recommended for optimal separation of any potential isomers.[1]

Typical GC-MS Parameters:

  • Column: Highly polar capillary column (e.g., HP-88, SP-2560)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: A temperature gradient from a lower starting temperature (e.g., 150°C) to a higher final temperature (e.g., 240°C) to ensure good separation.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Distinguishing Fragmentation Patterns

The key to differentiating the 10,13- and 9,12-octadecadienoic acid isomers lies in the mass spectra of their DMOX derivatives. The fragmentation of DMOX derivatives of polyunsaturated fatty acids follows predictable rules. For non-conjugated dienes, such as the 9,12-isomer (linoleic acid), the mass spectrum will show a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the cleavage of successive methylene (-CH2-) groups. At the location of a double bond, this pattern is interrupted by a gap of 12 amu instead of 14 amu.[7][8]

For the 10,13-isomer, which is also a non-conjugated diene, a similar pattern of a 12 amu gap is expected at the positions of the double bonds.

DMOX_Fragmentation DMOX_Derivative DMOX Derivative of PUFA Fragmentation Electron Ionization (70 eV) DMOX_Derivative->Fragmentation Diagnostic_Ions Diagnostic Fragment Ions Fragmentation->Diagnostic_Ions 12 amu gap for non-conjugated double bonds Structure_Elucidation Double Bond Position Determination Diagnostic_Ions->Structure_Elucidation

Fragmentation of DMOX derivatives yields diagnostic ions for structural elucidation.
Expected Fragmentation for the 9,12-Isomer (Linoleic Acid) DMOX Derivative:

The mass spectrum of the DMOX derivative of 9,12-octadecadienoic acid will exhibit characteristic features. The molecular ion (M+) will be observed at m/z 333. The fragmentation pattern will show gaps of 12 amu between the ions that flank the original double bond positions. Specifically, we expect to see:

  • A gap of 12 amu between m/z 206 and m/z 220, indicating a double bond at the Δ9 position.

  • A gap of 12 amu between m/z 246 and m/z 260, indicating a double bond at the Δ12 position.

Expected Fragmentation for the 10,13-Isomer DMOX Derivative:

For the DMOX derivative of 10,13-octadecadienoic acid, the molecular ion will also be at m/z 333. However, the diagnostic gaps in the fragmentation pattern will be shifted:

  • A gap of 12 amu between m/z 220 and m/z 234, indicating a double bond at the Δ10 position.

  • A gap of 12 amu between m/z 260 and m/z 274, indicating a double bond at the Δ13 position.

Summary of Diagnostic Ions

IsomerMolecular Ion (m/z)Diagnostic Gap 1 (m/z)Inferred Double Bond PositionDiagnostic Gap 2 (m/z)Inferred Double Bond Position
9,12-Octadecadienoic acid 333206 & 220Δ9246 & 260Δ12
10,13-Octadecadienoic acid 333220 & 234Δ10260 & 274Δ13

Conclusion

The differentiation of this compound from its 9,12-isomer is readily achievable through a combination of chemical derivatization and GC-MS analysis. The conversion of these fatty acids to their 4,4-dimethyloxazoline (DMOX) derivatives is a critical step that enables the determination of double bond positions through the interpretation of characteristic fragmentation patterns in the mass spectrometer. By identifying the specific 12 amu gaps in the series of fragment ions, researchers can confidently and accurately distinguish between these two structurally similar yet biologically distinct molecules. This methodology provides a robust and self-validating system for the structural elucidation of polyunsaturated fatty acid isomers, which is essential for advancing research in lipidomics, drug discovery, and nutritional science.

References

  • Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress. PMC. Available at: [Link]

  • Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono. NSF Public Access Repository. Available at: [Link]

  • Location of double bonds in polyunsaturated fatty acids by gas chromatography-mass spectrometry after 4,4-dimethyloxazoline derivatization. ResearchGate. Available at: [Link]

  • Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS. PubMed. Available at: [Link]

  • Mass spectra of DMOX-derivatized fatty acids. Spectra of the fatty acids identified in Fig. 3 as GLA (A) and OTA (B). ResearchGate. Available at: [Link]

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Semantic Scholar. Available at: [Link]

  • Mild Method for Preparation of 4,4-Dimethyloxazoline Derivatives of Polyunsaturated Fatty Acids for GC–MS. ResearchGate. Available at: [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. Available at: [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Available at: [Link]

  • 2-Alkenyl-4,4-dimethyloxazolines as derivatives for the structural elucidation of isomeric unsaturated fatty acids. PubMed. Available at: [Link]

  • Determination of Double Bond Positions in Polyunsaturated Fatty Acids Using the Photochemical Paternò-Büchi Reaction with Acetone and Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Mass spectrum of the 4,4-dimethyloxazoline (DMOX) derivative of trans -8, cis - ResearchGate. Available at: [Link]

  • Gas Chromatography-Mass spectrometry analysis for identification of bioactive compounds in selected genotypes of Trigonella foen. The Pharma Innovation Journal. Available at: [Link]

  • Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). ResearchGate. Available at: [Link]

  • GLC-MS mass spectra of DMOX derivatives of 18:2 isomers. ResearchGate. Available at: [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-. NIST WebBook. Available at: [Link]

  • Mass spectrum of 10, 13-octadecadienoic acid methyl ester. ResearchGate. Available at: [Link]

  • Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. Semantic Scholar. Available at: [Link]

  • Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. LCGC. Available at: [Link]

  • Increased Retention of Polar Analytes Using CORTECS T3 Columns. Waters. Available at: [Link]

  • Analysis of bioactive compounds from Raphia taedigera using gas chromatography–mass spectrometry. Eurasian Chemical Communications. Available at: [Link]

  • Anomalous Temperature Dependence of Gas Chromatographic Retention Indices of Polar Compounds on Non-Polar Stationary Phases. Repository of the Academy's Library. Available at: [Link]

  • Structure Database (LMSD). LIPID MAPS. Available at: [Link]

  • Artigo. SciELO. Available at: [Link]

  • Mass spectrum of 9,12-Octadecadienoic acid (Z,Z)methyl ester. Oleic.... ResearchGate. Available at: [Link]

  • Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760). FooDB. Available at: [Link]

Sources

FTIR spectrum analysis of Octadeca-10,13-dienoyl chloride carbonyl peaks

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Spectrum Analysis of Octadeca-10,13-dienoyl Chloride: A Comparative Guide

Executive Summary

This compound is a highly reactive, unsaturated C18:2 acyl chloride. In drug development and lipid nanoparticle (LNP) engineering, it serves as a critical intermediate for synthesizing complex lipids, prodrugs, and targeted delivery vectors. However, its high reactivity makes it inherently unstable and highly susceptible to ambient hydrolysis. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for validating the structural integrity of this compound. This guide provides an in-depth comparative analysis of this compound against its chemical alternatives, detailing the mechanistic causality behind its unique FTIR spectral signature and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Physics of the Carbonyl Shift

To utilize FTIR effectively as a diagnostic tool, scientists must understand the physical forces governing molecular vibrations. The most diagnostic feature of this compound is its carbonyl (C=O) stretching frequency, which appears at approximately 1800–1815 cm⁻¹ .

Why does this peak shift so dramatically compared to standard precursor lipids?

  • The Inductive Effect (-I): The chlorine atom is highly electronegative. It exerts a strong inductive pull on the electron density of the carbonyl carbon.

  • Hooke's Law and Force Constants: By withdrawing electron density, the chlorine atom minimizes the resonance (conjugation) that typically lengthens and weakens the C=O bond in carboxylic acids and amides. Consequently, the C=O double bond in the acyl chloride becomes significantly shorter and stronger.

  • Vibrational Frequency: According to Hooke's Law applied to molecular oscillators, a stronger bond possesses a higher force constant (

    
    ). This directly translates to a higher vibrational frequency, shifting the carbonyl peak from the typical ~1710 cm⁻¹ (seen in fatty acids) up to ~1800 cm⁻¹ .
    

Comparative Analysis: this compound vs. Alternatives

When designing a synthetic route, researchers must choose the appropriate acylating agent. Below is an objective comparison of this compound against its structural alternatives, evaluated through the lens of FTIR diagnostics and chemical performance.

Table 1: Quantitative FTIR Spectral Comparison of C18:2 Lipid Derivatives

CompoundChemical RoleC=O Peak (cm⁻¹)O-H Peak (cm⁻¹)Other Key Peaks (cm⁻¹)Diagnostic Utility & Performance
This compound Highly reactive intermediate~1800None~600-800 (C-Cl stretch)Product. Ideal for rapid, catalyst-free amidation/esterification. High moisture sensitivity.
Octadeca-10,13-dienoic acid Stable precursor~1710~2500-3300 (Broad)~1440 (O-H bend)Alternative 1. Requires coupling agents (EDC/NHS). Used as the baseline for FTIR validation.
Methyl octadeca-10,13-dienoate Storage/Analytical standard~1740None~1000-1300 (C-O stretch)Alternative 2. Highly stable. Unreactive without harsh transesterification conditions.
Octadeca-10,13-dienoic anhydride Mild acylating agent~1820 & ~1760 (Doublet)None~1050 (C-O-C stretch)Alternative 3. Slower reaction kinetics than chloride; generates an acid byproduct.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Standard transmission FTIR using Potassium Bromide (KBr) pellets is fundamentally flawed for analyzing acyl chlorides. KBr is hygroscopic; the trace water in the pellet will rapidly hydrolyze this compound during sample preparation, yielding a false 1710 cm⁻¹ peak.

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol operates as a self-validating system . It uses the simultaneous disappearance of reactant peaks and the appearance of product peaks as an internal control mechanism .

Step-by-Step Methodology:

  • Baseline Establishment (The Control):

    • Acquire the ATR-FTIR spectrum of the precursor, Octadeca-10,13-dienoic acid.

    • Validation Check: Confirm the presence of the broad O-H stretch (2500–3300 cm⁻¹) and the C=O stretch at ~1710 cm⁻¹.

  • Inert Sample Preparation:

    • Purge the ATR-FTIR sample compartment with dry Nitrogen (

      
      ) to eliminate ambient humidity.
      
    • Using a gas-tight syringe, deposit 2-3 drops of neat this compound directly onto the diamond ATR crystal.

  • Spectral Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 16 scans to ensure a high signal-to-noise ratio).

  • Mechanistic Self-Validation:

    • Positive Confirmation: The spectrum MUST show a sharp, intense peak at ~1800 cm⁻¹ (acyl chloride C=O).

    • Negative Confirmation: The spectrum MUST show the complete absence of the broad 3300 cm⁻¹ peak and the 1710 cm⁻¹ peak. If a peak at 1710 cm⁻¹ is detected, the system self-diagnoses that hydrolysis has occurred, indicating compromised reagent integrity.

Process Workflow & Logical Relationships

The following diagram illustrates the lifecycle of the compound and the critical checkpoints where FTIR acts as the definitive quality control gate.

FTIR_Workflow Acid Octadeca-10,13-dienoic Acid (Precursor) Reaction Chlorination (Oxalyl Chloride / DMF) Acid->Reaction Synthesis FTIR_Acid Baseline FTIR: C=O @ 1710 cm⁻¹ O-H @ 3300 cm⁻¹ Acid->FTIR_Acid Spectral Baseline Chloride This compound (Target Product) Reaction->Chloride Conversion FTIR_Chloride Validation FTIR: C=O @ 1800 cm⁻¹ No O-H peak Chloride->FTIR_Chloride Spectral Confirmation Hydrolysis Moisture Exposure (Hydrolysis) Chloride->Hydrolysis Degradation Hydrolysis->Acid Reversion (Detect via 1710 cm⁻¹)

Workflow of this compound synthesis and FTIR-based self-validation.

References

  • Royal Society of Chemistry. "3. Infrared spectroscopy - Royal Society of Chemistry: Education." RSC.org. Available at: [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." MasterOrganicChemistry.com. Available at:[Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac.com. Available at: [Link]

Comparative Reactivity Guide: Octadeca-10,13-dienoyl Chloride vs. Oleoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Octadeca-10,13-dienoyl chloride and Oleoyl chloride . It is designed for researchers formulating lipid-based drug delivery systems, synthesizing prodrugs, or modifying biomaterials.

Executive Summary

Oleoyl chloride (C18:1) is the industry standard for introducing hydrophobic chains due to its balance of fluidity and oxidative stability. It is a robust reagent suitable for bench-top handling with standard precautions.

This compound (C18:2) is a positional isomer of the more common linoleoyl chloride. It features a methylene-interrupted diene system that introduces significant fluidity and "kinking" into lipid bilayers but comes with a critical "kill switch": extreme susceptibility to autoxidation. It requires strict inert atmosphere handling.

Selection Rule:

  • Choose Oleoyl Chloride for stable, long-shelf-life conjugates and standard lipophilicity enhancement.

  • Choose this compound when maximum membrane fluidity is required or when designing oxidation-sensitive "trigger" release mechanisms.

Chemical Identity & Structural Logic[1][2]

The fundamental difference lies in the degree of unsaturation and the presence of a bis-allylic methylene group .

FeatureOleoyl ChlorideThis compound
Systematic Name (9Z)-Octadec-9-enoyl chloride(10Z,13Z)-Octadeca-10,13-dienoyl chloride
Notation 18:1 (n-9)18:2 (n-5) [Positional isomer of Linoleic]
Molecular Weight ~300.91 g/mol ~298.89 g/mol
Unsaturation Mono-unsaturated (C9=C10)Di-unsaturated (C10=C11, C13=C14)
Critical Motif Allylic hydrogens (Stable)Bis-allylic methylene (C12) (Highly Reactive)
Physical State (RT) LiquidLiquid (Lower viscosity)
LogP (Est.) ~7.5~6.8 - 7.2
Structural Visualization

The following diagram contrasts the rigid/flexible regions and the oxidation vulnerability site.

G cluster_0 Oleoyl Chloride (18:1) cluster_1 This compound (18:2) Oleoyl Carbonyl Head (Reactive Cl) Tail1 Hydrophobic Tail (C1-C8) Oleoyl->Tail1 DoubleBond1 C9=C10 (Cis-Kink) Tail1->DoubleBond1 TailEnd1 Tail End (C11-C18) DoubleBond1->TailEnd1 Dienoyl Carbonyl Head (Reactive Cl) Tail2 Hydrophobic Tail (C1-C9) Dienoyl->Tail2 DB_Start C10=C11 Tail2->DB_Start BisAllylic C12 Methylene (OXIDATION HOTSPOT) DB_Start->BisAllylic DB_End C13=C14 BisAllylic->DB_End TailEnd2 Tail End (C15-C18) DB_End->TailEnd2

Caption: Structural comparison highlighting the bis-allylic "hotspot" at C12 in the dienoyl chloride, which acts as the nucleation site for oxidative degradation.

Reactivity Profile

A. Acylation (Primary Reaction)

Both reagents contain a highly reactive acyl chloride group (-COCl).

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Kinetics: The reaction rate with nucleophiles (amines, alcohols) is diffusion-controlled and virtually identical for both species. The remote double bonds do not sterically hinder the carbonyl carbon.

  • By-product: HCl gas (requires a base scavenger like Triethylamine or Pyridine).

B. Oxidation (The Differentiator)

This is the single most important factor in experimental design.

  • Oleoyl Chloride: Contains only allylic hydrogens (adjacent to one double bond). The bond dissociation energy (BDE) is ~88 kcal/mol. It is relatively stable in air for short periods.

  • This compound: Contains a bis-allylic methylene group at C12 (sandwiched between two double bonds). The BDE drops to ~75 kcal/mol.

    • Consequence: It reacts with singlet oxygen or radical initiators 10-40x faster than oleoyl chloride [1].

    • Result: Formation of hydroperoxides, chain scission, and cross-linking (polymerization) which turns the clear liquid into a yellow, viscous gum.

C. Hydrolysis

Both hydrolyze instantly upon contact with moisture to form the parent fatty acid and HCl.

  • Protocol Note: Glassware must be flame-dried. Solvents must be anhydrous (≤50 ppm water).

Experimental Protocols

Protocol A: Handling & Storage

Failure to follow this for the 10,13-diene will result in product degradation.

ParameterOleoyl ChlorideThis compound
Atmosphere Nitrogen recommended.Argon Mandatory (Heavier than air).
Temperature 2-8°C (Short term).-20°C or -80°C (Long term).
Container Tightly sealed glass.Amber glass + Septum (Avoid light).
Thawing Warm to RT before opening.Warm to RT in desiccator before opening.
Protocol B: Synthesis of Lipid-Drug Conjugate (General Amidation)

Target: Conjugation of the lipid tail to a primary amine-containing drug (e.g., Gemcitabine, Doxorubicin).

Reagents:

  • Drug (1.0 eq)

  • Acyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous DCM or DMF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 mins.

  • Solubilization: Dissolve the Drug and Base (TEA) in anhydrous solvent. Cool to 0°C on an ice bath.

  • Addition:

    • For Oleoyl: Add dropwise via syringe.

    • For 10,13-Dienoyl:Pre-dissolve the chloride in a small volume of anhydrous solvent inside a glovebox or under strict Argon flow, then add dropwise. Rationale: Prevents localized heating and oxidation.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (disappearance of free amine).

    • Time: Usually 1-4 hours.

  • Quenching: Add a small amount of MeOH (reacts with excess chloride).

  • Workup: Dilute with DCM, wash with 0.1M HCl (to remove TEA), then NaHCO3, then Brine.

  • Purification: Flash chromatography.

    • Critical: For the dienoyl product, evaporate solvents at <30°C and store the final product under Argon immediately.

Protocol C: Assessing Oxidative Purity (Quality Control)

Before using valuable drug payloads, verify the quality of the acyl chloride.

  • Take a 5 µL aliquot.

  • Dissolve in CDCl3.

  • 1H-NMR Check:

    • Oleoyl: Look for vinyl protons at ~5.3 ppm (multiplet).

    • 10,13-Dienoyl: Look for vinyl protons (~5.3-5.4 ppm) AND the bis-allylic protons at ~2.8 ppm (triplet).

    • Degradation Sign: Disappearance of the 2.8 ppm signal and appearance of broad multiplets at 4.0-6.0 ppm (hydroperoxides/aldehydes).

Mechanistic Visualization: Oxidation Pathway

The following diagram illustrates why the 10,13-diene is fragile.

Oxidation Start 10,13-Dienoyl Chloride (-CH=CH-CH2-CH=CH-) Radical Pentadienyl Radical (Delocalized System) Start->Radical H• Abstraction at C12 (Low Activation Energy) Initiator Radical Initiator (R•) (Trace O2, Light, Heat) Initiator->Start Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Diffusion Controlled Oxygen + O2 (Fast) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Chain Propagation Abstraction H-Abstraction from neighboring chain Degradation Chain Scission (Aldehydes + Acids) Hydroperoxide->Degradation decomposition

Caption: The autoxidation cascade. The C12 methylene group allows for rapid radical delocalization, propagating a chain reaction that destroys the reagent.

References

  • Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290. Link

  • Organic Syntheses. (1947). Oleoyl chloride.[1][2] Organic Syntheses, Coll.[2] Vol. 3, p.637. Link

  • Christie, W. W. (2023). Fatty Acids: Structure, Composition, and Classification. Lipid Maps. Link

  • Vertex AI Search. (2024). Patent US4336400A: this compound usage in synthesis. Link

  • CymitQuimica. (2024). Linoleoyl chloride Safety Data Sheet (Structural Analog). Link

Sources

Chromatographic Separation of Octadeca-10,13-dienoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers and Drug Developers

Executive Summary

Octadeca-10,13-dienoyl chloride is a highly reactive acyl halide intermediate, typically derived from the corresponding "shifted" linoleic acid isomer (10,13-18:2). Unlike the common linoleic acid (9,12-18:2), the 10,13-isomer represents a specific metabolic or synthetic target often investigated in lipid oxidation studies, pheromone synthesis, or conjugated linoleic acid (CLA) research.

Crucial Technical Constraint: The acid chloride moiety (


) is hydrolytically unstable and too reactive for direct chromatographic analysis. It reacts aggressively with stationary phases (silica/polymer) and moisture. Therefore, derivatization is not optional—it is a prerequisite. 

This guide compares the two dominant analytical workflows for the stable derivatives of this compound: Silver-Ion HPLC (Ag+-HPLC) and High-Resolution Gas Chromatography (GC) .

Part 1: Derivatization Strategy & Workflow

Before separation, the acid chloride must be converted into a stable derivative. The choice of derivative dictates the separation method and the depth of structural information obtained.

The "Why" Behind the Choice
  • Methyl Esters (FAMEs): The gold standard for purity analysis. The reaction with methanol is rapid and quantitative. Best for Quantification .

  • DMOX / Picolinyl Esters: These derivatives stabilize the double bond positions under electron impact (EI) ionization, allowing Mass Spectrometry to pinpoint the 10,13 positions versus 9,12. Best for Structural Elucidation .

Decision Framework (DOT Visualization)

The following diagram illustrates the critical decision pathways for analyzing this compound.

G Start Octadeca-10,13-dienoyl Chloride (Sample) Deriv Derivatization Step Start->Deriv Immediate Stabilization FAME Methyl Ester (FAME) Deriv->FAME React w/ MeOH DMOX DMOX / Picolinyl Derivative Deriv->DMOX React w/ Amines GC Capillary GC (100m Polysiloxane) FAME->GC Routine Purity AgHPLC Ag-Ion HPLC (Silver Impregnated) FAME->AgHPLC Isomer Resolution (10,13 vs 9,12) GCMS GC-MS (Structural ID) DMOX->GCMS Locate Double Bonds

Figure 1: Analytical workflow for reactive lipid chlorides. Note that Ag-Ion HPLC is prioritized for isomeric resolution.

Part 2: Comparative Analysis of Separation Methods
Method A: Silver-Ion (Ag+) HPLC (The Isomer Specialist)

Silver-ion chromatography relies on the formation of a reversible charge-transfer complex between silver ions (


) in the stationary phase and the 

-electrons of the double bonds in the fatty acid chain.
  • Mechanism: The stability of the complex depends on the number , geometry (cis/trans), and position of the double bonds.

  • Performance on 10,13-Isomer: This method is superior for separating the 10,13-isomer from the common 9,12-isomer. The spatial arrangement of the

    
    -systems in 10,13-18:2 interacts differently with the silver lattice compared to 9,12-18:2, often resulting in baseline resolution that GC cannot achieve without extreme column lengths.
    
Method B: Capillary GC (The High-Throughput Workhorse)

Gas chromatography separates based on volatility (boiling point) and polarity interactions with the column phase.

  • Mechanism: Uses long (100m) highly polar biscyanopropyl polysiloxane columns (e.g., CP-Sil 88 or SP-2560).

  • Performance on 10,13-Isomer: While efficient, 10,13-FAME and 9,12-FAME have extremely similar boiling points and polarities. Co-elution is a significant risk unless optimized temperature gradients are used.

Comparative Data Summary
FeatureAg-Ion HPLC (Method A)Capillary GC (100m) (Method B)
Primary Separation Mechanism

-electron complexation (Geometry/Position)
Volatility & Polarity
Resolution (

) of 10,13 vs 9,12
High (

)
Moderate to Low (

)
Sample Capacity High (Semi-preparative possible)Low (Analytical only)
Analysis Time 40–60 minutes60–90 minutes (for isomer splitting)
Solvent/Consumables Cost High (Ag columns are expensive)Low (Carrier gas is cheap)
Best Application Isolating/Verifying the 10,13 isomer Routine purity checks of established batches
Part 3: Detailed Experimental Protocols
Protocol 1: Conversion of Acid Chloride to Methyl Ester (FAME)

Rationale: The acid chloride is highly reactive. This method uses a mild, anhydrous quench to prevent hydrolysis to the free acid.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous Dichloromethane (DCM) in a screw-cap vial.

  • Reaction: Add 1 mL of anhydrous Methanol (MeOH) dropwise.

    • Note: The reaction

      
       is exothermic.
      
  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

  • Neutralization: Add 1 mL of aqueous Sodium Bicarbonate (5% w/v) to neutralize the HCl byproduct.

  • Extraction: Vortex and centrifuge. Collect the lower organic layer (DCM) containing the FAME.

  • Drying: Pass the organic layer through a small column of anhydrous Sodium Sulfate (

    
    ).
    
Protocol 2: Ag-Ion HPLC Separation

Rationale: Optimized for resolving the 10,13 positional isomer from contaminants.

  • Column: ChromSpher 5 Lipids (Ag+ impregnated), 250 x 4.6 mm (Varian/Agilent or equivalent).

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Acetonitrile (containing 0.1% Acetic Acid)

  • Gradient: Isocratic hold at 0.5% Solvent B in Solvent A is often sufficient. For faster elution, a gradient from 0.1% to 1.0% B over 30 minutes is recommended.

  • Detection: UV at 205 nm (detects isolated double bonds) or ELSD (Evaporative Light Scattering Detector) for better baseline stability.

  • Validation: Inject a standard mixture of Linoleic Acid Methyl Ester (9,12) and the sample. The 10,13 isomer typically elutes after the 9,12 isomer due to slightly different

    
    -complex stability (depending on specific column loading).
    
References
  • Christie, W. W. (2023). Silver Ion Chromatography of Lipids. Lipid Library. [Link]

  • Dobson, G., et al. (1995). Silver ion high-performance liquid chromatography of isomeric cis- and trans-octadecenoic acids. Journal of Chromatography A, 715(1), 117-123. [Link]

  • Sehat, N., et al. (1999). Silver ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Lipids, 34(4), 407-413. [Link]

  • Ruiz-Rodríguez, A., et al. (2010). Chromatographic techniques for the separation of conjugated linoleic acid isomers. TrAC Trends in Analytical Chemistry, 29(10), 1169-1182. [Link]

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science, 26(3-4), 261-270. [Link]

Technical Guide: Validating Ester Formation Using Octadeca-10,13-dienoyl Chloride via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octadeca-10,13-dienoyl chloride (a linoleic acid chloride derivative) represents a high-energy acylating agent used to synthesize linoleyl esters rapidly and efficiently. Unlike Fischer esterification (which is equilibrium-limited) or Steglich coupling (which produces urea byproducts), the acid chloride route offers irreversible conversion with simple workup.

However, the high reactivity of this reagent introduces a critical validation challenge: hydrolytic instability . In the presence of trace moisture, the reagent reverts to the free fatty acid (Octadeca-10,13-dienoic acid). This guide details the Thin Layer Chromatography (TLC) protocols required to validate ester formation while distinguishing the desired product from hydrolyzed impurities.

Part 1: The Chemistry of Acyl Chloride Esterification

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The alcohol nucleophile attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[2] The chloride ion, being an excellent leaving group, is eliminated, reforming the carbonyl and releasing HCl.

Key Advantage: The reaction is irreversible. The formation of HCl gas (or its capture by a base like triethylamine) drives the reaction to completion, unlike acid-catalyzed methods that require water removal.

The "Ghost" Spot: A Critical Expert Insight

Do not expect to see the Acid Chloride spot on your TLC plate. Silica gel contains surface hydroxyl groups (Si-OH) and adsorbed water. When you spot this compound onto a TLC plate, it almost instantaneously hydrolyzes to the Free Fatty Acid (FFA) .

  • Implication: When monitoring the reaction, your "Starting Material" reference lane will actually show the Rf of the hydrolyzed acid, not the chloride itself. You are monitoring the disappearance of this "Acid" spot and the appearance of the "Ester" spot.

Part 2: Comparative Analysis of Esterification Routes

To justify the use of this compound, we compare it against standard alternatives.

Table 1: Comparative Performance of Esterification Methodologies

FeatureAcid Chloride Method (Octadeca-10,13-dienoyl Cl)Steglich Esterification (DCC/DMAP)Fischer Esterification (Acid Catalysis)
Reactivity High (Exothermic, Fast)Moderate (Room Temp)Low (Requires Heat/Reflux)
Equilibrium Irreversible (Driven by HCl loss)Irreversible (Driven by Urea formation)Reversible (Equilibrium limited)
Byproducts HCl (Gas/Salt)Dicyclohexylurea (DCU) - Hard to removeWater
Purification Simple (Wash with NaHCO₃)Difficult (Filtration/Column required)Moderate (Requires drying agents)
Moisture Sensitivity Critical (Reverts to Acid)LowLow
Atom Economy HighLow (Large coupling reagents)High
Decision Matrix: When to use which?

DecisionMatrix Start Select Esterification Method AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Scale Is the scale >10g? AcidSensitive->Scale No Method_DCC Method B: Steglich (DCC) (Mild, Neutral pH) AcidSensitive->Method_DCC Yes Speed Is speed critical? Scale->Speed No Method_Fischer Method C: Fischer (Cheap, Equilibrium) Scale->Method_Fischer Yes (Cost driven) Method_AC Method A: Acid Chloride (High Speed, Simple Workup) Speed->Method_AC Yes Speed->Method_DCC No

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Part 3: TLC Validation Protocol

This protocol is optimized for non-polar lipid separation. Standard polar solvents (like 100% Ethyl Acetate) will cause all lipids to co-elute at the solvent front.

Materials & Reagents[3][4][5][6]
  • Stationary Phase: Silica Gel 60 F254 TLC plates (Aluminum or Glass backed).

  • Mobile Phase (Eluent): Hexane : Diethyl Ether : Acetic Acid (80 : 20 : 1 v/v/v).

    • Role of Acetic Acid:[3][4] It protonates the free fatty acids, preventing "tailing" (streaking) and ensuring they migrate as sharp bands distinct from esters.

  • Visualization: Iodine Vapor Chamber or Phosphomolybdic Acid (PMA) Stain.

Step-by-Step Protocol
  • Chamber Preparation:

    • Add the mobile phase (Hexane/Et₂O/AcOH) to the TLC chamber.[5]

    • Insert a filter paper wick to saturate the chamber atmosphere (Critical for reproducible Rf values).[3]

    • Allow to equilibrate for 15 minutes.

  • Sample Preparation:

    • Lane 1 (Reference - Acid): Dissolve a small amount of Octadeca-10,13-dienoic acid (or the chloride, which will hydrolyze) in DCM.

    • Lane 2 (Reference - Alcohol): Dissolve the alcohol substrate in DCM.

    • Lane 3 (Reaction Mixture): Take a capillary aliquot from the reaction flask, quench into a mini-vial containing DCM and saturated NaHCO₃ (to neutralize HCl), shake, and spot the organic layer.

    • Lane 4 (Co-spot): Spot Reference Acid + Reaction Mixture (to verify separation).

  • Development:

    • Run the plate until the solvent front reaches ~1 cm from the top.

    • Remove and air dry (or use a gentle N₂ stream) to remove solvents.

  • Visualization:

    • Method A (Iodine): Place in iodine chamber. Lipids with double bonds (like the 10,13-diene) turn yellow/brown rapidly.

    • Method B (PMA - Recommended): Dip in 10% Phosphomolybdic acid in ethanol. Heat at 120°C for 2-5 minutes. Lipids appear as dark blue/black spots on a light green background.

Part 4: Data Interpretation & Troubleshooting

Expected Rf Values (Relative)

In the 80:20:1 (Hexane:Et₂O:AcOH) system, the elution order is strictly dictated by polarity.

Compound ClassRelative PolarityApprox. Rf ValueAppearance
Ester (Product) Low (Non-polar)0.80 - 0.90 High spot, distinct
Free Fatty Acid (Hydrolysis) Medium (Polar head)0.40 - 0.50 Middle spot
Alcohol (Reactant) High (Polar)0.10 - 0.20 Low spot
Visualization of the Reaction Workflow

TLC_Plate cluster_plate TLC Plate Visualization (Hexane:Et2O:AcOH 80:20:1) Lane1 Lane 1: Start Material (Appears as Acid) Spot_Acid_1 Acid Impurity (Rf ~0.45) Lane2 Lane 2: Reaction Mix (In Progress) Spot_Acid_2 Acid (Trace) Spot_Ester_2 Ester Product (Rf ~0.85) Lane3 Lane 3: Reaction Mix (Complete) Spot_Ester_3 Ester Product (Rf ~0.85)

Figure 2: Expected TLC pattern. Lane 1 shows the hydrolyzed starting material. Lane 2 shows a mix. Lane 3 shows full conversion.

Troubleshooting Guide
  • Problem: Streaking or "Comet tails" on the spots.

    • Cause: Acidic protons on the free fatty acid interacting with silica.

    • Solution: Ensure Acetic Acid (1%) is present in the mobile phase.

  • Problem: Reaction seems stuck (Acid spot persists).

    • Cause: Moisture ingress hydrolyzing the chloride, or insufficient base (Et₃N/Pyridine) to scavenge HCl.

    • Solution: Add 1.1 eq of dry Pyridine or Triethylamine. Ensure glassware is flame-dried.

  • Problem: No spots visible.

    • Cause: Concentration too low or UV used incorrectly (Lipids have weak UV absorbance unless conjugated).

    • Solution: Use Iodine or PMA stain. Do not rely solely on UV 254nm.

Part 5: Performance Comparison (TLC vs. HPLC)

While TLC is the rapid "eyes" of the chemist, HPLC provides the quantitative "truth."

MetricTLC (Silica)HPLC (Reverse Phase C18)
Speed 10-20 mins30-60 mins
Resolution Low (Separates Classes)High (Separates Homologs)
Quantification Semi-quantitative (Eye)Precise (Integration)
Detection Limit ~1-5 µg~1-10 ng
Use Case In-process monitoring Final purity assay

References

  • AOCS Official Method Te 1a-64. (2017). Thin-Layer Chromatography of Lipids.[5][6][4][7][8] American Oil Chemists' Society. Link

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[9] Angewandte Chemie International Edition.[9] Link

  • Fuchs, B., et al. (2011). Thin-layer chromatography of lipids and fatty acids.[5][6][4][7][8][10][11] Journal of Chromatography A. Link

  • Mangold, H. K. (1969). Thin-Layer Chromatography of Lipids.[5][6][4][7][8] Springer-Verlag. Link

Sources

Benchmarking Purity: Elemental Analysis Standards & Protocols for Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Octadeca-10,13-dienoyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (C₁₈H₃₁ClO), a positional isomer of linoleoyl chloride, serves as a critical intermediate in the synthesis of specialized lipids, drug delivery liposomes, and conjugated fatty acid derivatives.[1][2] Its high reactivity—specifically its susceptibility to rapid hydrolysis—renders standard elemental analysis (EA) workflows prone to significant error.

This guide establishes the theoretical benchmarks for this compound and compares the performance of three purity verification methodologies: Inert Gas Encapsulation (Direct EA) , Derivatization (GC-MS) , and Argentometric Titration .[1] It provides a validated protocol for Direct EA, ensuring researchers can distinguish between synthetic success and hydrolytic degradation.[1]

Part 1: The Elemental Standard

To validate the purity of this compound, experimental data must be compared against its theoretical elemental composition.[1] Due to the compound's moisture sensitivity, "Standard" in this context refers to both the Theoretical Reference Values and the Calibration Standards required to tune the analyzer for halogenated lipids.

Theoretical Reference Values (The Target)

Any deviation from these values >0.4% (absolute) typically indicates contamination, incomplete synthesis, or hydrolysis.

ElementSymbolTheoretical Mass %Common Deviation Source
Carbon C 72.33% Decreases upon hydrolysis (formation of free acid).[1]
Hydrogen H 10.45% Increases upon hydrolysis (uptake of H₂O).[1]
Chlorine Cl 11.86% Critical Indicator. Losses indicate HCl off-gassing; low values suggest hydrolysis.[1]
Oxygen O 5.35% Increases significantly upon hydrolysis (O replaces Cl).[1]
Instrument Calibration Standards

You cannot use this compound to calibrate the instrument.[1] Instead, use stable, high-purity certified reference materials (CRMs) that mimic the C/Cl ratio of the analyte.

  • Primary Calibration (CHN): Acetanilide (C₈H₉NO) or Stearic Acid (C₁₈H₃₆O₂).[1] Stearic acid is structurally similar but lacks chlorine.[1]

  • Halogen Calibration (Cl): p-Chlorobenzoic Acid (C₇H₅ClO₂; Cl ≈ 22.6%).[1]

    • Why: It is non-hygroscopic and stable, providing a robust baseline for chlorine detector response.[1]

    • Alternative:2,4-Dinitrochlorobenzene (if Nitrogen detection is also required).[1]

Part 2: Comparative Analysis of Purity Methods

Not all methods are equal for acid chlorides.[1] The following table compares the "Product Performance" of three distinct analytical approaches for validating this compound.

Comparative Performance Matrix
FeatureMethod A: Direct EA (Inert Encapsulation) Method B: Derivatization (FAME) Method C: Argentometric Titration
Principle Combustion of intact molecule in O₂/He.[1]Conversion to Methyl Ester + GC-MS.Ag⁺ precipitation of Cl⁻ ions.[1]
Target Analyte The Acid Chloride itself. The Methyl Ester derivative.[1]The Chloride functional group.[1][3][4][5][6]
Precision High (±0.3%) if handled correctly.[1]High (Relative %).[1][4][7][8][9]Medium (Endpoint dependent).
Bias Risk Hydrolysis: Exposure to air alters %Cl drastically.[1]Conversion Error: Incomplete derivatization mimics impurity.Non-Specific: Measures free HCl and Acyl-Cl indiscriminately.
Throughput Fast (5-10 mins/sample).[1]Slow (30+ mins prep + run).[1]Medium (Manual titration).[1]
Verdict Gold Standard for Bulk Purity. Best for Isomer Identification. Best for "Active Chlorine" Assay.
Scientific Insight: Why Direct EA Fails Without Inert Handling

When this compound is exposed to atmospheric moisture, the following reaction occurs immediately:


[1]
  • Mass Effect: The heavy Chlorine atom (35.45 g/mol ) is replaced by an OH group (17.01 g/mol ).[1]

  • Data Impact: The sample loses weight (HCl leaves), but if the HCl is trapped or the sample absorbs excess water, the %C drops and %O rises . Standard open-air weighing guarantees failure.[1]

Part 3: Validated Protocol for Direct EA (Inert Handling)

Objective: To obtain EA data within ±0.4% of theoretical values for this compound. Prerequisite: This protocol must be performed using a "Cold-Weld" capsule sealer or inside a Nitrogen-purged glovebox.[1]

Workflow Diagram

EA_Protocol Start Start: Raw Sample Environment Environment Control (Glovebox / N2 Bag) Start->Environment Protect Weighing Weighing (Tin Capsule) Target: 2-3 mg Environment->Weighing Microbalance Sealing Cold-Weld Sealing (Exclude Air) Weighing->Sealing Critical Step Transfer Transfer to Autosampler (Zero Delay) Sealing->Transfer Sealed Combustion Flash Combustion (1150°C + O2) Transfer->Combustion Analyze Data Data Output (%C, %H, %Cl) Combustion->Data

Figure 1: Inert handling workflow to prevent hydrolysis during sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Calibrate the CHNS/Cl analyzer using p-Chlorobenzoic acid (for Cl) and Acetanilide (for C/H/N).[1]

    • Run a "Conditioning" sample (high content lipid) to prime the adsorption columns.

    • Ensure the combustion tube is at 1150°C (required to fully crack the lipid chain).

  • Sample Encapsulation (The "Inert Loop"):

    • Option A (Glovebox): Place the microbalance and capsule press inside a glovebox (N₂ or Ar atmosphere, <10 ppm H₂O).

    • Option B (Purge Bag): If a glovebox is unavailable, use a high-flow Nitrogen purge funnel directly over the balance pan.[1]

    • Step 2.1: Tare a clean Tin (Sn) capsule (Tin is required for the exothermic flash; do not use Silver for Cl analysis unless specified by the manufacturer, as AgCl forms ash).

    • Step 2.2: Using a glass capillary or positive-displacement pipette, dispense 2.0 – 3.0 mg of this compound into the capsule.[1]

    • Step 2.3: Immediately crimp and cold-weld the capsule using a sealing press.[1] Do not fold by hand ; hand-folding leaves air gaps.[1]

  • Analysis:

    • Place the sealed capsule into the autosampler.

    • Critical: If the autosampler is not purged, analyze immediately (within 10 minutes).

    • Select the "Oxygen Boost" method (extended O₂ injection) to ensure complete oxidation of the C18 chain.

  • Calculation:

    • Compare results to the theoretical table in Part 1.

    • Acceptance Criteria: C: 71.9–72.7%; Cl: 11.4–12.3%.[1]

Part 4: Logical Diagnostics (Troubleshooting)

Use this logic tree to interpret "failed" results.

Diagnostics Result EA Result Obtained CheckCl Check % Chlorine Result->CheckCl LowCl Low % Cl (<11.5%) CheckCl->LowCl GoodCl Correct % Cl (~11.8%) CheckCl->GoodCl Hydrolysis Diagnosis: Hydrolysis occurred. (HCl lost, H2O gained) LowCl->Hydrolysis Often accompanied by High %O CheckC Check % Carbon GoodCl->CheckC LowC Low % C CheckC->LowC GoodC Correct % C CheckC->GoodC WetSample Diagnosis: Solvent/Moisture contamination (No reaction, just dilution) LowC->WetSample Pure Diagnosis: High Purity Product GoodC->Pure

Figure 2: Diagnostic logic for interpreting elemental analysis deviations.

Common Failure Modes
  • Low Cl, High O: The sample hydrolyzed before sealing. The Cl left as HCl gas.[1]

  • Low C, Low Cl, High H: The sample contains residual solvent (e.g., Hexane or Thionyl Chloride).

  • High Cl: Rare. Usually indicates contamination with the chlorinating agent (e.g., excess Oxalyl Chloride or Thionyl Chloride remaining in the sample).

References

  • Larodan Research Grade Lipids. (n.d.).[1] 9(E),12(E)-Octadecadienoyl chloride Product Sheet. Retrieved from

  • TCI Chemicals. (n.d.).[1] Linoleoyl Chloride (Product L0113) Specifications and Handling. Retrieved from

  • U.S. Food & Drug Administration (FDA). (2024).[1] Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from

  • Waite, S. & Armitage, L. (2023).[1] The Problems Associated With Elemental Analysis of Unstable Compounds. AZoNano. Retrieved from

  • Elementar. (2025). Best practices for sample preparation in elemental analysis: Handling Hygroscopic Substances. Retrieved from

Sources

Technical Guide: Verification of Double Bond Retention in Octadeca-10,13-dienoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Chemist’s Dilemma: Octadeca-10,13-dienoyl chloride is a high-value, reactive lipid intermediate used to functionalize peptides, drugs, and biomaterials. Its structural integrity relies on a "skipped" diene system (cis-10, cis-13). This methylene-interrupted geometry is thermodynamically unstable relative to its conjugated isomers.

During the chlorination of the parent fatty acid (Octadeca-10,13-dienoic acid), the generation of HCl and heat can catalyze two failure modes:

  • Conjugation: Migration of double bonds to a stable 10,12 or 11,13 conjugated system.

  • Isomerization: Inversion of cis (Z) geometry to trans (E).

This guide compares analytical methodologies to confirm that the 10,13-skipped geometry is retained in the final acid chloride product.

Part 1: The Analytical Landscape (Comparative Analysis)

The following table compares the three primary methods for validating the product. Nuclear Magnetic Resonance (NMR) is identified as the only self-validating method for geometry retention.

FeatureMethod A:

H-NMR
(Recommended)
Method B: GC-MS Method C: FT-IR
Primary Utility Geometry & Position Verification Chain Length & Purity ProfileFunctional Group Conversion
Detection of Conjugation High (Disappearance of bis-allylic peak)Low (Requires specific columns)Low (Subtle spectral shifts)
Detection of Cis/Trans High (Coupling constants)High (If separated)Medium (Trans absorption bands)
Sample State Direct (in

)
Indirect (Requires FAME derivatization)Direct (Neat liquid)
Risk of Artifacts Low (Non-destructive)High (Derivatization can cause isomerization)Low
Key Marker Bis-allylic triplet (~2.8 ppm) Retention time on CP-Sil 88C=O stretch (~1800 cm⁻¹)
detailed Analysis of Methodologies
1.

H-NMR: The Structural Fingerprint

NMR is the only method that allows direct observation of the acid chloride without chemical modification.

  • The "Skipped" Signal: The protons on Carbon 12 (the methylene bridge between the two double bonds) are the "canary in the coal mine." In a valid 10,13-cis,cis system, these protons appear as a distinct triplet at

    
     2.75–2.85 ppm .
    
  • The Failure Signal: If the system conjugates (e.g., to 10,12), the C12 protons are no longer bis-allylic. The peak at 2.8 ppm disappears completely , and the olefinic region (5.3–5.5 ppm) becomes complex and shifts downfield (5.5–6.5 ppm).

  • The Conversion Signal: The

    
    -methylene protons (C2) shift from 
    
    
    
    2.3 ppm (acid) to
    
    
    2.9 ppm (acid chloride)
    , confirming the formation of the reactive chloride.
2. GC-MS: The False Negative Risk

Gas Chromatography requires the sample to be volatile. Acid chlorides cannot be injected directly as they react with the column stationary phase and moisture. They must be converted to Methyl Esters (FAMEs).[1][2][3]

  • Critical Flaw: Standard acid-catalyzed methylation (e.g.,

    
    ) is harsh and can cause the very isomerization you are trying to detect.
    
  • Solution: Use base-catalyzed transesterification (Sodium Methoxide) or Diazomethane (TMS-DM) to preserve the original geometry during analysis.

3. FT-IR: The Quick Check

IR is excellent for confirming you have made an acid chloride but poor for confirming the double bonds are safe.

  • Success Marker: A sharp carbonyl stretch at 1800

    
     5 cm⁻¹ . This high frequency (compared to 1710 cm⁻¹ for the acid) confirms the presence of the electron-withdrawing chlorine.
    
  • Limitation: It cannot easily distinguish between cis-10,cis-13 and trans-10,trans-12 isomers.

Part 2: Visualizing the Workflow

The following diagrams illustrate the chemical risks and the decision logic for analysis.

Diagram 1: Chemical Failure Modes
Figure 1: Path A represents successful synthesis. Path B represents the thermodynamic trap of conjugation, which must be detected.

ChemicalPathways Start Octadeca-10,13-dienoic Acid (Starting Material) Product This compound (Target: Skipped Diene) Start->Product Path A: Kinetic Control (Low Temp, Catalytic DMF) Failure Octadeca-10,12-dienoyl Chloride (Impurity: Conjugated) Start->Failure Path B: Thermodynamic Drift (Excess Heat/Acid) Reagent Chlorinating Agent (Oxalyl Chloride) Reagent->Product

Diagram 2: Analytical Decision Matrix
Figure 2: Workflow for validating the acid chloride. NMR is the primary release criteria; GC-MS is secondary for purity.

AnalysisWorkflow Sample Crude Acid Chloride NMR_Test 1H-NMR (CDCl3) Sample->NMR_Test IR_Test FT-IR (Neat) Sample->IR_Test GC_Prep Derivatization (NaOMe/MeOH) Sample->GC_Prep Decision Check C12 Bis-allylic Peak (2.8 ppm) NMR_Test->Decision GC_Run GC-MS (CP-Sil 88) GC_Prep->GC_Run Pass PASS: Skipped Diene Retained Decision->Pass Triplet Present Fail FAIL: Conjugated/Isomerized Decision->Fail Triplet Absent

Part 3: Experimental Protocols

These protocols are designed to minimize "observer effect"—preventing the analysis from degrading the sample.

Protocol A: The "Dry" NMR Verification (Gold Standard)

Purpose: To confirm geometry (cis,cis-10,13) and functionalization (COCl).

  • Preparation: Dry a 5 mm NMR tube in an oven at 100°C for 1 hour. Flush with Nitrogen (

    
    ).
    
  • Solvent: Use

    
     (Deuterochloroform) stored over molecular sieves to ensure it is anhydrous. Note: Moisture in the solvent will hydrolyze the chloride back to the acid.
    
  • Sampling: Withdraw 20–30 mg of the this compound under inert atmosphere. Dissolve in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton scan (16–32 scans).

  • Analysis Criteria:

    • 
       5.3–5.4 ppm (Multiplet):  Olefinic protons (4H).
      
    • 
       2.90 ppm (Triplet): 
      
      
      
      -methylene protons (2H) adjacent to
      
      
      . (Distinct from 2.3 ppm of acid).[4]
    • 
       2.78 ppm (Triplet): CRITICAL CHECK.  Bis-allylic protons (2H) at C12.
      
      • If this peak is split, shifted to >5.5 ppm, or absent, the diene has conjugated.

Protocol B: The "Soft" Derivatization for GC-MS

Purpose: To check chain length purity without inducing isomerization.

  • Reagent Prep: Prepare a 0.5 M solution of Sodium Methoxide (

    
    ) in anhydrous Methanol.
    
  • Reaction: Add 10 mg of acid chloride to a vial. Immediately add 0.5 mL of the

    
     solution.
    
    • Mechanism: The methoxide acts as a nucleophile, converting

      
       directly to 
      
      
      
      (Methyl Ester) rapidly at room temperature.
    • Avoid: Do not use

      
       or 
      
      
      
      (Acid catalysts promote bond migration).
  • Quench: After 1 minute, add 1 mL of Hexane and 1 mL of saturated NaCl solution. Vortex.

  • Extraction: Remove the top Hexane layer (containing the FAME) and dry over anhydrous

    
    .
    
  • GC Injection: Inject onto a high-polarity column (e.g., CP-Sil 88 or HP-88) capable of separating geometric isomers.

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. Retrieved from [Link]

    • Authority on lipid analysis and mass spectrometry p
  • Lie Ken Jie, M. S. F., et al. (1997).[5] Synthesis and nuclear magnetic resonance properties of all geometric isomers of conjugated linoleic acids. Lipids, 32, 1041–1044.[5] [Link]

    • Definitive source for NMR shifts of conjug
  • Knothe, G. (2001). Analytical methods used in the production and fuel quality assessment of biodiesel. Transactions of the ASAE, 44(2), 193. [Link]

    • Provides comparative data on IR and NMR for fatty acid deriv
  • Protocols for base-catalyzed derivatization to prevent isomeriz

Sources

Safety Operating Guide

Proper Disposal Procedures for Octadeca-10,13-dienoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Octadeca-10,13-dienoyl chloride (an isomer of Linoleoyl chloride) is a moisture-sensitive, corrosive acyl chloride. Improper disposal poses severe risks, including the release of toxic hydrogen chloride (HCl) gas, violent exothermic reactions, and pressurization of waste containers.

CORE PROHIBITIONS:

  • NEVER pour undiluted acid chlorides directly into a chemical waste drum.

  • NEVER add water directly to the neat chemical (risk of violent splatter/eruption).

  • NEVER dispose of down the drain.

This guide outlines the Controlled Hydrolysis and Neutralization protocol, the industry-standard method for rendering acyl chlorides safe for final chemical waste disposal.

Chemical Identity & Hazard Profile[1][2]

Understanding the specific reactivity of the 10,13-diene isomer is critical for safety. While chemically similar to standard Linoleoyl chloride (9,12-isomer), the acyl chloride group (-COCl) drives the immediate disposal hazards.

PropertyDescription
Chemical Name This compound
CAS Number 63029-03-8 (Isomer specific) / 7459-33-8 (General Linoleoyl)
Functional Group Acyl Chloride (-COCl) + Long chain alkene
Primary Hazard Water Reactive: Hydrolyzes to release HCl gas.[1]
Secondary Hazard Corrosive: Causes severe skin/eye burns.
Physical State Pale yellow to colorless liquid.[2]
The Mechanism of Decomposition

Upon contact with water or moisture, the compound undergoes rapid hydrolysis. This reaction is exothermic and generates Hydrogen Chloride gas.[3]



Why this matters for disposal: If you place the pure chemical into a sealed aqueous waste container, the generated HCl gas will pressurize the vessel, potentially causing an explosion. You must quench this reactivity before binning the waste.

Preparation & Engineering Controls

Before initiating the quenching protocol, ensure the following controls are in place.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles AND a face shield (essential due to splash risk during hydrolysis).

  • Hand Protection: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile or Neoprene (extended cuff).

  • Body Protection: Chemical-resistant lab coat and apron.

  • Respiratory: Work must be performed in a functioning Fume Hood to capture HCl vapors.

Required Materials
  • Quenching Vessel: 1L or 2L wide-mouth Erlenmeyer flask or beaker (borosilicate glass).

  • Cooling: Ice bath.

  • Solvent (Carrier): Dichloromethane (DCM) or Toluene (to dilute the oil).

  • Quenching Agent: Crushed ice and water.

  • Neutralizing Agent: Saturated Sodium Bicarbonate (

    
    ) solution or 1M Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Disposal Protocol

This protocol converts the reactive acid chloride into a stable fatty acid (Octadeca-10,13-dienoic acid) and inorganic salt, which can be safely segregated into standard waste streams.

Phase 1: Dilution (The Carrier Step)

Pure fatty acid chlorides are viscous oils. Reacting them directly with water often forms a "clump" of polymer-like fatty acid on the surface, trapping unreacted acid chloride inside. Dilution prevents this.

  • Dissolve the this compound in a non-reactive organic solvent (DCM, Ethyl Acetate, or Toluene) to create a ~10-20% solution.

    • Example: If you have 50 mL of reagent, add 200 mL of DCM.

Phase 2: Controlled Hydrolysis (The Quench)
  • Prepare a Quenching Bath : Fill a large beaker with crushed ice and a small amount of water (approx. 5x the volume of your organic solution).

  • Place the beaker in the fume hood.

  • Slowly add the diluted acid chloride solution to the ice bath while stirring gently.

    • Note: You may see white mist (HCl vapor). This is normal; ensure the sash is low.

  • Allow the mixture to stir for 15–30 minutes. The ice controls the exotherm, preventing the solvent from boiling.

Phase 3: Neutralization
  • Once the hydrolysis is complete (no more visible fuming), the aqueous layer will be highly acidic (pH < 1).

  • Slowly add Saturated Sodium Bicarbonate or 1M NaOH to the mixture.

    • Caution: If using bicarbonate, expect vigorous bubbling (

      
       release). Add slowly to prevent overflow.
      
  • Test the pH of the aqueous phase using pH paper. Aim for pH 6–8.

Phase 4: Separation and Binning
  • Transfer the mixture to a separatory funnel.

  • Organic Layer (Bottom if DCM, Top if Toluene): Contains the hydrolyzed fatty acid (Octadeca-10,13-dienoic acid).

    • Disposal:Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste .

  • Aqueous Layer: Contains NaCl and neutralized acid.

    • Disposal:Aqueous Waste (check local regulations; if pH is neutral and no heavy metals are present, some facilities allow drain disposal, but standard EHS protocol is Aqueous Chemical Waste).

Workflow Visualization

The following diagram illustrates the logical flow of the quenching process to ensure safety at every checkpoint.

DisposalWorkflow Start Start: this compound (Pure or Residual) Dilute Step 1: Dilute with Non-Protic Solvent (DCM, Toluene, or Hexane) Start->Dilute Reduce Viscosity AddSlowly Step 3: Add Diluted Chemical TO Ice (Dropwise, with stirring) Dilute->AddSlowly PrepareIce Step 2: Prepare Ice/Water Bath (5x Volume Excess) PrepareIce->AddSlowly Hydrolysis Reaction: R-COCl + H2O -> R-COOH + HCl (Exothermic) AddSlowly->Hydrolysis Releases HCl Neutralize Step 4: Neutralize with Base (NaHCO3 or NaOH) to pH 7 Hydrolysis->Neutralize Stir 15-30 mins SepFunnel Step 5: Phase Separation Neutralize->SepFunnel WasteOrg Organic Phase (Fatty Acid + Solvent) -> Halogenated/Organic Waste SepFunnel->WasteOrg WasteAq Aqueous Phase (Salts + Water) -> Aqueous Waste SepFunnel->WasteAq

Figure 1: Safe quenching workflow for long-chain fatty acid chlorides. Note the critical dilution and controlled addition steps.

Waste Labeling & Classification

Proper labeling is the final step of the self-validating safety system. Ensure your waste tags include the following details to prevent downstream accidents.

Waste ContainerContent DescriptionHazard Checkboxes
Organic Stream "Dichloromethane, Octadeca-10,13-dienoic acid (Hydrolyzed Linoleoyl Chloride)"[x] Toxic[x] Irritant
Aqueous Stream "Water, Sodium Chloride, Trace Organics, pH 7"[x] Irritant (if pH is not perfectly neutral)

Common Pitfall: Do not label the waste simply as "Acid Chloride" after quenching. Label it as the Hydrolyzed Product (Acid) . This informs waste handlers that the water-reactive hazard has been eliminated.

Emergency Procedures

  • Spill (Outside Hood): Evacuate the area immediately. The moisture in the air will react with the spill, creating an HCl mist. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) unless the spill is trivial (<5 mL).

  • Skin Contact: Immediate flushing with water for 15 minutes.[4][5] The chemical reacts with skin moisture to produce acid burns. Seek medical attention.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Immediate ophthalmologist consult is required.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54284936, 10,13-Octadecadienoyl chloride. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (2023). Quenching of Air/Water Reactive Reagents. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Octadeca-10,13-dienoyl Chloride

[1]

Executive Safety Summary

Octadeca-10,13-dienoyl chloride (an isomer of Linoleoyl chloride) belongs to the class of long-chain unsaturated fatty acid chlorides.[1] While the hydrocarbon tail (C18:2) contributes to lipophilicity, the acid chloride functional group (-COCl) dictates the immediate acute hazards.

The Core Threat: Moisture Sensitivity.[1][2] Upon contact with ambient moisture or mucosal surfaces, this compound undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and the corresponding fatty acid. This reaction is exothermic and generates a corrosive mist that can cause immediate, irreversible damage to eyes, respiratory tissue, and skin.

Operational Directive:

  • Zero Tolerance for Moisture: All handling must occur under an inert atmosphere (Nitrogen/Argon).[1]

  • Fume Hood Mandatory: Never handle on an open bench.

  • PPE Layering: Standard lab coats are insufficient; chemical-resistant aprons and specific glove layering are required.[1]

Hazard Mechanism & Causality

To understand the PPE requirements, one must understand the chemical behavior. The primary hazard is not just the liquid, but the reaction product upon failure of containment.

Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that necessitates specific respiratory and eye protection.

HydrolysisMechanismSubstrateOctadeca-10,13-dienoylChloride (Lipophilic)IntermediateTetrahedralIntermediateSubstrate->IntermediateNucleophilic AttackWaterH₂O(Moisture/Mucosa)Water->IntermediateProduct1Octadeca-10,13-dienoicAcid (Corrosive Liquid)Intermediate->Product1EliminationProduct2HCl Gas(Toxic/Corrosive Mist)Intermediate->Product2Exothermic Release

Figure 1: Hydrolysis mechanism. The release of HCl gas is the critical driver for respiratory and eye protection standards.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "splash protection" protocols. Acid chlorides permeate standard nitrile rubber faster than aqueous acids due to their organic solvent solubility.[1]

Protection CategoryRecommended EquipmentTechnical Rationale & Specifications
Hand Protection (Primary) Laminate Film (Silver Shield/4H) or Viton® Impermeability: Standard nitrile degrades quickly upon exposure to organic acid halides.[1] Laminate film offers >480 min breakthrough time.[1]
Hand Protection (Dexterity) Double-Gloved Nitrile (min 5 mil outer, 4 mil inner)Only for incidental splash. If using nitrile, change immediately upon any contact.[1] The outer glove protects the inner glove during removal.
Eye & Face Chemical Splash Goggles + Face Shield Vapor Defense: Safety glasses are insufficient against HCl mist.[1] Goggles seal the eyes; the shield protects the face from exothermic splashes.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary Control: Engineering controls are superior to respirators.[1]
Respiratory (Spill/Emergency) Full-Face Respirator with Acid Gas (AG) + P100 CartridgesEmergency Only: Required if the fume hood sash must be raised above safe limits or during spill cleanup outside containment.[1]
Body Defense Chemical-Resistant Apron (Neoprene/PVC) over Lab CoatPenetration Barrier: Cotton lab coats absorb acid chlorides, holding the corrosive agent against the skin. An apron provides a non-absorbent shield.[1]

Operational Protocol: Handling & Synthesis

Expert Insight: The most common accident vector is the "stuck cap" scenario. Acid chlorides hydrolyze on the threads of the bottle, forming a crust of polymer/acid that fuses the cap. Forcing it open often leads to breakage and splashes.[1]

Step 1: Pre-Operational Check
  • Verify Atmosphere: Ensure the reaction vessel is flame-dried and purged with Nitrogen (

    
    ) or Argon (
    
    
    ).[1]
  • Glove Check: Perform an inflation test on gloves to check for pinholes.[1]

  • Quench Prep: Have a beaker of saturated Sodium Bicarbonate (

    
    )  solution ready in the hood before starting. This is your emergency neutralization station.
    
Step 2: Transfer Techniques
  • Syringe Transfer: Preferred for volumes < 20 mL.[1] Use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes as the rubber plunger can swell/degrade.[1]

  • Cannula Transfer: Mandatory for volumes > 20 mL to maintain inert atmosphere and avoid pouring.

  • Glassware: Use only borosilicate glass. Ensure all joints are greased or sleeved with PTFE to prevent seizing from HCl formation.[1]

Step 3: The "Stuck Cap" Protocol

If the bottle cap is seized:

  • Do NOT force it.

  • Wrap the cap in a hot water towel (if safe) or use a heat gun on the cap only (gentle heat) to expand it.

  • If it remains stuck, clamp the bottle and use a strap wrench.[1]

  • If the bottle breaks, immediately activate the Spill Response Workflow (see Section 5).

Emergency Response & Spill Management

In the event of a spill, the release of HCl gas will be immediate. Evacuation of the immediate area is often necessary.[1]

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessSmallSpill< 10 mL (In Hood)Assess->SmallSpillLargeSpill> 10 mL or Outside HoodAssess->LargeSpillActionSmall1. Cover with Sodium Bicarbonate2. Allow neutralization (Bubbling stops)3. Clean with double nitrile glovesSmallSpill->ActionSmallActionLarge1. EVACUATE LAB2. Close doors3. Alert HSE/Fire Dept4. Do not re-enter without SCBALargeSpill->ActionLarge

Figure 2: Decision logic for spill response. Note that "Large Spills" outside a hood require evacuation due to respiratory risks.

Disposal & Waste Management

Never dispose of this compound directly into organic waste containers.[1] The residual acid chloride can react with moisture in the waste drum, causing pressure buildup and potential explosion.

Quenching Protocol (The "Kill" Step)
  • Cooling: Place a reaction flask containing the waste material in an ice bath (

    
    ).
    
  • Dilution: Add a non-reactive solvent (e.g., Hexane or Dichloromethane) to dilute the acid chloride.

  • Neutralization: Slowly add Methanol (to form the ester) or Saturated Sodium Bicarbonate (to form the acid salt).[1]

    • Warning: This releases heat and gas (

      
       or 
      
      
      ).[1][3] Add dropwise.
  • Verification: Check pH. Ensure it is pH 6-8.

  • Disposal: Once neutralized and at room temperature, dispose of the mixture in the Halogenated Organic Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280450, Linoleic acid (Related Acid Chloride Precursor).[1] Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EH&S. Standard Operating Procedure: Acid Chlorides.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.